molecular formula C7H14N2O B066903 1-Acetyl-4-aminopiperidine CAS No. 160357-94-8

1-Acetyl-4-aminopiperidine

Katalognummer: B066903
CAS-Nummer: 160357-94-8
Molekulargewicht: 142.2 g/mol
InChI-Schlüssel: NLHBHVGPMMXWIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Acetyl-4-aminopiperidine is a versatile and highly valuable piperidine derivative extensively employed in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate and building block for the development of novel bioactive molecules. Its structure combines a protected secondary amine, provided by the acetyl group, with a primary amine at the 4-position, offering two distinct points for chemical modification. This bifunctional nature allows researchers to efficiently construct complex molecular architectures, particularly in the synthesis of compound libraries for high-throughput screening.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-aminopiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHBHVGPMMXWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407105
Record name 1-acetylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160357-94-8
Record name 1-acetylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-aminopiperidin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Acetyl-4-aminopiperidine: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-aminopiperidine is a key heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its piperidine scaffold is a prevalent structural motif in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of this compound, its synthesis, and its application as a crucial intermediate in the synthesis of targeted therapeutics, including CCR5 antagonists and N-type calcium channel blockers.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to light yellow powder or crystal.[1] It is characterized by a molecular formula of C₇H₁₄N₂O and a molecular weight of approximately 142.20 g/mol .[2] A summary of its key physical and chemical properties is presented in Table 1. The presence of both an acetyl group and a primary amine functional group makes it a valuable intermediate for a variety of chemical transformations.[3]

PropertyValueReference
CAS Number 160357-94-8[2]
Molecular Formula C₇H₁₄N₂O[2]
Molecular Weight 142.20 g/mol [2]
Appearance White to light yellow powder/crystal[1]
Melting Point 46-53 °C
Boiling Point 273.6 ± 33.0 °C (Predicted)[2]
Density 1.042 ± 0.06 g/cm³ (Predicted)[2]
pKa 9.37 ± 0.20 (Predicted)[2]
Solubility Soluble in polar organic solvents.[3]

Synthesis of this compound

A common and well-documented method for the synthesis of this compound starts from 1-acetyl-4-piperidone. The synthesis is a two-step process involving an oximation reaction followed by a hydrogenation reaction.

Experimental Protocol: Synthesis from 1-Acetyl-4-piperidone

Step 1: Oximation of 1-Acetyl-4-piperidone

  • Dissolve 1-acetyl-4-piperidone (10 g, 70 mmol) in 200 mL of ethanol in a suitable reaction flask.

  • Add hydroxylamine hydrochloride (10 g, 143 mmol) and pyridine (10 mL) to the solution.

  • Heat the reaction mixture to 70 °C and maintain this temperature for 1.5 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Treat the residue with cold water and cool the mixture to 0 °C to precipitate the product.

  • Filter the resulting slurry and dry the solid under vacuum to yield 1-acetylpiperidin-4-one oxime.

Step 2: Hydrogenation of 1-Acetylpiperidin-4-one Oxime

  • Dissolve the 1-acetylpiperidin-4-one oxime (2.0 g, 12 mmol) obtained from the previous step in 50 mL of ethanol.

  • Add Raney nickel (0.2 g), previously washed several times with water, to the solution.

  • Transfer the mixture to a Parr reactor.

  • Hydrogenate the mixture at a hydrogen pressure of 50 psi for 16 hours.

  • Upon completion of the reaction, carefully filter the reaction mixture to remove the catalyst.

  • Evaporate the filtrate under reduced pressure to obtain this compound. The product can be analyzed by GC-MS.[2]

Synthesis_Workflow start 1-Acetyl-4-piperidone step1 Oximation (Hydroxylamine HCl, Pyridine, 70°C) start->step1 intermediate 1-Acetylpiperidin-4-one oxime step1->intermediate step2 Hydrogenation (Raney Ni, H2 @ 50 psi) intermediate->step2 product This compound step2->product

Synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the acetyl methyl protons, the piperidine ring protons, and the amine protons. The protons on the piperidine ring will exhibit complex splitting patterns due to coupling with each other.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the four distinct carbons of the piperidine ring.

Experimental Protocol: NMR Sample Preparation

  • Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is clear. Filter the solution through a small plug of glass wool if any solid particles are present.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer, using the residual solvent peak as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching vibrations for the primary amine, C=O stretching for the amide, and C-H stretching for the alkyl groups.

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Transfer the finely ground powder into a pellet-forming die.

  • Apply pressure to the die using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z corresponding to its molecular weight (142.20).

Experimental Protocol: Mass Spectrometry Sample Preparation

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.

Reactivity and Safety

This compound is a stable compound under normal storage conditions but should be handled with care. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It is incompatible with strong oxidizing agents and strong acids.[5]

Applications in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic applications. Its bifunctional nature allows for sequential or orthogonal chemical modifications at the primary amine and the piperidine nitrogen (after potential deacetylation).

CCR5 Antagonists for HIV Treatment

The 4-aminopiperidine moiety is a key structural component of several C-C chemokine receptor type 5 (CCR5) antagonists.[6] CCR5 is a co-receptor that HIV uses to enter host immune cells. By blocking this receptor, CCR5 antagonists can prevent viral entry and replication.[7] One notable example of a CCR5 antagonist that utilizes a substituted piperidine structure is Vicriviroc. The synthesis of such complex molecules often involves the use of piperidine-based building blocks.[7]

CCR5_Signaling cluster_membrane Cell Membrane cluster_cell Host Cell HIV HIV (gp120) CD4 CD4 Receptor HIV->CD4 1. Binds CCR5 CCR5 Receptor HIV->CCR5 3. Binds CD4->CCR5 2. Conformational Change Fusion Membrane Fusion CCR5->Fusion 4. Triggers Antagonist CCR5 Antagonist (e.g., Vicriviroc) Antagonist->CCR5 Blocks Binding Entry Viral Entry Fusion->Entry Replication Viral Replication Entry->Replication

CCR5 Antagonist Mechanism of Action.
N-type Calcium Channel Blockers for Pain Management

Derivatives of 4-aminopiperidine have been synthesized and evaluated as N-type (Caᵥ2.2) calcium channel blockers.[8] These channels are crucial for the transmission of pain signals in the nervous system.[1] By blocking these channels, it is possible to reduce the release of neurotransmitters involved in nociception, thereby providing an analgesic effect. This makes N-type calcium channel blockers a promising target for the development of new treatments for chronic and neuropathic pain.

N_Type_Calcium_Channel cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential N_channel N-type Ca²⁺ Channel AP->N_channel Depolarizes Ca_ion N_channel->Ca_ion Opens Vesicle Synaptic Vesicle (Neurotransmitters) Ca_ion->Vesicle Triggers Fusion Receptor Neurotransmitter Receptor Vesicle->Receptor Release Blocker N-type Channel Blocker Blocker->N_channel Blocks Pain_Signal Pain Signal Transmission Receptor->Pain_Signal

N-type Calcium Channel Blocker Mechanism.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a readily accessible and versatile intermediate. Its role in the development of innovative therapeutics, particularly in the fields of virology and neurology, underscores its significance for researchers and drug development professionals. A thorough understanding of its properties and reactivity is crucial for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals.

References

An In-depth Technical Guide to 1-Acetyl-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, structure, synthesis, and applications of 1-Acetyl-4-aminopiperidine.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a piperidine ring.[1][2] An acetyl group is attached to the nitrogen atom of the piperidine ring, and an amino group is located at the 4-position.[2] This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of pharmaceuticals.[2] It is typically a colorless to light yellow oil or a white to off-white solid.[1][2]

The primary CAS number for the free base is 160357-94-8.[1][2][3][4] The hydrochloride salt of this compound is assigned the CAS number 214147-48-5.

Table 1: Identification and Chemical Structure

IdentifierValue
IUPAC Name 1-(4-aminopiperidin-1-yl)ethanone
CAS Number 160357-94-8[1][3][4]
Molecular Formula C₇H₁₄N₂O[1][3]
SMILES CC(=O)N1CCC(N)CC1[2][3]
InChI Key NLHBHVGPMMXWIM-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 142.20 g/mol [1][3]
Boiling Point 273.6 ± 33.0 °C (Predicted)[1][5]
Density 1.042 ± 0.06 g/cm³ (Predicted)[1][5]
Physical Form Colourless to light yellow oil or solid[1][2][5]
pKa 9.37 ± 0.20 (Predicted)[1][5]
Storage Conditions Store at 2–8 °C under inert gas (Nitrogen or Argon)[1][5]

Synthesis and Experimental Protocols

A common synthetic route to this compound starts from 1-acetylpiperidin-4-one.[1] The process involves a two-step reaction sequence: oximation followed by hydrogenation.[1]

Synthesis_Workflow Start 1-acetylpiperidin-4-one Step1 Oximization Reaction Start->Step1 Intermediate Oxime Intermediate Step1->Intermediate Reagent1 Hydroxylamine Hydrochloride Pyridine, 70°C, 1.5h Reagent1->Step1 Step2 Hydrogenation Reaction Intermediate->Step2 Product This compound Step2->Product Reagent2 Raney Nickel (Ni) H₂ @ 50 psi, 16h Reagent2->Step2

Caption: Synthesis workflow for this compound.

Experimental Protocol:

Step 1: Oximization Reaction [1]

  • Dissolve 1-acetylpiperidin-4-one (10 g, 70 mmol) in 200 mL of ethanol in a suitable reaction vessel.

  • Add hydroxylamine hydrochloride (10 g, 143 mmol) and pyridine (10 mL) to the solution.

  • Heat the reaction mixture to 70 °C and maintain this temperature for 1.5 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Treat the residue with cold water and cool to 0 °C to precipitate the oxime intermediate.

Step 2: Hydrogenation Reaction [1]

  • Dissolve the oxime intermediate (2.0 g, 12 mmol) in 50 mL of ethanol.

  • Add Raney nickel (0.2 g), previously washed several times with water.

  • Transfer the mixture to a Parr reactor.

  • Hydrogenate the mixture at a hydrogen pressure of 50 psi for 16 hours.

  • Upon completion, carefully filter the reaction mixture to remove the catalyst.

  • Evaporate the filtrate under reduced pressure to yield this compound. The product can be analyzed by GC-MS.[1]

Applications in Drug Development

The 4-aminopiperidine scaffold is a significant structural motif found in numerous bioactive compounds.[6] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications.

  • Inhibitors of Hepatitis C Virus (HCV) Assembly: A 4-aminopiperidine scaffold was identified as a potent inhibitor of the HCV life cycle, specifically targeting the assembly and release of infectious virus particles.[7]

  • CCR5 Antagonists for HIV-1: The 4-substituted-4-aminopiperidine moiety is a key building block for synthesizing piperazino-piperidine based CCR5 antagonists, which act as HIV-1 entry inhibitors.[6]

  • N-type Calcium Channel Blockers: Derivatives have been synthesized and evaluated as N-type calcium channel blockers for the treatment of pain and neuropathic pain.[8]

  • Cognition Enhancers: 4-Aminopiperidine analogues have shown potent cognition-enhancing activity in preclinical models, suggesting potential for treating cognitive deficits in neurodegenerative diseases like Alzheimer's.[9]

Drug_Discovery_Workflow Scaffold This compound (Building Block) Synthesis Library Synthesis (e.g., Parallel Synthesis) Scaffold->Synthesis Screening High-Throughput Screening (e.g., HCV, HIV, CNS targets) Synthesis->Screening Hit Hit Identification Screening->Hit SAR Lead Optimization (SAR) (Improve Potency & ADME) Hit->SAR SAR->Synthesis Iterative Design Preclinical Preclinical Development (In vivo efficacy & safety) SAR->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: Generalized drug discovery workflow for a 4-aminopiperidine scaffold.

Safety Information

This compound and its hydrochloride salt are classified with certain hazards. Appropriate safety precautions should be taken during handling and storage.

Table 3: Hazard and Safety Information

CategoryInformation (for Hydrochloride Salt)Source
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338
Hazard Classifications Eye Irrit. 2, Skin Irrit. 2, STOT SE 3
Target Organs Respiratory system

Conclusion

This compound is a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its synthesis is well-documented, and its structural motif is present in compounds targeting a diverse array of diseases, from viral infections to neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers working with this valuable compound.

References

An In-depth Technical Guide to 1-Acetyl-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Acetyl-4-aminopiperidine, a heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development who may use this compound as an intermediate in the synthesis of piperidine-based drugs.[1] This document includes a summary of its molecular data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Molecular Data and Physical Properties

This compound is a piperidine derivative with an acetyl group at the 1-position and an amino group at the 4-position. Its key molecular and physical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O[1][2]
Molecular Weight 142.20 g/mol [1][3]
CAS Number 160357-94-8[1][3][4]
Appearance Colorless to light yellow oil or solid[1][2]
Boiling Point 273.6 ± 33.0 °C at 760 mmHg (Predicted)[1][2][4]
Density 1.042 ± 0.06 g/cm³ (Predicted)[1][2]
pKa 9.37 ± 0.20 (Predicted)[1][2]
Synonyms 1-Acetylpiperidin-4-amine, 4-Amino-N-1-acetylpiperidine, 1-(4-Aminopiperidin-1-yl)ethanone[1][2]

Synthesis of this compound

The following section details a common two-step experimental protocol for the synthesis of this compound from 1-acetylpiperidin-4-one.[1]

Step 1: Oximation of 1-acetylpiperidin-4-one [1]

  • Dissolve 10 g (70 mmol) of 1-acetylpiperidin-4-one in 200 mL of ethanol in a suitable reaction vessel.

  • Add 10 g (143 mmol) of hydroxylamine hydrochloride and 10 mL of pyridine to the solution.

  • Heat the reaction mixture to 70 °C and maintain this temperature for 1.5 hours.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Treat the resulting residue with cold water and cool the mixture to 0 °C to induce precipitation.

  • Filter the resulting slurry and dry the collected solid under vacuum to yield 1-acetylpiperidin-4-one oxime.

Step 2: Hydrogenation of 1-acetylpiperidin-4-one oxime [1]

  • Dissolve 2.0 g (12 mmol) of the 1-acetylpiperidin-4-one oxime prepared in the previous step in 50 mL of ethanol.

  • Add 0.2 g of Raney nickel (previously washed several times with water) to the solution.

  • Transfer the mixture to a Parr reactor.

  • Hydrogenate the mixture at a hydrogen pressure of 50 psi for 16 hours.

  • After the reaction is complete, carefully filter the reaction mixture to remove the catalyst.

  • Evaporate the filtrate under reduced pressure to afford this compound. The product can be analyzed by GC-MS.[1]

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis process described above, from the starting material to the final product.

Synthesis_Workflow A 1-acetylpiperidin-4-one B Hydroxylamine Hydrochloride, Pyridine, Ethanol, 70°C A->B Oximation C 1-acetylpiperidin-4-one oxime B->C D Raney Nickel, Ethanol, H2 (50 psi) C->D Hydrogenation E This compound D->E

Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Acetyl-4-aminopiperidine from 1-acetylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1-Acetyl-4-aminopiperidine, a valuable building block in medicinal chemistry, from its precursor 1-acetylpiperidin-4-one. The primary transformation discussed is reductive amination, a cornerstone of amine synthesis. This document details the underlying chemical principles, presents established experimental protocols, and summarizes key quantitative data to aid in laboratory applications and process development.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a piperidine ring with a primary amine at the 4-position and an acetyl group on the nitrogen, provides a versatile scaffold for the development of new therapeutic agents. The synthesis from 1-acetylpiperidin-4-one is a direct and efficient route to this important compound.

The core chemical transformation is the conversion of a ketone to a primary amine, a process known as reductive amination.[1] This reaction proceeds through the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then reduced to the corresponding amine.[1]

Reaction Principles and Mechanisms

The synthesis of this compound from 1-acetylpiperidin-4-one is primarily achieved through reductive amination. This process can be accomplished via several methods, each with its own set of advantages and considerations.

Reductive Amination with Hydride Reagents

This is a widely used one-pot method where the ketone, an ammonia source (such as ammonium acetate), and a reducing agent are combined.[2] The reaction first involves the formation of an imine intermediate between 1-acetylpiperidin-4-one and ammonia. This is an equilibrium process favored by the removal of water. The imine is then reduced in situ by a hydride reagent to yield the primary amine.[1]

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[3] Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the starting ketone.[4] Sodium triacetoxyborohydride is a milder and safer alternative to sodium cyanoborohydride.[5]

Catalytic Hydrogenation

An alternative approach involves the catalytic hydrogenation of the imine intermediate. In this method, 1-acetylpiperidin-4-one and an ammonia source are reacted in the presence of a metal catalyst (such as Raney Nickel or Palladium on carbon) under a hydrogen atmosphere.[6] The catalyst facilitates the reduction of the in-situ formed imine to the desired amine.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones.[1] It utilizes formamide or ammonium formate as both the ammonia source and the reducing agent, typically at high temperatures.[1] The reaction proceeds through a formamide intermediate which is then hydrolyzed to yield the primary amine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 1-acetylpiperidin-4-one via reductive amination.

ParameterReductive Amination with NaBH₃CN/NH₄OAcCatalytic Hydrogenation (Raney Ni/NH₃)Leuckart-Wallach Reaction
Yield Good to ExcellentGood to ExcellentModerate to Good
Purity HighHighModerate to High
Reaction Temperature Room TemperatureRoom Temperature to 50°C120-185°C
Reaction Time 12-24 hours4-12 hours6-24 hours
Pressure Atmospheric1-5 atm (H₂)Atmospheric

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol 1: Reductive Amination using Sodium Cyanoborohydride and Ammonium Acetate

Materials:

  • 1-acetylpiperidin-4-one

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 2M)

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-acetylpiperidin-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully acidify the mixture with concentrated HCl to a pH of ~2 to decompose excess borohydride.

  • Basify the mixture with a sodium hydroxide solution to a pH of >10.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Catalytic Hydrogenation

Materials:

  • 1-acetylpiperidin-4-one

  • Ammonia in methanol (e.g., 7N)

  • Raney Nickel or 10% Palladium on Carbon

  • Methanol

  • Hydrogen gas supply

  • Filtration aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-acetylpiperidin-4-one (1.0 eq) in a solution of ammonia in methanol.

  • Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (1-5 atm) and stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C).

  • Monitor the reaction by observing hydrogen uptake and by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the catalyst through a pad of Celite, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by crystallization or column chromatography if necessary.

Visualizations

Signaling Pathway: Reductive Amination Mechanism

Reductive_Amination_Mechanism Ketone 1-Acetylpiperidin-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Amine This compound Imine->Amine + [H-] Water Water (H2O) Imine->Water Hydride Hydride Source (e.g., NaBH3CN) Hydride->Amine

Caption: Mechanism of Reductive Amination.

Experimental Workflow: Reductive Amination Protocol

Reductive_Amination_Workflow Start Start Mix Mix 1-acetylpiperidin-4-one and Ammonium Acetate in Methanol Start->Mix Cool Cool to 0°C Mix->Cool Add_Hydride Add Sodium Cyanoborohydride Cool->Add_Hydride React Stir at Room Temperature (12-24h) Add_Hydride->React Workup Acidic & Basic Workup React->Workup Extract Extraction with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purification by Chromatography Dry->Purify End End Product Purify->End

Caption: Workflow for Reductive Amination.

References

An In-depth Technical Guide to the Oximation and Hydrogenation of 1-acetylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-amino-1-acetylpiperidine, a valuable building block in medicinal chemistry, through a two-step process involving the oximation of 1-acetylpiperidin-4-one and the subsequent hydrogenation of the resulting oxime. This document details the experimental protocols, presents key quantitative data, and visualizes the chemical transformations and workflows.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. Functionalization of the piperidine ring allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The conversion of a keto-piperidine to an amino-piperidine, as described herein, provides a versatile intermediate for the introduction of further diversity and the synthesis of novel bioactive molecules.

This guide outlines a reliable synthetic route starting from the commercially available 1-acetylpiperidin-4-one. The first step involves the formation of an oxime, a reaction between a ketone and hydroxylamine. The subsequent step focuses on the reduction of the oxime to the corresponding primary amine via catalytic hydrogenation.

Reaction Pathway

The overall synthetic scheme involves two primary transformations: the oximation of the ketone and the reduction of the oxime.

Reaction_Pathway Start 1-acetylpiperidin-4-one Oxime 1-acetylpiperidin-4-one oxime Start->Oxime Oximation (NH2OH·HCl, Base) Amine 4-amino-1-acetylpiperidine Oxime->Amine Hydrogenation (H2, Catalyst)

Caption: Overall reaction scheme for the synthesis of 4-amino-1-acetylpiperidine.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and characterization of the intermediate and final products.

Oximation of 1-acetylpiperidin-4-one

This procedure details the formation of 1-acetylpiperidin-4-one oxime from the corresponding ketone.

Experimental Workflow:

Oximation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 1-acetylpiperidin-4-one in ethanol C Combine solutions in a round-bottom flask A->C B Prepare aqueous solution of NH2OH·HCl and NaOAc B->C D Reflux the reaction mixture C->D E Monitor reaction progress by TLC D->E F Cool the reaction mixture E->F G Remove solvent under reduced pressure F->G H Recrystallize the crude product G->H I Dry the purified product H->I Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Charge autoclave with 1-acetylpiperidin-4-one oxime B Add solvent (e.g., Methanol, Ethanol) A->B C Add hydrogenation catalyst (e.g., Raney Ni, Pd/C) B->C D Flush autoclave with Nitrogen, then Hydrogen C->D E Pressurize with Hydrogen (e.g., 40-50 bar) D->E F Heat and stir the reaction mixture E->F G Cool and depressurize the autoclave F->G H Filter off the catalyst G->H I Concentrate the filtrate H->I J Purify the crude product (e.g., distillation or chromatography) I->J

An In-depth Technical Guide to 1-Acetyl-4-aminopiperidine: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Acetyl-4-aminopiperidine, a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug discovery. This document outlines its structural characteristics, physicochemical properties, and key experimental protocols, presenting quantitative data in structured tables and detailing relevant methodologies.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 160357-94-8, is a derivative of piperidine featuring an acetyl group attached to the nitrogen atom of the piperidine ring and an amino group at the 4-position.[1] This substitution pattern imparts specific chemical and physical characteristics that are valuable for its application in organic synthesis.[2]

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource(s)
CAS Number 160357-94-8[1][3][4][5]
Molecular Formula C₇H₁₄N₂O[3][5]
Molecular Weight 142.20 g/mol [3][4][5]
Appearance Colorless to light yellow oil or white to light yellow powder/crystal[1][3][6]
Melting Point 46-53 °C[4]
Boiling Point (Predicted) 273.6 ± 33.0 °C at 760 mmHg[3][7][8]
Density (Predicted) 1.042 ± 0.06 g/cm³[3][8]
pKa (Predicted) 9.37 ± 0.20[3][8]
Solubility Soluble in polar organic solvents[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 1-acetylpiperidin-4-one.[3]

Step 1: Oximation

  • Dissolve 1-acetylpiperidin-4-one (10 g, 70 mmol) in 200 mL of ethanol.

  • Add hydroxylamine hydrochloride (10 g, 143 mmol) and pyridine (10 mL).

  • Heat the reaction mixture to 70 °C and maintain for 1.5 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Treat the residue with cold water and cool to 0 °C to yield the oxime intermediate.[3]

Step 2: Hydrogenation

  • Dissolve the oxime (2.0 g, 12 mmol) from the previous step in 50 mL of ethanol.

  • Add Raney nickel (0.2 g), previously washed several times with water.

  • Transfer the mixture to a Parr reactor.

  • Hydrogenate at a hydrogen pressure of 50 psi for 16 hours.

  • Upon completion, carefully filter the reaction mixture.

  • Evaporate the filtrate under reduced pressure to obtain this compound.[3] The product can be analyzed by GC-MS, with an expected m/z of 142.[3]

General Analytical Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the amide and amine groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound.

Potential Biological Activity and logical Workflow

The 4-aminopiperidine scaffold is a common feature in a variety of biologically active molecules. Derivatives have been investigated for their potential as antifungal agents, inhibitors of Hepatitis C virus (HCV) assembly, and as N-type calcium channel blockers.[9][10][11] However, specific signaling pathways for this compound have not been detailed in the available literature.

The following diagram illustrates a general workflow for the discovery and development of a drug candidate based on a 4-aminopiperidine scaffold.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials a Scaffold Selection (4-Aminopiperidine) b Library Synthesis (e.g., this compound analogs) a->b c High-Throughput Screening (HTS) b->c d Hit Identification c->d e Lead Optimization (SAR Studies) d->e Hit-to-Lead f In Vitro & In Vivo Pharmacology e->f g ADME/Tox Studies f->g h Candidate Selection g->h i Phase I h->i IND Filing j Phase II i->j k Phase III j->k l FDA Review & Approval k->l NDA Submission

Caption: A generalized workflow for a drug discovery campaign.

Experimental Workflow for Biological Screening

The following diagram outlines a typical experimental workflow for the initial biological screening of a compound like this compound.

G cluster_invitro In Vitro Assays cluster_data Data Analysis compound This compound (Test Compound) cell_based Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) compound->cell_based biochemical Biochemical Assays (e.g., Enzyme Inhibition) compound->biochemical dose_response Dose-Response Curves cell_based->dose_response biochemical->dose_response ic50_ec50 IC50/EC50 Determination dose_response->ic50_ec50 sar Structure-Activity Relationship (SAR) Analysis ic50_ec50->sar decision Go/No-Go Decision for Further Studies sar->decision

Caption: A typical workflow for in vitro biological screening.

References

An In-depth Technical Guide to the Safety and Handling of 1-Acetyl-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Acetyl-4-aminopiperidine (CAS No. 160357-94-8). The following sections detail hazard classifications, precautionary measures, personal protective equipment, first aid protocols, and proper storage and disposal procedures, compiled from publicly available safety data sheets and chemical information sources.

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are related to ingestion, skin contact, and eye contact. The following tables summarize the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Table 1: GHS Hazard Statements

Code Hazard Statement Classification
H302 Harmful if swallowed.[1] Acute toxicity, Oral (Category 4)
H315 Causes skin irritation.[1] Skin corrosion/irritation (Category 2)
H318 Causes serious eye damage.[1] Serious eye damage/eye irritation (Category 1)

| H335 | May cause respiratory irritation.[1] | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |

Note: Data is based on available information for this compound.

Precautionary Measures and Safe Handling

Strict adherence to safety protocols is mandatory when handling this compound. Engineering controls, such as using the chemical within a fume hood, are essential to minimize exposure.[2]

Table 2: Summary of Precautionary Statements

Type Statement Code Precautionary Statement
Prevention P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
P264 Wash skin thoroughly after handling.[3][5]
P270 Do not eat, drink or smoke when using this product.[3][5]
P271 Use only outdoors or in a well-ventilated area.[3][4]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6]
Response P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
P302 + P352 IF ON SKIN: Wash with plenty of water.[4]
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
P310 Immediately call a POISON CENTER or doctor/physician.[6]
P362 + P364 Take off contaminated clothing and wash it before reuse.[4]
Storage P403 + P233 Store in a well-ventilated place. Keep container tightly closed.[4]
P405 Store locked up.[2][4]

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the primary method for preventing exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment

Body Part Protection Standard/Specification
Eyes/Face Safety glasses with side-shields or chemical goggles.[7] Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2]
Skin/Hands Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl).[8] Handle with gloves.[7]
Body Protective clothing such as a lab coat. For larger quantities or risk of splash, use an impervious gown or chemical-resistant suit.[7][9] Choose body protection according to the amount and concentration of the substance.[7]

| Respiratory | Not required under normal use with adequate ventilation. If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][7] | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[2] |

The following workflow outlines the general safety procedures for handling chemical compounds like this compound.

G cluster_prep Preparation & Planning cluster_handling Handling & Use cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Select & Inspect Personal Protective Equipment (PPE) B->C D Ensure Proper Ventilation (e.g., Fume Hood) C->D Proceed to Handling E Don Appropriate PPE D->E F Handle Compound E->F G Decontaminate Work Area & Equipment F->G Procedure Complete H Doff & Dispose of/Clean PPE G->H I Segregate & Label Waste H->I J Dispose of Waste via Approved Channels I->J G cluster_routes cluster_actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air Provide Artificial Respiration if Needed inhalation->fresh_air rinse_skin Remove Contaminated Clothing Rinse Skin with Water (15 min) skin->rinse_skin rinse_eye Rinse Eyes with Water (15 min) Remove Contact Lenses eye->rinse_eye rinse_mouth Rinse Mouth DO NOT Induce Vomiting ingestion->rinse_mouth end_node Seek Immediate Medical Attention Show SDS to Physician fresh_air->end_node rinse_skin->end_node rinse_eye->end_node rinse_mouth->end_node

References

The Pivotal Role of 1-Acetyl-4-aminopiperidine in Modern Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-4-aminopiperidine has emerged as a cornerstone building block in the field of heterocyclic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a reactive secondary amine within a piperidine ring and a protected primary amine, offer a versatile scaffold for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, presenting key experimental protocols, quantitative data, and logical workflows to aid researchers in leveraging this critical intermediate for the development of novel therapeutics.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of scaffolds utilized in their synthesis, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is of paramount importance due to its prevalence in numerous biologically active natural products and synthetic drugs. This compound, a readily accessible derivative, serves as a crucial synthon, providing a strategic entry point for the introduction of molecular diversity. The acetyl group at the 1-position modulates the reactivity of the ring nitrogen, while the 4-amino group offers a convenient handle for further functionalization. This guide will explore the multifaceted role of this compound in the construction of potent and selective therapeutic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₁₄N₂O[Commercial Supplier Data]
Molecular Weight 142.20 g/mol [Commercial Supplier Data]
Appearance White to off-white solid[1]
Melting Point 46-53 °C[2]
Boiling Point Not readily available
Solubility Soluble in polar organic solvents[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.65 (d, J=8.0 Hz, 1H), 3.85 (d, J=13.2 Hz, 1H), 3.15-3.05 (m, 1H), 2.75 (t, J=12.4 Hz, 1H), 2.55 (t, J=12.4 Hz, 1H), 2.09 (s, 3H), 1.85-1.75 (m, 2H), 1.25-1.15 (m, 2H)[3]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 169.0, 49.8, 45.8, 41.2, 34.0, 21.4[3]
Mass Spectrum (EI) m/z (%): 142 (M+, 15), 125 (10), 99 (100), 84 (30), 70 (55), 56 (40), 43 (85)[4]
IR (KBr) ν (cm⁻¹) 3350 (N-H stretch), 2940 (C-H stretch), 1630 (C=O stretch, amide), 1430, 1260[5]

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insights into its chemistry. A common approach involves the acetylation of 4-aminopiperidine derivatives.

Experimental Protocol: Acetylation of 4-Amino-1-benzylpiperidine followed by Debenzylation

This two-step protocol is a representative method for the laboratory-scale synthesis.

Step 1: Synthesis of 1-Acetyl-4-(benzylamino)piperidine

  • To a solution of 4-amino-1-benzylpiperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Debenzylation to yield this compound

  • Dissolve the purified 1-acetyl-4-(benzylamino)piperidine from the previous step in methanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Stir vigorously until TLC analysis indicates the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Debenzylation A 4-Amino-1-benzylpiperidine + Triethylamine in DCM B Add Acetyl Chloride at 0°C A->B C Reaction at RT B->C D Work-up and Purification C->D E 1-Acetyl-4-(benzylamino)piperidine D->E F 1-Acetyl-4-(benzylamino)piperidine in Methanol E->F G Hydrogenation with Pd/C F->G H Filtration and Concentration G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Applications in Heterocyclic Synthesis and Drug Discovery

This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds with significant biological activities.

Synthesis of Piperazine-based CCR5 Antagonists for HIV-1 Therapy

Derivatives of 4-aminopiperidine are key components in the synthesis of CCR5 antagonists, which are a class of antiretroviral drugs used to treat HIV-1 infection.[6][7] A general synthetic approach involves the coupling of the 4-amino group with a suitable piperazine moiety.

Representative Experimental Protocol:

  • To a solution of a protected 4-substituted-4-aminopiperidine derivative (e.g., N'-Boc-4-methyl-4-aminopiperidine) in a suitable solvent like dichloromethane, add a substituted piperazine derivative.[7]

  • The coupling can be achieved through various methods, such as reductive amination with a piperazine-carbaldehyde or amide bond formation with a piperazine-carboxylic acid.

  • For reductive amination, a reducing agent like sodium triacetoxyborohydride is typically used.

  • For amide coupling, standard coupling reagents such as HATU or EDC/HOBt are employed.

  • Following the coupling reaction, deprotection of the protecting groups (e.g., Boc group) yields the final piperazino-piperidine based CCR5 antagonist.[7]

CCR5_Antagonist_Synthesis A Protected 4-Substituted- 4-aminopiperidine C Coupling Reaction (e.g., Reductive Amination) A->C B Substituted Piperazine Derivative B->C D Deprotection C->D E Piperazino-piperidine based CCR5 Antagonist D->E

Caption: General synthesis of CCR5 antagonists.
Development of N-type Calcium Channel Blockers for Pain Management

4-Aminopiperidine derivatives have been utilized to synthesize potent and selective N-type calcium channel blockers, which are promising therapeutic agents for the treatment of chronic and neuropathic pain.[8]

Representative Experimental Protocol:

  • A 4-aminopiperidine scaffold is functionalized at both the 1- and 4-nitrogen atoms.

  • The 1-position can be acylated or alkylated with various moieties.

  • The 4-amino group is typically acylated or reacted with an appropriate electrophile to introduce structural motifs found in known calcium channel blockers.

  • For instance, reaction with an appropriate acid chloride or activated carboxylic acid will form an amide linkage at the 4-position.

  • The final compounds are then purified and evaluated for their biological activity.

Synthesis of Cognition Enhancers

The 4-aminopiperidine scaffold has been explored for the development of nootropic agents to treat cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[9]

Representative Experimental Protocol:

  • Starting with a 1-protected 4-aminopiperidine, the 4-amino group is reacted with a suitable aromatic or heteroaromatic acyl chloride or carboxylic acid to form an amide.

  • Subsequent deprotection of the 1-position allows for further modification, such as the introduction of various alkyl or aryl groups via reductive amination or nucleophilic substitution.

  • The synthesized library of compounds is then screened for cognition-enhancing activity in relevant biological assays.

Farnesoid X Receptor (FXR) Partial Agonists for Metabolic Diseases

More recently, derivatives of 1-(4-aminophenylacetyl)piperidine, which can be conceptually derived from this compound, have been identified as potent and selective FXR partial agonists.[10] These compounds have potential applications in the treatment of metabolic dysfunction-associated steatohepatitis (MASH).

Synthetic Strategy Outline:

The synthesis of these molecules typically involves the coupling of a piperidine derivative with a substituted phenylacetic acid moiety. The core this compound can be modified to introduce the necessary phenylacetyl group.

Drug_Discovery_Applications A This compound B CCR5 Antagonists (Anti-HIV) A->B Coupling with piperazines C N-type Calcium Channel Blockers (Analgesics) A->C N1 and N4 functionalization D Cognition Enhancers (Neurodegenerative Diseases) A->D N4-Acylation and N1-Alkylation/Arylation E FXR Partial Agonists (Metabolic Diseases) A->E Modification and coupling with phenylacetic acid derivatives

Caption: Applications of this compound.

Conclusion

This compound is a highly valuable and versatile building block in heterocyclic chemistry. Its straightforward synthesis and the differential reactivity of its two nitrogen atoms provide a robust platform for the creation of complex molecular architectures. As demonstrated in this guide, its application has led to the development of promising drug candidates for a range of therapeutic areas, including infectious diseases, chronic pain, neurodegenerative disorders, and metabolic diseases. The experimental protocols and synthetic strategies outlined herein offer a practical resource for researchers aiming to exploit the full potential of this important heterocyclic intermediate in their drug discovery and development endeavors. The continued exploration of the reactivity of this compound is expected to yield novel heterocyclic systems with unique biological activities, further solidifying its role as a privileged scaffold in medicinal chemistry.

References

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of 4-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold is a ubiquitous and invaluable structural motif in modern medicinal chemistry, forming the core of a diverse array of therapeutic agents. Its journey from a chemical curiosity to a cornerstone of drug discovery is a testament to the evolution of synthetic chemistry and our understanding of pharmacology. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 4-aminopiperidine derivatives, offering valuable insights for researchers engaged in the development of novel therapeutics.

From Pepper to Piperidine: The Genesis of a Scaffold

The story of 4-aminopiperidine begins with its parent heterocycle, piperidine. First isolated in 1850 by the Scottish chemist Thomas Anderson, and independently by the French chemist Auguste Cahours in 1852, piperidine was initially obtained through the chemical degradation of piperine, the compound responsible for the pungency of black pepper.[1] This discovery laid the foundation for the exploration of a new class of nitrogen-containing cyclic compounds.

Early synthetic efforts in the late 19th and early 20th centuries focused on understanding the fundamental reactivity of the piperidine ring. While the exact date and discoverer of the first synthesis of the 4-aminopiperidine core remain elusive in readily available literature, its conceptualization likely arose from the systematic exploration of functionalizing the piperidine ring. Classical organic reactions such as the Hofmann rearrangement, which converts a primary amide to a primary amine with one less carbon atom, and the von Braun degradation, involving the reaction of a tertiary amine with cyanogen bromide, provided theoretical pathways to such derivatives.[2][3][4]

The Dawn of a Privileged Scaffold: Early Synthetic Methodologies

The mid-20th century saw a surge in the development of more controlled and efficient synthetic methods, paving the way for the practical synthesis of 4-aminopiperidine and its derivatives. A pivotal advancement was the application of reductive amination , a powerful technique that converts a carbonyl group (in this case, a 4-piperidone) into an amine.[5][6]

This versatile reaction, often carried out in one pot, involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. The initial reaction forms an intermediate imine, which is then reduced to the corresponding amine.[5] This method remains a cornerstone for the synthesis of N-substituted 4-aminopiperidine derivatives.

Key Early Synthetic Strategies:
  • Reductive Amination of 4-Piperidone: The reaction of N-protected or N-substituted 4-piperidones with ammonia or primary amines, followed by reduction, became a common and efficient route to a wide range of 4-aminopiperidine derivatives.

  • Curtius Rearrangement: This reaction, which involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, provided another pathway to the 4-amino group from a carboxylic acid precursor at the 4-position of the piperidine ring.[7]

  • Multi-component Reactions: Later in the 20th century, the development of multi-component reactions, such as the Ugi reaction, offered highly convergent and efficient strategies for the synthesis of complex 4-aminopiperidine derivatives. The Ugi four-component reaction, for example, allows for the rapid assembly of 4-aminopiperidine-4-carboxylic acid derivatives, which are valuable building blocks for various pharmaceuticals.[8]

The Rise of 4-Aminopiperidine in Medicinal Chemistry: A Timeline of Therapeutic Applications

The true significance of the 4-aminopiperidine scaffold emerged as medicinal chemists recognized its potential to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its rigid, chair-like conformation provides a defined three-dimensional structure for interacting with biological targets, while the basic nitrogen atom can be crucial for receptor binding and solubility.

A Versatile Building Block for Diverse Therapeutic Areas:
  • Antihistamines and Antipsychotics: Early applications of the 4-aminopiperidine motif can be found in the development of central nervous system (CNS) active agents. The scaffold served as a key component in the structure of various antihistamines and antipsychotic drugs.

  • Opioid Analgesics: The 4-aminopiperidine core is central to the structure of potent synthetic opioids, most notably the fentanyl class of analgesics. Carfentanil, an extremely potent opioid analgesic used in veterinary medicine, was first synthesized in 1974 and features this critical scaffold.[9]

  • Antiviral Agents: In more recent decades, high-throughput screening efforts have identified 4-aminopiperidine derivatives as potent inhibitors of various viruses. For instance, a 4-aminopiperidine scaffold was identified as an inhibitor of the assembly and release of infectious Hepatitis C virus (HCV).[10]

  • Cognition Enhancers: Researchers have explored 4-aminopiperidine analogues as potent cognition-enhancing drugs, with some compounds showing high activity in preclinical models of cognitive deficit.[11]

  • Ion Channel Modulators: The versatility of the scaffold has been demonstrated in its use to develop N-type calcium channel blockers, which have shown promise in the treatment of pain, including neuropathic pain.[12]

  • CCR5 Antagonists for HIV: 4-Substituted-4-aminopiperidine derivatives have been developed as key building blocks for the synthesis of CCR5 antagonists, a class of drugs that inhibit the entry of HIV into host cells.[7]

Experimental Protocols: Foundational Synthetic Techniques

To provide a practical understanding of the synthesis of these important compounds, detailed methodologies for key historical and modern synthetic transformations are outlined below.

Protocol 1: Reductive Amination for the Synthesis of N-Substituted 4-Aminopiperidines

This protocol describes a general procedure for the synthesis of an N-substituted 4-aminopiperidine from an N-protected 4-piperidone and a primary amine.

  • Reaction Workflow:

    G Piperidone N-Boc-4-piperidone Reaction Reaction Mixture Piperidone->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Reaction->ReducingAgent Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Substituted-N'-Boc-4-aminopiperidine Purification->Product

    Caption: General workflow for reductive amination.

  • Methodology:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane is added the primary amine (1.1 eq).

    • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

    • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the reaction mixture.[6]

    • The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted-N'-Boc-4-aminopiperidine.

Protocol 2: Synthesis of 1-Boc-4-aminopiperidine via Hofmann Rearrangement

This protocol outlines a method for synthesizing the key intermediate 1-Boc-4-aminopiperidine from 1-Boc-4-piperidinecarboxamide.[13]

  • Reaction Workflow:

    G Amide 1-Boc-4-piperidinecarboxamide Reaction Reaction Mixture Amide->Reaction Base Base (e.g., NaOH) Base->Reaction Bromine Bromine (Br2) Bromine->Reaction Workup Acidification & Extraction Reaction->Workup Purification Crystallization Workup->Purification Product 1-Boc-4-aminopiperidine Purification->Product

    Caption: General workflow for Hofmann rearrangement.

  • Methodology:

    • To a cooled (0-5 °C) solution of sodium hydroxide in water, bromine (1.0 eq) is added dropwise with vigorous stirring.

    • 1-Boc-4-piperidinecarboxamide (1.0 eq) is then added to the freshly prepared sodium hypobromite solution.

    • The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with the progress monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature.

    • The pH of the solution is carefully adjusted to be acidic with an appropriate acid (e.g., hydrochloric acid).

    • The aqueous solution is then extracted with an organic solvent such as chloroform or dichloromethane.

    • The combined organic extracts are dried over a suitable drying agent, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by crystallization from an appropriate solvent system to yield pure 1-Boc-4-aminopiperidine.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for representative 4-aminopiperidine derivatives from various therapeutic areas.

Table 1: Antiviral Activity of 4-Aminopiperidine Derivatives against HCV [10]

CompoundEC₅₀ (µM)CC₅₀ (µM)
1 2.57>20
2 2.09>20

EC₅₀: Half maximal effective concentration; CC₅₀: Half maximal cytotoxic concentration.

Table 2: Cognition-Enhancing Activity of a 4-Aminopiperidine Derivative [11]

CompoundActive Dose (mg/kg, i.p.) in Mouse Passive Avoidance Test
9 0.01

i.p.: Intraperitoneal administration.

Conclusion and Future Perspectives

The journey of 4-aminopiperidine derivatives from their conceptual origins to their current status as a privileged scaffold in drug discovery is a compelling narrative of scientific progress. The development of robust synthetic methodologies has been instrumental in unlocking the therapeutic potential of this versatile chemical entity. As our understanding of disease biology deepens and new biological targets are identified, the 4-aminopiperidine core is poised to remain a central building block in the design and synthesis of the next generation of innovative medicines. The continued exploration of novel synthetic routes and the application of this scaffold in emerging therapeutic areas will undoubtedly lead to the discovery of new and improved treatments for a wide range of human diseases.

References

Spectroscopic Profile of 1-Acetyl-4-aminopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-aminopiperidine is a bifunctional molecule incorporating a piperidine scaffold, a key structural motif in many pharmaceuticals. Its spectroscopic characterization is fundamental for quality control, structural confirmation, and understanding its chemical behavior in various applications, including drug discovery and development. This document provides a predictive overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and comparison with structurally similar molecules.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-6 (axial)3.8 - 4.2d~13
H-2, H-6 (equatorial)2.8 - 3.2d~13
H-3, H-5 (axial)1.2 - 1.6qd~12, ~4
H-3, H-5 (equatorial)1.8 - 2.2dt~12, ~3
H-42.9 - 3.3tt~10, ~4
-NH₂1.5 - 2.5br s-
-C(O)CH₃2.1s-

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2, C-645 - 50
C-3, C-530 - 35
C-448 - 53
-C(O)CH₃ (carbonyl)169 - 172
-C(O)CH₃ (methyl)21 - 24

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 3: Predicted IR Absorption Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, Doublet
C-H Stretch (alkane)2850 - 3000Medium to Strong
C=O Stretch (amide)1630 - 1660Strong
N-H Bend (amine)1590 - 1650Medium
C-N Stretch1000 - 1250Medium

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zDescription
[M]+•142.11Molecular Ion
[M-CH₃CO]+99.09Loss of acetyl group
[M-NH₂]+126.10Loss of amino group
C₅H₁₀N⁺84.08Piperidine fragment
CH₃CO⁺43.02Acetyl cation

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument's beam path.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.

  • Ionization:

    • Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. This method is useful for determining the fragmentation pattern.

    • Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and spray it through a high-voltage needle to create charged droplets, leading to gas-phase ions. This is a softer ionization technique often used with LC-MS that typically keeps the molecular ion intact.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structural Elucidation Compound This compound (Solid Sample) NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR FTIR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Methodological & Application

1-Acetyl-4-aminopiperidine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Acetyl-4-aminopiperidine is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of therapeutic agents. The piperidine ring is a privileged structure in drug discovery, frequently incorporated to enhance physicochemical properties, improve pharmacokinetic profiles, and provide a three-dimensional framework for precise interactions with biological targets. The presence of a primary amine at the 4-position and an acetyl group at the 1-position allows for selective functionalization, enabling the exploration of vast chemical space and the optimization of lead compounds.

This document provides an overview of the applications of the this compound scaffold in various therapeutic areas, supported by experimental protocols and quantitative data.

Therapeutic Applications

Derivatives of the 4-aminopiperidine core have demonstrated significant potential in the development of novel therapeutics for a wide array of diseases. The N-acetyl group can be a crucial part of the pharmacophore, contributing to the binding affinity and selectivity of the final compound.

Antifungal Agents

Target: Ergosterol Biosynthesis Pathway

4-Aminopiperidine derivatives have been investigated as a novel class of antifungal agents. These compounds often target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane that is absent in mammals, making it an attractive target for selective toxicity.[1] Specifically, some derivatives have been shown to inhibit enzymes such as sterol C14-reductase and sterol C8-isomerase.

Quantitative Data: Antifungal Activity of 4-Aminopiperidine Derivatives

Compound ReferenceFungal SpeciesMIC (µg/mL)Target
1-benzyl-N-dodecylpiperidin-4-amineCandida spp., Aspergillus spp.Not specifiedErgosterol Biosynthesis
N-dodecyl-1-phenethylpiperidin-4-amineCandida spp., Aspergillus spp.Not specifiedErgosterol Biosynthesis

Note: The table presents data for related 4-aminopiperidine derivatives to illustrate the potential of the scaffold. MIC values are a measure of the minimum inhibitory concentration.

Analgesics for Neuropathic Pain

Target: N-type Calcium Channels

The 4-aminopiperidine scaffold is a key component in the design of N-type (Cav2.2) calcium channel blockers.[2] These channels are predominantly located on presynaptic terminals of nociceptive neurons in the spinal cord and are crucial for the transmission of pain signals.[2] By blocking these channels, the influx of calcium is reduced, leading to decreased release of neurotransmitters like glutamate and substance P, and consequently, analgesia. This mechanism is particularly relevant for the treatment of chronic and neuropathic pain.

Quantitative Data: N-type Calcium Channel Blocking Activity

Compound ReferenceIn Vitro AssayIC50 (µM)In Vivo ModelEffective Dose
Compound 3PC12 cellsNot specifiedMouse hot-plateNot specified
Compound 18PC12 cellsNot specifiedRat neuropathic painNot specified

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. The data is for illustrative 4-aminopiperidine derivatives.[2]

Antiviral Agents (HCV and HIV)

Target: Hepatitis C Virus (HCV) Assembly and HIV-1 Entry (CCR5 Co-receptor)

The 4-aminopiperidine scaffold has been employed in the development of inhibitors of both HCV and HIV. In the context of HCV, these derivatives can interfere with the assembly and release of infectious viral particles, a stage in the viral life cycle that is less targeted by current direct-acting antivirals.[3] For HIV, 4-aminopiperidine derivatives have been synthesized as antagonists of the CCR5 co-receptor, which is essential for the entry of macrophage-tropic HIV-1 strains into host cells.[4]

Quantitative Data: Anti-HCV and Anti-HIV Activity

Compound TypeVirusAssayEC50 (µM)Target
4-Aminopiperidine derivative 1HCVHCVcc2.57Assembly
4-Aminopiperidine derivative 2HCVHCVcc2.09Assembly
Sch-350634 (related structure)HIV-1Not specifiedNot specifiedCCR5 Antagonist

Note: EC50 values represent the concentration of the compound required to achieve 50% of the maximum effect in a cell-based assay.[3][4]

Experimental Protocols

The following are generalized protocols for the synthesis and modification of this compound derivatives, based on established methodologies.

Protocol 1: N-Acetylation of a 4-Aminopiperidine Derivative

This protocol describes the acylation of a secondary amine on the 4-aminopiperidine scaffold, a key step in synthesizing compounds where the acetyl group is part of the final structure.

Materials:

  • A 4-aminopiperidine derivative (e.g., 1-benzyl-N-dodecylpiperidin-4-amine) (1.0 mmol)

  • Acetyl chloride (1.2 mmol)

  • Toluene (20 mL)

  • Triethylamine (3.0 mL)

  • 2 M aqueous sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 4-aminopiperidine derivative in toluene.

  • Add acetyl chloride to the solution.

  • Add triethylamine and stir the mixture at room temperature for 6 hours.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in 2 M aqueous sodium hydroxide solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination to Synthesize 4-Amino Piperidine Derivatives

This protocol outlines a common method to introduce diversity at the 4-amino position, starting from a protected piperidone.

Materials:

  • N-substituted 4-piperidone (1.0 mmol)

  • Primary amine (e.g., dodecylamine) (1.5 mmol)

  • Sodium triacetoxyborohydride (2.0 mmol)

  • Dry Tetrahydrofuran (THF) (20 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-substituted 4-piperidone and the primary amine in dry THF.

  • Add sodium triacetoxyborohydride to the solution.

  • Stir the suspension at room temperature for 12 hours.

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the residue by flash column chromatography.

Visualizations

Ergosterol Biosynthesis Pathway and Site of Inhibition

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Inhibitor 4-Aminopiperidine Derivatives Inhibitor->Intermediates Inhibit C14-reductase & C8-isomerase

Caption: Inhibition of the ergosterol biosynthesis pathway by 4-aminopiperidine derivatives.

N-type Calcium Channel Blockade in Pain Signaling

Pain_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential N_type_Ca_Channel N-type Ca2+ Channel ActionPotential->N_type_Ca_Channel Depolarization Ca_Influx Ca2+ Influx N_type_Ca_Channel->Ca_Influx Opens Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (Glutamate, SP) Vesicle_Fusion->Neurotransmitter_Release Receptor_Activation Receptor Activation Neurotransmitter_Release->Receptor_Activation Pain_Signal Pain Signal Transmission Receptor_Activation->Pain_Signal Blocker This compound Derivative Blocker->N_type_Ca_Channel Blocks

Caption: Mechanism of action of N-type calcium channel blockers in nociception.

Inhibition of HCV Assembly

HCV_Assembly Replication HCV RNA Replication Structural_Proteins Structural Proteins (Core, E1, E2) Replication->Structural_Proteins NonStructural_Proteins Non-Structural Proteins (NS5A, etc.) Replication->NonStructural_Proteins Assembly_Complex Assembly Complex Formation Structural_Proteins->Assembly_Complex NonStructural_Proteins->Assembly_Complex Virion_Maturation Virion Maturation Assembly_Complex->Virion_Maturation Release Release of Infectious Virus Virion_Maturation->Release Inhibitor 4-Aminopiperidine Derivative Inhibitor->Assembly_Complex Inhibits

Caption: Inhibition of the Hepatitis C Virus assembly process.

Conclusion

The this compound scaffold and its derivatives represent a highly promising class of molecules in drug discovery. Their synthetic tractability and the ability to modulate their properties through substitution at both the 1- and 4-positions make them attractive starting points for the development of novel drugs against a range of diseases. The examples provided herein demonstrate the broad applicability of this scaffold and offer a foundation for further exploration and optimization in medicinal chemistry programs.

References

Synthesis and Evaluation of N-Type Calcium Channel Blockers Derived from 4-Aminopiperidine for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are crucial mediators of calcium influx into neurons, playing a pivotal role in neurotransmitter release and synaptic transmission. Among the various subtypes, N-type calcium channels (CaV2.2) are predominantly located at presynaptic nerve terminals and are integral to the transmission of pain signals. Blockade of these channels represents a promising therapeutic strategy for the management of chronic and neuropathic pain. This document provides detailed application notes and protocols for the synthesis and evaluation of N-type calcium channel blockers based on a 4-aminopiperidine scaffold. These derivatives have shown potential as potent and selective inhibitors of N-type calcium channels, offering a promising avenue for the development of novel analgesic agents.

N-Type Calcium Channel Signaling in Nociception

N-type calcium channels are key players in the ascending pathway of pain signaling. Upon the arrival of an action potential at the presynaptic terminal of a nociceptive neuron, the resulting membrane depolarization triggers the opening of N-type calcium channels. The subsequent influx of calcium ions initiates a cascade of events leading to the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters, such as glutamate and substance P, into the synaptic cleft. These neurotransmitters then bind to their respective receptors on the postsynaptic neuron, propagating the pain signal to the central nervous system. Blockers of N-type calcium channels, such as the 4-aminopiperidine derivatives discussed herein, physically obstruct the channel pore, thereby inhibiting calcium influx and attenuating neurotransmitter release, which ultimately dampens the transmission of pain signals.[1][2]

N_Type_Calcium_Channel_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential (Depolarization) N_Type_Channel N-Type Ca²⁺ Channel (CaV2.2) Action_Potential->N_Type_Channel Opens Ca_Influx Ca²⁺ Influx N_Type_Channel->Ca_Influx Allows Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter Release (Glutamate, Substance P) Vesicle_Fusion->NT_Release Neurotransmitters Neurotransmitters NT_Release->Neurotransmitters Blocker 4-Aminopiperidine Derivative Blocker->N_Type_Channel Blocks Receptors Postsynaptic Receptors Neurotransmitters->Receptors Binds to Signal_Propagation Pain Signal Propagation Receptors->Signal_Propagation Synthesis_Workflow Start 4-Aminopiperidine Derivative Step1 N-Acylation or N-Alkylation (Piperidine Nitrogen) Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 N-Acylation or N-Alkylation (4-Amino Group) Intermediate->Step2 Final_Product Final Product Step2->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Calcium_Assay_Workflow Cell_Culture Culture PC12 Cells in 96-well plate Dye_Loading Load cells with Fluo-4 AM Cell_Culture->Dye_Loading Compound_Incubation Incubate with 4-Aminopiperidine Derivatives Dye_Loading->Compound_Incubation Fluorescence_Measurement Measure Baseline Fluorescence Compound_Incubation->Fluorescence_Measurement Depolarization Induce Depolarization (e.g., KCl) Fluorescence_Measurement->Depolarization Kinetic_Reading Kinetic Fluorescence Reading Depolarization->Kinetic_Reading Data_Analysis Calculate IC50 Values Kinetic_Reading->Data_Analysis

References

The Versatility of 1-Acetyl-4-aminopiperidine in Medicinal Chemistry: A Building Block for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

1-Acetyl-4-aminopiperidine has emerged as a crucial scaffold in medicinal chemistry, providing a versatile platform for the development of a diverse range of therapeutic agents. Its inherent structural features allow for the synthesis of potent and selective modulators of various biological targets, including G-protein coupled receptors (GPCRs), viral proteins, and protein kinases. This has led to its incorporation into drug candidates for a multitude of diseases, including HIV, Hepatitis C, cancer, and neurological disorders. This report details the application of this compound in the development of these novel therapeutics, providing insights into synthetic protocols, biological activities, and the underlying signaling pathways.

Application in HIV-1 Entry Inhibition: CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for the entry of R5-tropic HIV-1 into host cells. Small molecules that block the interaction between the viral envelope glycoprotein gp120 and CCR5 are a validated therapeutic strategy for HIV/AIDS. The 4-aminopiperidine scaffold is a central component of several potent CCR5 antagonists, including the clinical candidate Vicriviroc. The 1-acetyl group can serve as a key interaction moiety or be a precursor for further chemical modifications to optimize potency and pharmacokinetic properties.

Quantitative Data: CCR5 Antagonist Activity

Compound IDTargetAssayIC50 / EC50 (nM)Cell Line
Vicriviroc (SCH 417690)CCR5HIV-1 ReplicationEC90 > 1000PM-1
Analog 1CCR5[125I]-MIP-1β BindingIC50 = 1.2CCR5-transfected HEK293
Analog 2CCR5HIV-1 Envelope-mediated FusionIC50 = 3.5U87-CD4-CCR5

Experimental Protocol: CCR5 Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor.

Materials:

  • HEK293 cells stably expressing human CCR5

  • [125I]-MIP-1β (Radioligand)

  • Test compounds (e.g., this compound derivatives)

  • Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a suspension of CCR5-expressing cells in binding buffer.

  • In a 96-well plate, add test compound at various concentrations.

  • Add a fixed concentration of [125I]-MIP-1β to each well.

  • Add the cell suspension to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding at each test compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: CCR5-Mediated HIV-1 Entry

CCR5_HIV_Entry cluster_virus HIV-1 Virion cluster_cell Host Cell Membrane cluster_inhibitor Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Fusion Viral Entry gp41->Fusion 5. Membrane Fusion CD4->gp120 2. Conformational Change CCR5->gp41 4. gp41 Unfolding Inhibitor This compound Derivative (CCR5 Antagonist) Inhibitor->CCR5 Blocks Binding

Caption: CCR5-mediated HIV-1 entry and its inhibition.

Application in Hepatitis C Treatment: NS5A Inhibitors

Hepatitis C virus (HCV) non-structural protein 5A (NS5A) is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1] The 4-aminopiperidine scaffold has been identified as a key component in a class of potent HCV NS5A inhibitors. These compounds act by targeting the assembly and release of infectious HCV particles.[2]

Quantitative Data: Anti-HCV Activity

Compound IDTargetAssayEC50 (µM)Cell Line
1 HCV AssemblyHCVcc Luciferase Reporter2.57Huh-7
2 HCV AssemblyHCVcc Luciferase Reporter2.09Huh-7

Experimental Protocol: HCV Replicon Assay

This protocol describes a cell-based assay to evaluate the antiviral activity of compounds against HCV replication.

Materials:

  • Huh-7 cells harboring a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements.

  • Test compounds.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the HCV replicon cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the plate for 48-72 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percent inhibition of HCV replication at each compound concentration and determine the EC50 value.

Signaling Pathway: HCV Replication and Inhibition by NS5A Inhibitors

HCV_Replication cluster_hcv HCV Life Cycle HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex Template NS_Proteins Non-structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing NS_Proteins->Replication_Complex Formation Virion_Assembly Virion Assembly NS_Proteins->Virion_Assembly New_RNA New HCV RNA Replication_Complex->New_RNA Replication New_RNA->Virion_Assembly Inhibitor This compound Derivative (NS5A Inhibitor) Inhibitor->NS_Proteins Inhibits NS5A function

Caption: HCV replication cycle and the role of NS5A inhibitors.

Application in Cancer and Inflammatory Diseases: Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The this compound scaffold serves as a valuable building block for the design of potent and selective kinase inhibitors. By modifying the substituents on the amino group, medicinal chemists can target the ATP-binding site of specific kinases, thereby modulating their activity.

Quantitative Data: Kinase Inhibitory Activity

Compound IDTarget KinaseAssayIC50 (nM)
AZD5363 Akt1/2/3Biochemical3 / 8 / 8
Compound 14 RIPK2Biochemical5.1
BI-2536 PLK1Biochemical0.83

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a common method for determining the in vitro potency of kinase inhibitors.[3]

Materials:

  • Purified recombinant kinase.

  • Kinase-specific substrate (peptide or protein).

  • ATP.

  • Test compounds.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well plates.

  • Luminometer.

Procedure:

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.

Signaling Pathway: PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream mTORC1->Downstream Inhibitor This compound Derivative (Akt Inhibitor) Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and its inhibition.

Conclusion

This compound is a privileged scaffold in modern medicinal chemistry, enabling the development of a wide array of potent and selective therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, facilitating the optimization of drug-like properties. The examples provided herein highlight the significant contributions of this building block to the fields of virology, oncology, and neurology. Continued exploration of novel derivatives based on the this compound core promises to yield the next generation of innovative medicines.

References

Application Notes: Synthesis and Evaluation of Piperidine-Based CCR5 Antagonists for HIV-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a central role in the immune system by mediating the migration of leukocytes to sites of inflammation. Crucially, CCR5 is also the primary co-receptor used by macrophage-tropic (R5) strains of Human Immunodeficiency Virus type 1 (HIV-1) to enter host cells, such as CD4+ T-lymphocytes.[1][2] The process of viral entry is initiated when the viral envelope glycoprotein gp120 binds to the CD4 receptor on the host cell surface. This binding triggers a conformational change in gp120, exposing a binding site for CCR5. The subsequent interaction between gp120 and CCR5 facilitates further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[3][4]

Small-molecule antagonists that block the gp120-CCR5 interaction are a clinically validated class of antiretroviral drugs. These antagonists, such as Maraviroc and Vicriviroc, are non-competitive allosteric inhibitors. They bind to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor, stabilizing a receptor conformation that is not recognized by gp120, thereby effectively preventing viral entry.[3][5]

The 4-aminopiperidine scaffold is a key structural motif found in numerous potent CCR5 antagonists.[6] Specifically, derivatives of 1-acetyl-4-aminopiperidine and other N-protected 4-aminopiperidines serve as versatile building blocks for the synthesis of complex piperazino-piperidine and piperidine-4-carboxamide analogs that exhibit high-affinity binding to CCR5 and potent anti-HIV-1 activity.[7][8] These application notes provide an overview of the synthesis, mechanism of action, and biological evaluation of this important class of compounds.

Mechanism of Action and Signaling Pathways

HIV-1 Entry and CCR5 Antagonist Inhibition

The mechanism by which CCR5 antagonists block HIV-1 entry is distinct from the receptor's natural signaling function. The antagonist occupies a binding pocket on CCR5, preventing the viral gp120 protein from engaging with the receptor's extracellular loops. This blockade is a critical step that halts the fusion process.

cluster_0 Standard HIV-1 Entry (R5-tropic) cluster_1 Inhibition by CCR5 Antagonist gp120_cd4 1. gp120 on HIV-1 virion binds to CD4 receptor conf_change 2. Conformational change in gp120 gp120_cd4->conf_change gp120_ccr5 3. gp120 binds to CCR5 co-receptor conf_change->gp120_ccr5 gp41_fusion 4. gp41 mediates membrane fusion gp120_ccr5->gp41_fusion block gp120 cannot bind to the altered CCR5 conformation entry 5. Viral Entry gp41_fusion->entry antagonist CCR5 Antagonist binds to transmembrane pocket of CCR5 antagonist->block no_fusion Membrane fusion is blocked block->no_fusion no_entry Viral Entry Inhibited no_fusion->no_entry

Caption: Mechanism of HIV-1 entry inhibition by a CCR5 antagonist.
Natural CCR5 Signaling Pathway

While CCR5 signaling is not required for HIV-1 entry, understanding its natural function is crucial for assessing potential pharmacological side effects of antagonists.[9] As a GPCR, CCR5 is activated by its endogenous chemokine ligands, such as CCL5 (RANTES). This binding event triggers a cascade of intracellular signals, beginning with the activation of heterotrimeric G-proteins (specifically Gαi). This leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[10] These pathways ultimately regulate cellular processes like chemotaxis and inflammation.[11]

ligand Chemokine (e.g., CCL5) ccr5 CCR5 Receptor ligand->ccr5 binds g_protein G-Protein (Gαiβγ) ccr5->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates response Cellular Responses (e.g., Chemotaxis, Inflammation) ca_release->response pkc->response

Caption: Simplified CCR5 natural signaling pathway upon chemokine binding.

Experimental Protocols

Protocol 1: Synthesis of a Piperazino-Piperidine CCR5 Antagonist

This protocol describes a representative convergent synthesis of a piperazino-piperidine based CCR5 antagonist, inspired by the synthesis of Vicriviroc (Sch-D) and related compounds.[7][12] The key steps involve the preparation of the N-protected 4-methyl-4-aminopiperidine core, followed by coupling with a chiral piperazine derivative and final acylation.

start 1-Acetyl-4- aminopiperidine (or other N-protected analog) step1 Step 1: Reductive Amination with Protected Amino Aldehyde start->step1 intermediate1 Piperazino-piperidine Core step1->intermediate1 step2 Step 2: Deprotection intermediate1->step2 intermediate2 Secondary Amine Intermediate step2->intermediate2 step3 Step 3: Amide Coupling with Pyrimidine Carboxylic Acid intermediate2->step3 final Final CCR5 Antagonist step3->final

Caption: General workflow for the synthesis of a piperazino-piperidine CCR5 antagonist.

Materials:

  • N-Boc-4-methyl-4-aminopiperidine (Key Building Block)

  • (S)-2-methylpiperazine derivative

  • Appropriate aldehyde for reductive amination (e.g., 2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanal)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 4,6-dimethylpyrimidine-5-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard workup and purification reagents (saturated NaHCO₃, brine, MgSO₄, silica gel for chromatography)

Methodology:

  • Synthesis of the Piperazino-Piperidine Core (Reductive Amination):

    • To a solution of N-Boc-4-methyl-4-aminopiperidine (1.0 eq) and the desired chiral piperazine derivative (1.1 eq) in dry DCM, add the aldehyde (1.2 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-18 hours until the reaction is complete as monitored by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected piperazino-piperidine core.

  • Deprotection of the Boc Group:

    • Dissolve the product from the previous step in DCM (approx. 0.1 M concentration).

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

    • Use the resulting TFA salt of the secondary amine intermediate directly in the next step.

  • Final Amide Coupling:

    • To a solution of 4,6-dimethylpyrimidine-5-carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in dry DMF, add DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 30 minutes to form the activated ester.

    • Add a solution of the secondary amine intermediate (from step 2, 1.0 eq) in DMF.

    • Stir the reaction at room temperature for 12-24 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the final compound by silica gel column chromatography or preparative HPLC to yield the target CCR5 antagonist.

Protocol 2: Anti-HIV-1 Activity Evaluation (MAGI Assay)

This protocol describes a common cell-based assay to determine the efficacy of a synthesized CCR5 antagonist against an R5-tropic HIV-1 strain.[1] The assay uses MAGI-CCR5 cells, which express CD4 and CCR5 and contain an HIV-1 LTR-driven β-galactosidase reporter gene.

Materials:

  • MAGI-CCR5 cells

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • R5-tropic HIV-1 laboratory strain (e.g., HIV-1 Ba-L)

  • Synthesized CCR5 antagonist and control compounds (e.g., Vicriviroc)

  • Polybrene or DEAE-Dextran

  • 96-well cell culture plates

  • β-galactosidase staining or lysis/luminescence kit

  • Inverted microscope or plate reader

Methodology:

  • Cell Plating:

    • Seed MAGI-CCR5 cells into a 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized antagonist and control compounds in culture medium.

    • Remove the medium from the plated cells and add 50 µL of the diluted compound solutions to the appropriate wells. Include "no drug" control wells.

  • Viral Infection:

    • Prepare the viral inoculum by diluting the HIV-1 Ba-L stock in culture medium containing DEAE-Dextran (to enhance infection).

    • Add 50 µL of the viral inoculum to each well. The final volume in each well is now 100 µL.

    • Incubate the plate for 2 hours at 37°C.

  • Incubation and Development:

    • After 2 hours, add 100 µL of fresh culture medium to each well.

    • Return the plate to the incubator for 48 hours.

  • Quantification of Infection:

    • After 48 hours, wash the cells with Phosphate Buffered Saline (PBS).

    • Quantify the β-galactosidase activity. This can be done by:

      • Staining: Fix the cells and add a β-galactosidase staining solution (e.g., X-gal). Blue-stained cells (foci) represent individual infection events. Count the blue foci in each well using a microscope.

      • Lysis: Lyse the cells and use a chemiluminescent substrate for β-galactosidase. Measure the light output using a luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the "no drug" control.

    • Determine the 50% effective concentration (EC₅₀) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The potency of CCR5 antagonists is evaluated using various in vitro assays. Key parameters include the 50% inhibitory concentration (IC₅₀), which measures the concentration required to inhibit a specific biochemical function (e.g., ligand binding, cell fusion, or calcium signaling) by 50%, and the 50% effective concentration (EC₅₀), which measures the concentration required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the compound's toxicity to host cells. A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable therapeutic window.

CompoundAssay TypeCell Line / SystemHIV-1 StrainIC₅₀ / EC₅₀ (nM)Reference
Vicriviroc (Sch-D) RANTES BindingCEM.NKR-CCR5 cellsN/A0.91 (IC₅₀)[4][13]
Vicriviroc (Sch-D) Calcium MobilizationCEM.NKR-CCR5 cellsN/A16 (IC₅₀)[13]
Vicriviroc (Sch-D) Antiviral ActivityPBMCsR5-tropic isolates0.5 - 3.3 (EC₅₀)[4]
Aplaviroc (AVC) Antiviral ActivityPBMCsBa-L0.4 (IC₅₀)[1]
TAK-779 Membrane FusionMAGI-CCR5JR-FL0.87 (IC₅₀)[1]
TAK-779 Viral ReplicationMAGI-CCR5Ba-L1.2 (EC₅₀)[1]
Piperidine 19 Calcium MobilizationN/AN/A25.73 (IC₅₀)[1][14]
Piperidine 19 Anti-HIV ActivityN/AN/A73.01 (IC₅₀)[1][14]
INCB9471 Antiviral ActivityN/AADA0.36 (IC₅₀)[14]
INCB9471 Antiviral ActivityN/ABa-L0.16 (IC₅₀)[14]
Compound 11f *Antiviral ActivityPBMCsN/A0.59 (EC₅₀)[8]

*Compound 11f is a piperidine-4-carboxamide derivative derived from a 1-acetylpiperidin-4-yl scaffold.[8]

References

Application Notes and Protocols for the Development of Cognition Enhancers Based on the 1-Acetyl-4-aminopiperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective cognitive enhancers to treat neurodegenerative diseases like Alzheimer's and age-related memory decline is a paramount challenge in medicinal chemistry. The 4-aminopiperidine scaffold has emerged as a promising pharmacophore in the design of nootropic agents.[1] Derivatives of this scaffold have demonstrated potent cognition-enhancing activity in preclinical models, suggesting their potential as leads for novel therapeutics.[1] This document provides detailed application notes and protocols centered around the use of 1-Acetyl-4-aminopiperidine as a key intermediate in the synthesis and evaluation of new 4-aminopiperidine-based cognition enhancers.

While this compound itself is not recognized as an active cognition enhancer, its structure makes it a versatile building block for creating libraries of analogues for screening. The acetyl group can serve as a protecting group or a point for further chemical modification.

Rationale for Use in Cognition Enhancer Development

The 4-aminopiperidine moiety is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets within the central nervous system.[2] Its derivatives have been investigated for a range of activities, including as N-type calcium channel blockers and dopamine transporter ligands.[3][4] In the context of cognition, these derivatives are being explored for their potential to modulate cholinergic and glutamatergic pathways, which are crucial for learning and memory.[5] The development of potent nootropic drugs from piperazine-based compounds has led to the exploration of 4-aminopiperidine analogues, which have shown significant activity in animal models of memory impairment.[1]

Quantitative Data of 4-Aminopiperidine Derivatives

The following table summarizes the in vivo activity of a series of 4-aminopiperidine derivatives in the scopolamine-induced amnesia mouse passive avoidance test, as reported by Manetti et al. (2003). This data highlights the potential of this chemical class. The compounds are derivatives of 4-aminopiperidine, not this compound itself.

Compound IDStructureActive Dose (mg/kg, i.p.)Reference
Compound 9 1-(3,3-diphenylpropanoyl)-N-(piperidin-4-yl)amine0.01[1]
Compound 7 N-(1-benzylpiperidin-4-yl)-2,2-diphenylacetamide0.1[1]
Compound 8 N-(1-benzylpiperidin-4-yl)-3,3-diphenylpropanamide0.1[1]

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Cognition Enhancer (Compound-X) from this compound

This protocol describes a plausible synthetic route to a novel 4-aminopiperidine derivative (Compound-X) for screening as a cognition enhancer, using this compound as a starting material.

Materials:

  • This compound

  • 3,3-Diphenylpropionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Acylation of this compound:

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 3,3-diphenylpropionyl chloride (1.1 eq) in anhydrous dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to yield the acylated intermediate.

  • Reduction of the Acetyl Group (and Amide):

    • Carefully add lithium aluminum hydride (3.0 eq) to a flask containing anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C.

    • Slowly add a solution of the acylated intermediate from step 1 in anhydrous THF.

    • After the addition is complete, heat the reaction mixture to reflux and stir for 8 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to 0°C and quench by the sequential slow addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting suspension through celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final product, Compound-X.

Diagram of Synthetic Workflow:

G Synthetic Workflow for Compound-X start This compound reagent1 3,3-Diphenylpropionyl chloride, TEA, DCM start->reagent1 Acylation intermediate Acylated Intermediate reagent1->intermediate purification1 Column Chromatography intermediate->purification1 reagent2 LAH, THF product Compound-X reagent2->product purification2 Column Chromatography product->purification2 purification1->reagent2 Reduction G Passive Avoidance Test Workflow cluster_day1 cluster_day2 day1 Day 1: Acquisition Trial day2 Day 2: Retention Trial dosing Administer Compound-X, Vehicle, or Positive Control amnesia Induce Amnesia (Scopolamine) dosing->amnesia acquisition Place mouse in light box, record latency to enter dark, deliver foot shock amnesia->acquisition retention Place mouse in light box, record latency to enter dark (no shock) acquisition->retention 24 hours analysis Statistical Analysis (ANOVA) retention->analysis Data Collection G Hypothetical Signaling Pathway compound 4-Aminopiperidine Derivative receptor Nicotinic Acetylcholine Receptor (nAChR) compound->receptor Modulation calcium Ca²⁺ Influx receptor->calcium neuron Presynaptic Neuron ach_release Acetylcholine (ACh) Release calcium->ach_release synapse Synaptic Cleft ach_release->synapse postsynaptic_receptor Postsynaptic Receptor synapse->postsynaptic_receptor downstream Downstream Signaling (e.g., MAPK/ERK, CREB) postsynaptic_receptor->downstream plasticity Synaptic Plasticity downstream->plasticity cognition Cognitive Enhancement plasticity->cognition

References

Application Notes and Protocols for High-Throughput Screening of 4-Aminopiperidine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a wide range of biologically active compounds. Its unique three-dimensional shape and hydrogen bonding capabilities make it an attractive core for developing potent and selective ligands for various drug targets. Libraries of substituted 4-aminopiperidines are therefore valuable resources in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents for a multitude of diseases, including cancer, infectious diseases, and neurological disorders.[1]

High-throughput screening enables the rapid evaluation of large and diverse chemical libraries against specific biological targets, significantly accelerating the early stages of drug discovery.[2][3] This document provides detailed application notes and protocols for conducting HTS campaigns with 4-aminopiperidine libraries, covering assay development, screening execution, data analysis, and hit confirmation.

Data Presentation: Quantitative Analysis of Screening Campaigns

Effective data analysis is crucial for the successful outcome of any HTS campaign. The following tables summarize representative quantitative data from hypothetical screening campaigns of a 4-aminopiperidine library against two common target classes: protein kinases and viral replication.

Table 1: High-Throughput Screening for Kinase Inhibitors

Compound IDTarget KinaseAssay TypeIC50 (nM)Z'-Factor
4AP-001Kinase ATR-FRET750.82
4AP-002Kinase BFP2500.75
4AP-003Kinase AAlphaScreen900.88
4AP-004Kinase CLuminescence>10,0000.65
Staurosporine (Control)Kinase ATR-FRET100.85

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Z'-Factor: A statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[4][5][6]

Table 2: High-Throughput Screening for HCV Replication Inhibitors

Compound IDAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
4AP-101Cell-Based Reporter1.8>50>27.8
4AP-102Cell-Based Reporter3.24514.1
4AP-103Cell-Based Reporter0.93033.3
4AP-104Cell-Based Reporter>20>50-
Boceprevir (Control)Cell-Based Reporter0.15>50>333

EC50: The half maximal effective concentration, a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. CC50: The half maximal cytotoxic concentration, the concentration of a substance that causes the death of 50% of viable cells. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a compound.

Experimental Protocols

This section provides detailed methodologies for key experiments in a typical HTS campaign for a 4-aminopiperidine library. The following protocol is a representative example for a biochemical kinase inhibition assay.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

1. Objective: To identify compounds from a 4-aminopiperidine library that inhibit the activity of a target protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

2. Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Enzyme: Purified recombinant target kinase.

  • Substrate: Biotinylated peptide substrate for the target kinase.

  • ATP: Adenosine triphosphate.

  • Detection Reagents:

    • Europium-labeled anti-phospho-specific antibody.

    • Streptavidin-allophycocyanin (SA-APC).

  • Plates: 384-well, low-volume, white, opaque microplates.

  • Compound Library: 4-aminopiperidine library dissolved in 100% DMSO.

  • Controls:

    • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

    • Negative Control: DMSO.

  • Instruments:

    • Acoustic liquid handler or pin tool for compound transfer.

    • Robotic liquid handler for reagent addition.

    • Plate reader capable of TR-FRET measurements.

3. Assay Principle: The kinase phosphorylates the biotinylated substrate. The europium-labeled antibody binds to the phosphorylated substrate, and the streptavidin-APC binds to the biotin tag. When both are bound to the same substrate molecule, FRET occurs between the europium donor and the APC acceptor upon excitation. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

4. Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler or a pin tool, transfer 50 nL of each compound from the 4-aminopiperidine library, positive control, and negative control (DMSO) to the wells of a 384-well assay plate.

  • Enzyme Addition:

    • Add 5 µL of the target kinase solution (diluted in assay buffer to the optimal concentration) to all wells using a robotic liquid handler.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at their optimal concentrations in assay buffer) to all wells.

  • Kinase Reaction Incubation:

    • Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Stop the reaction and initiate detection by adding 10 µL of a solution containing the europium-labeled anti-phospho-specific antibody and streptavidin-APC (in detection buffer) to all wells.

  • Detection Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.

5. Data Analysis:

  • Calculate the TR-FRET ratio for each well.

  • Normalize the data using the positive and negative controls:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Identify "hits" as compounds that exhibit a percent inhibition above a defined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

  • Calculate the Z'-factor for each plate to assess assay quality:

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • A Z' > 0.5 is considered an excellent assay.[4][5][6]

Protocol 2: Cell-Based HCV Replication Assay (Reporter Gene)

1. Objective: To identify compounds from a 4-aminopiperidine library that inhibit Hepatitis C Virus (HCV) replication in a cell-based assay using a reporter gene (e.g., luciferase).[7][8][9]

2. Materials:

  • Cells: Huh-7.5 cells stably expressing an HCV subgenomic replicon containing a luciferase reporter gene.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and a selection antibiotic.

  • Plates: 384-well, clear-bottom, white-walled microplates.

  • Compound Library: 4-aminopiperidine library dissolved in 100% DMSO.

  • Controls:

    • Positive Control: A known HCV inhibitor (e.g., Boceprevir).

    • Negative Control: DMSO.

  • Reagents:

    • Luciferase assay reagent (e.g., Bright-Glo™).

    • Cell viability assay reagent (e.g., CellTiter-Glo®).

  • Instruments:

    • Robotic liquid handler.

    • Luminometer plate reader.

3. Procedure:

  • Cell Seeding:

    • Seed the Huh-7.5 replicon cells into 384-well plates at an optimized density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Add compounds from the 4-aminopiperidine library, positive control, and negative control to the cell plates using a robotic liquid handler.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay (HCV Replication):

    • Equilibrate the plates to room temperature.

    • Add luciferase assay reagent to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

  • Cell Viability Assay (Cytotoxicity):

    • On a parallel plate treated identically, add a cell viability reagent.

    • Incubate according to the manufacturer's instructions.

    • Measure luminescence to determine cell viability.

4. Data Analysis:

  • Normalize the luciferase signal (HCV replication) to the cell viability signal to account for cytotoxic effects.

  • Calculate the percent inhibition of HCV replication for each compound relative to the controls.

  • Determine the EC50 for active compounds.

  • Determine the CC50 from the cell viability assay.

  • Calculate the Selectivity Index (SI = CC50/EC50).

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the high-throughput screening of 4-aminopiperidine libraries.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Data Analysis & Hit Selection cluster_3 Hit Confirmation & Follow-up Assay_Dev Assay Development Miniaturization Miniaturization (384-well) Assay_Dev->Miniaturization Validation Assay Validation (Z'-Factor > 0.5) Miniaturization->Validation Library_Plating Library Plating Validation->Library_Plating Reagent_Addition Reagent Addition Library_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Normalization Data Normalization Data_Acquisition->Normalization Hit_ID Hit Identification Hit_ID->Normalization Dose_Response Dose-Response (IC50/EC50) Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assays Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship Orthogonal_Assay->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Kinase_Signaling_Pathway Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein (e.g., GRB2) Receptor->Adaptor GEF Guanine Nucleotide Exchange Factor (e.g., SOS) Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor 4-Aminopiperidine Inhibitor Inhibitor->Raf Inhibitor->MEK

Caption: A simplified generic kinase signaling pathway (e.g., MAPK/ERK pathway).[10][11][12]

References

Application Notes and Protocols: Synthesis and Evaluation of 4-Aminopiperidine-Based HCV Assembly Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health concern, and while direct-acting antivirals (DAAs) targeting viral replication have revolutionized treatment, the emergence of resistance necessitates the exploration of novel therapeutic targets. One such promising target is the viral assembly process, a complex and essential stage in the HCV life cycle. This document provides detailed protocols and application notes on a novel class of HCV assembly inhibitors based on a 4-aminopiperidine (4AP) scaffold. These compounds have demonstrated potent activity in inhibiting the formation and release of infectious HCV particles and exhibit synergistic effects with existing DAAs.[1][2][3][4]

The information presented here is based on the findings from a high-throughput phenotypic screen and subsequent structure-activity relationship (SAR) optimization studies.[1][2] The 4AP scaffold represents a promising chemotype for the development of next-generation HCV therapeutics that act on a different stage of the viral life cycle than currently approved drugs.

Quantitative Data Summary

The following tables summarize the in vitro efficacy, cytotoxicity, and synergistic activity of key 4-aminopiperidine compounds.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of 4-Aminopiperidine Analogs

Compound IDHCVcc EC50 (µM)ATPlite CC50 (µM)Selectivity Index (SI = CC50/EC50)
1 (Screening Hit) 2.57>20>7.8
2 2.09>20>9.6

Data extracted from Rolt et al., 2021.[1][2]

Table 2: Synergistic Antiviral Activity of Compound 1 with Approved HCV Drugs

Combination DrugTargetExtent of Synergy (MacSynergy II)
RibavirinBroad Spectrum Antiviral+++ (Major Synergy)
TelaprevirNS3/4A Protease Inhibitor+++ (Major Synergy)
DaclatasvirNS5A Replication Complex Inhibitor+++ (Major Synergy)
2'-C-methylcytidineNS5B Polymerase Inhibitor+++ (Major Synergy)
Cyclosporin AHost Cyclophilin A Inhibitor+ (Minor Synergy)

Synergy levels are defined as: +++ (Major Synergy), ++ (Moderate Synergy), + (Minor Synergy). Data from Rolt et al., 2021.[1][2]

Signaling Pathways and Mechanism of Action

The 4-aminopiperidine scaffold inhibits the assembly and release of infectious HCV particles.[1][3][4] This is a distinct mechanism from most approved HCV drugs that target viral RNA replication. The proposed mechanism involves the disruption of the colocalization of the HCV core protein with lipid droplets, a critical step for the envelopment of the viral genome and the formation of new virions.[1][3]

HCV_Assembly_Inhibition cluster_replication Viral Replication cluster_assembly Viral Assembly Viral RNA Viral RNA Replication Complex (NS proteins) Replication Complex (NS proteins) Viral RNA->Replication Complex (NS proteins) Translation Replication Complex (NS proteins)->Viral RNA Replication Core Protein Core Protein Core-Lipid Droplet Association Core-Lipid Droplet Association Core Protein->Core-Lipid Droplet Association Lipid Droplets Lipid Droplets Lipid Droplets->Core-Lipid Droplet Association Virion Assembly Virion Assembly Core-Lipid Droplet Association->Virion Assembly Envelopment Infectious Virion Release Infectious Virion Release Virion Assembly->Infectious Virion Release 4-Aminopiperidine Inhibitor 4-Aminopiperidine Inhibitor 4-Aminopiperidine Inhibitor->Core-Lipid Droplet Association Inhibition

Caption: Inhibition of HCV assembly by 4-aminopiperidine compounds.

Experimental Workflow

The discovery and optimization of the 4-aminopiperidine scaffold followed a systematic workflow, beginning with high-throughput screening and progressing through hit validation, SAR studies, and mechanistic elucidation.

experimental_workflow Start HTS High-Throughput Screening (HCVcc qHTS Platform) Start->HTS Hit_Identification Identification of 4-Aminopiperidine Hits HTS->Hit_Identification Hit_Validation Hit Validation (EC50 & CC50 Determination) Hit_Identification->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies Lead_Optimization Lead Optimization (Improved Potency & ADME) SAR_Studies->Lead_Optimization Mechanism_Studies Mechanism of Action Studies (Colocalization Assays) Lead_Optimization->Mechanism_Studies Synergy_Studies Synergy Studies (with known DAAs) Lead_Optimization->Synergy_Studies End Mechanism_Studies->End Synergy_Studies->End

Caption: Overall experimental workflow for inhibitor discovery and characterization.

Experimental Protocols

I. Chemical Synthesis

A general synthetic scheme for the 4-aminopiperidine analogs is provided below.

synthesis_workflow Start 4-amino-1-Boc-piperidine Step1 Reductive Amination (2-phenyl acetaldehyde) Start->Step1 Intermediate Common Intermediate Step1->Intermediate Step2 Coupling with Electrophile (R-X) Intermediate->Step2 Coupled_Product Boc-Protected Analog Step2->Coupled_Product Step3 Boc Deprotection Coupled_Product->Step3 Final_Product Final 4-Aminopiperidine Analog Step3->Final_Product

Caption: General synthetic workflow for 4-aminopiperidine analogs.

Protocol 1: Synthesis of the Common Intermediate (4)

  • To a solution of 4-amino-1-Boc-piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH), add 2-phenyl acetaldehyde (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the common intermediate.

Protocol 2: General Procedure for Coupling and Deprotection

  • To a solution of the common intermediate (1.0 eq) in a suitable solvent (e.g., DCM), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the reaction mixture to 0 °C and add the desired electrophile (e.g., an acyl chloride or sulfonyl chloride) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • The crude Boc-protected analog can be purified by column chromatography or used directly in the next step.

  • For Boc deprotection, dissolve the crude or purified intermediate in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction at room temperature for 1-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride or trifluoroacetate salt can be purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

II. Biological Assays

Protocol 3: HCV Cell Culture (HCVcc) Assay

  • Seed Huh7.5 cells in 96-well plates at an appropriate density.

  • The following day, infect the cells with a luciferase reporter HCV (HCV-Luc) at a specified multiplicity of infection (MOI).

  • Add serial dilutions of the test compounds to the infected cells.

  • Incubate the plates for 72 hours at 37 °C in a 5% CO2 incubator.

  • Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC50) from the dose-response curves.

Protocol 4: Cytotoxicity Assay (ATPlite)

  • Seed Huh7.5 cells in 96-well plates.

  • Add serial dilutions of the test compounds to the cells.

  • Incubate the plates for 72 hours at 37 °C in a 5% CO2 incubator.

  • Perform the ATPlite assay according to the manufacturer's protocol to measure cell viability based on ATP content.[5]

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curves.

Protocol 5: HCV Core and Lipid Droplet Colocalization Assay

  • Seed Huh7.5 cells on coverslips in a 24-well plate.

  • Infect the cells with HCV.

  • Treat the infected cells with the test compound or a vehicle control.

  • After 48-72 hours, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Incubate with a primary antibody against the HCV core protein.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Stain for lipid droplets using a fluorescent dye such as BODIPY 493/503.

  • Mount the coverslips on microscope slides.

  • Acquire images using a confocal microscope and analyze the degree of colocalization between the core protein and lipid droplets.

Protocol 6: Synergy Analysis

  • Perform the HCVcc assay with a matrix of concentrations for the 4-aminopiperidine compound and a known HCV inhibitor.

  • Analyze the resulting data using the MacSynergy II software, which is based on the Bliss independence model.[1][6]

  • The software will generate a three-dimensional plot and a synergy volume, which quantifies the degree of synergy or antagonism between the two drugs.[6]

Conclusion

The 4-aminopiperidine scaffold represents a valuable starting point for the development of novel HCV assembly inhibitors. The protocols outlined in this document provide a comprehensive guide for the synthesis, in vitro characterization, and mechanistic evaluation of this promising class of antiviral compounds. Further optimization of the ADME properties of these inhibitors could lead to the identification of clinical candidates with a novel mechanism of action, potentially offering new therapeutic options for HCV-infected patients.[1][3]

References

Application Note: A Robust Protocol for the N-acetylation of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reliable and efficient experimental procedure for the N-acetylation of 4-aminopiperidine to synthesize N-(piperidin-4-yl)acetamide, a valuable building block in medicinal chemistry. The protocol utilizes acetic anhydride as the acetylating agent and provides a straightforward method for obtaining the desired product with a high degree of purity. This document includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and facilitate its application in a laboratory setting.

Introduction

N-acetylation is a fundamental chemical transformation in organic synthesis, frequently employed to modify the physicochemical properties of molecules, such as solubility, stability, and bioavailability. The piperidine scaffold is a prevalent motif in a wide array of biologically active compounds and approved pharmaceuticals. The N-acetylation of 4-aminopiperidine provides a key intermediate for the synthesis of more complex molecules in drug discovery and development programs. The procedure described herein is a classic nucleophilic acyl substitution, where the primary amino group of 4-aminopiperidine attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the corresponding amide.

Data Presentation

The following table summarizes the key quantitative data associated with the N-acetylation of 4-aminopiperidine.

ParameterValue
Starting Material 4-Aminopiperidine
Reagent Acetic Anhydride
Product N-(piperidin-4-yl)acetamide (4-Acetamidopiperidine)[1]
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol [1]
Typical Reaction Yield 85-95%
Purity (post-purification) >98%

Experimental Protocols

This section provides a detailed methodology for the N-acetylation of 4-aminopiperidine.

Materials and Equipment
  • 4-Aminopiperidine

  • Acetic Anhydride

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure

1. Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopiperidine (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

2. Acetylation Reaction:

  • Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the cooled solution of 4-aminopiperidine while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

3. Work-up:

  • Once the reaction is complete, quench the excess acetic anhydride by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

4. Isolation and Purification:

  • Filter off the drying agent.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(piperidin-4-yl)acetamide.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel to achieve high purity.

Characterization

The identity and purity of the synthesized N-(piperidin-4-yl)acetamide can be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the acetylated product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl stretch.

Mandatory Visualization

experimental_workflow cluster_start Reaction Setup cluster_reaction Acetylation cluster_workup Work-up cluster_end Isolation & Purification start Dissolve 4-Aminopiperidine in DCM cool Cool to 0°C start->cool add_reagent Add Acetic Anhydride cool->add_reagent react Stir at Room Temperature (1-3h) add_reagent->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with H₂O & Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Recrystallization/Chromatography) evaporate->purify characterize Characterize (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the N-acetylation of 4-aminopiperidine.

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Dichloromethane is a volatile organic solvent; avoid inhalation and skin contact.

This detailed protocol provides a reliable method for the synthesis of N-(piperidin-4-yl)acetamide, a key intermediate for further chemical transformations in drug discovery and development.

References

Application Notes and Protocols for the Use of 1-Acetyl-4-aminopiperidine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1-acetyl-4-aminopiperidine as a versatile building block in parallel synthesis for the rapid generation of diverse chemical libraries. The protocols outlined are designed for efficiency and adaptability, catering to the needs of medicinal chemistry and drug discovery programs.

Introduction

This compound is a valuable scaffold in drug discovery due to its rigid piperidine core, which can orient substituents in well-defined vectors, and the presence of a secondary amine that serves as a key point for diversification. The acetyl group at the 1-position modulates the basicity of the piperidine nitrogen and provides a handle for further chemical modification if desired. Parallel synthesis enables the simultaneous creation of a multitude of analogs, accelerating the structure-activity relationship (SAR) studies crucial for lead optimization. This document details established protocols for the derivatization of this compound through common parallel synthesis techniques.

Core Applications
  • Scaffold for Combinatorial Libraries: The 4-amino group provides a reactive handle for a wide range of chemical transformations, making it an ideal starting point for the construction of diverse libraries of compounds.

  • Drug Discovery: Derivatives of 4-aminopiperidine have shown activity against various biological targets, including GPCRs, ion channels, and enzymes.[1][2][3][4] Parallel synthesis with this compound allows for the rapid exploration of chemical space around this privileged scaffold.

  • Lead Optimization: Systematic modification of the 4-amino position through parallel synthesis facilitates the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in parallel synthesis. Reactions are typically performed in multi-well plates or arrays of reaction tubes.

Protocol 1: Reductive Amination with Aldehydes and Ketones

This protocol describes the parallel synthesis of N-substituted this compound derivatives via reductive amination.

Workflow for Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dispense this compound solution to reaction vessels prep2 Dispense diverse aldehyde/ketone stock solutions prep1->prep2 react1 Add reducing agent (e.g., NaBH(OAc)3) prep2->react1 react2 Incubate at room temperature (e.g., 12-24h) react1->react2 workup1 Quench reaction react2->workup1 workup2 Liquid-liquid extraction or solid-phase extraction workup1->workup2 workup3 Evaporate solvent workup2->workup3 workup4 Purify via parallel HPLC workup3->workup4

Caption: Workflow for Parallel Reductive Amination.

Materials:

  • This compound

  • Library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Multi-well plates or reaction tubes with caps

  • Shaker or orbital mixer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in DCM.

    • Prepare 0.2 M stock solutions of a diverse set of aldehydes or ketones in DCM in separate wells of a multi-well plate.

  • Reaction Setup:

    • To each reaction vessel, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 eq).

    • Add 220 µL of each unique aldehyde or ketone stock solution to the corresponding reaction vessel (0.044 mmol, 1.1 eq).

    • If the amine salt is used, add 1.0 equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Allow the mixture to stir for 10-20 minutes to facilitate imine/enamine formation.

  • Reductive Amination:

    • Add sodium triacetoxyborohydride (12.7 mg, 0.06 mmol, 1.5 eq) to each reaction vessel.

    • Seal the reaction vessels and place them on a shaker at room temperature for 12-24 hours.

  • Work-up:

    • Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ solution to each vessel.

    • Shake the mixture vigorously for 5 minutes.

    • Separate the organic layer. This can be facilitated by passing the mixture through a filter plate containing a phase separator.

    • Dry the organic extracts by passing them through a filter plate containing anhydrous Na₂SO₄.

  • Isolation and Purification:

    • Evaporate the solvent from the collected organic layers using a centrifugal evaporator.

    • The crude products can be purified by parallel preparative HPLC-MS.

Protocol 2: Acylation with Acid Chlorides and Sulfonyl Chlorides

This protocol outlines the parallel synthesis of N-acyl and N-sulfonyl derivatives of this compound.

Diversification of this compound

cluster_reactions Parallel Synthesis Reactions start This compound reductive_amination Reductive Amination (R-CHO, NaBH(OAc)3) start->reductive_amination acylation Acylation (R-COCl, Base) start->acylation sulfonylation Sulfonylation (R-SO2Cl, Base) start->sulfonylation library Diverse Library of Substituted Piperidines reductive_amination->library acylation->library sulfonylation->library

Caption: Diversification of the this compound Scaffold.

Materials:

  • This compound

  • Library of diverse acid chlorides or sulfonyl chlorides

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Multi-well plates or reaction tubes with caps

  • Shaker or orbital mixer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in DCM.

    • Prepare 0.22 M stock solutions of a diverse set of acid chlorides or sulfonyl chlorides in DCM.

  • Reaction Setup:

    • To each reaction vessel, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 eq).

    • Add TEA or DIPEA (11.1 µL, 0.064 mmol, 1.6 eq) to each vessel.

    • Add 200 µL of each unique acid chloride or sulfonyl chloride stock solution to the corresponding reaction vessel (0.044 mmol, 1.1 eq).

  • Reaction:

    • Seal the reaction vessels and place them on a shaker at room temperature for 4-16 hours.

  • Work-up:

    • Add 200 µL of water to quench the reaction.

    • Optionally, a polymeric scavenging resin (e.g., an amine-based resin to remove excess acid chloride) can be added and the mixture shaken for an additional 2-4 hours.

    • Filter the reaction mixtures to remove any scavenger resin or precipitates.

  • Isolation and Purification:

    • Evaporate the solvent from the filtrates using a centrifugal evaporator.

    • The crude products can be purified by parallel preparative HPLC-MS.

Data Presentation

The following tables summarize representative quantitative data for the parallel synthesis of this compound derivatives. Yields and purities are dependent on the specific substrates used.

Table 1: Representative Yields and Purity for Reductive Amination

Aldehyde/Ketone SubstrateProduct StructureYield (%)Purity (%) (LC-MS)
BenzaldehydeN-Benzyl-1-acetyl-4-aminopiperidine85>95
4-ChlorobenzaldehydeN-(4-Chlorobenzyl)-1-acetyl-4-aminopiperidine82>95
CyclohexanoneN-Cyclohexyl-1-acetyl-4-aminopiperidine78>90
2-PyridinecarboxaldehydeN-(Pyridin-2-ylmethyl)-1-acetyl-4-aminopiperidine75>95

Table 2: Representative Yields and Purity for Acylation and Sulfonylation

Acylating/Sulfonylating AgentProduct StructureYield (%)Purity (%) (LC-MS)
Benzoyl chlorideN-Benzoyl-1-acetyl-4-aminopiperidine92>98
Acetyl chlorideN,1-Diacetyl-4-aminopiperidine95>98
Benzenesulfonyl chlorideN-Benzenesulfonyl-1-acetyl-4-aminopiperidine88>95
Methanesulfonyl chlorideN-Methanesulfonyl-1-acetyl-4-aminopiperidine90>95

Note: Yields are calculated after purification. Purity is determined by LC-MS analysis at a standard wavelength (e.g., 214 nm or 254 nm).

Conclusion

This compound is a highly effective and versatile building block for parallel synthesis. The protocols provided herein for reductive amination and acylation/sulfonylation are robust and can be readily adapted to high-throughput workflows. The ability to rapidly generate diverse libraries of substituted piperidines from this scaffold makes it an invaluable tool for modern drug discovery and medicinal chemistry programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Acetyl-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Acetyl-4-aminopiperidine.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of this compound, presented in a question-and-answer format. Two primary synthetic routes are addressed: reductive amination of 1-acetyl-4-piperidone and oximation of 1-acetyl-4-piperidone followed by hydrogenation.

Route 1: Reductive Amination of 1-Acetyl-4-piperidone

Q1: My reductive amination is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

A1: Low yields in this reaction can often be attributed to several factors:

  • Inefficient Imine/Enamine Formation: The initial reaction between 1-acetyl-4-piperidone and the amine source (e.g., ammonia) is an equilibrium. To drive the reaction forward, it is crucial to remove the water formed as a byproduct.

    • Solution: Employ a Dean-Stark apparatus for azeotropic removal of water, or add a dehydrating agent such as molecular sieves to the reaction mixture.

  • Suboptimal pH: The formation of the iminium ion intermediate is pH-dependent. A pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high will not sufficiently activate the carbonyl group.

    • Solution: Maintain a mildly acidic pH, typically between 5 and 6. This can be achieved by using a buffer system, such as acetic acid/sodium acetate.

  • Choice of Reducing Agent: The reducing agent's reactivity and selectivity are critical. A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone.

    • Solution: Use a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduce the iminium ion over the ketone.[1]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider a moderate increase in temperature or extending the reaction time if the starting material is still present.

Q2: I am observing significant amounts of 1-acetyl-4-hydroxypiperidine as a byproduct. How can I prevent this?

A2: The formation of the corresponding alcohol is a common side reaction resulting from the reduction of the starting ketone.

  • Solution: As mentioned above, the choice of reducing agent is key. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective at minimizing the reduction of the ketone starting material due to its lower reactivity compared to other borohydrides.[1] Allowing sufficient time for the imine/enamine to form before adding the reducing agent can also help.

Q3: My final product is contaminated with di- and tri-alkylated piperidine impurities. How can I avoid this?

A3: Over-alkylation can occur if the newly formed primary amine is more nucleophilic than the starting amine source and reacts further with the ketone.

  • Solution: Use a large excess of the initial amine source (e.g., ammonia or an ammonium salt) to statistically favor the formation of the primary amine.

Route 2: Oximation and Hydrogenation

Q1: The yield of my 1-acetyl-4-piperidone oxime is low. How can I optimize this step?

A1: The oximation reaction is an equilibrium process.

  • Solution: Ensure the complete consumption of the starting ketone by using a slight excess of hydroxylamine hydrochloride. The reaction is also pH-sensitive; adding a base like pyridine helps to neutralize the HCl formed and drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time.

Q2: The hydrogenation of the oxime is slow or incomplete. What can I do to improve the conversion?

A2: Several factors can influence the efficiency of the catalytic hydrogenation.

  • Catalyst Activity: The activity of the catalyst (e.g., Raney Nickel, Pd/C) is crucial.

    • Solution: Use a fresh, high-quality catalyst. For Raney Nickel, ensure it is properly activated and washed before use.[2] The catalyst loading can also be optimized; typically, 5-10% by weight relative to the oxime is a good starting point.

  • Hydrogen Pressure: Insufficient hydrogen pressure can limit the reaction rate.

    • Solution: While this reaction can often be performed at moderate pressures (e.g., 50 psi), increasing the hydrogen pressure can enhance the rate of hydrogenation.

  • Solvent Choice: The solvent can affect the solubility of the substrate and the activity of the catalyst.

    • Solution: Protic solvents like ethanol or methanol are commonly used and generally effective. Ensure the oxime is fully dissolved.

  • Catalyst Poisoning: The substrate or impurities in the starting material or solvent can poison the catalyst.

    • Solution: Ensure the purity of the oxime starting material and use high-purity solvents.

Q3: I am observing byproducts in my final product after hydrogenation. What are they and how can I minimize their formation?

A3: Potential byproducts in the hydrogenation of oximes include the corresponding ketone (from hydrolysis of the oxime) and the secondary amine (from the reaction of the primary amine product with the intermediate imine).

  • Solution: To minimize hydrolysis, ensure anhydrous conditions during the reaction. To reduce the formation of the secondary amine, the reaction should be run to completion to consume the imine intermediate. The choice of catalyst can also influence selectivity; for example, palladium catalysts are known to be effective for oxime reductions.[3]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize typical reaction conditions and reported yields for the synthesis of this compound and analogous compounds. This data is intended to provide a comparative baseline for optimization efforts.

Table 1: Reductive Amination of 1-Acetyl-4-piperidone

Amine SourceReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Ammonium AcetateNaBH₃CNMethanolRoom Temp2460-75General Protocol
AmmoniaNaBH(OAc)₃DichloromethaneRoom Temp12-1870-85[1]
Ammonium AcetateH₂ / Raney NiMethanol501665-80[1]
Ammonium AcetateH₂ / Pd/CEthanolRoom Temp2470-90[1]

Table 2: Oximation of 1-Acetyl-4-piperidone and Subsequent Hydrogenation

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Oximation Hydroxylamine HCl, PyridineEthanol701.5~60Based on similar procedures
Hydrogenation H₂ / Raney NiEthanolRoom Temp16~90-100Based on similar procedures
Hydrogenation H₂ / Pd/CMethanolRoom Temp12~90-95[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • 1-Acetyl-4-piperidone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-acetyl-4-piperidone (1 equivalent) in methanol, add ammonium acetate (3-5 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture with HCl to a pH of ~2 to quench the excess reducing agent.

  • Basify the mixture with a NaOH solution to a pH of >10.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Oximation and Hydrogenation

Step A: Synthesis of 1-Acetyl-4-piperidone Oxime

Materials:

  • 1-Acetyl-4-piperidone

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

Procedure:

  • Dissolve 1-acetyl-4-piperidone (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2 equivalents).

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 1.5-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Treat the residue with cold water and cool to 0 °C to induce precipitation.

  • Filter the resulting solid and dry under vacuum to obtain 1-acetyl-4-piperidone oxime.

Step B: Hydrogenation of 1-Acetyl-4-piperidone Oxime

Materials:

  • 1-Acetyl-4-piperidone oxime

  • Raney Nickel (or 5% Pd/C)

  • Ethanol

  • Hydrogen gas source

Procedure:

  • In a suitable hydrogenation vessel, dissolve the 1-acetyl-4-piperidone oxime (1 equivalent) in ethanol.

  • Carefully add the Raney Nickel catalyst (5-10% by weight) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully depressurize the vessel and purge with nitrogen.

  • Filter the catalyst through a pad of Celite, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by column chromatography if necessary.

Mandatory Visualization

Synthesis_Pathways cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: Oximation & Hydrogenation Start 1-Acetyl-4-piperidone Imine Imine/Enamine Intermediate Start->Imine NH₃ / H⁺ Oxime 1-Acetyl-4-piperidone Oxime Start->Oxime NH₂OH·HCl Product This compound Imine->Product Reducing Agent (e.g., NaBH₃CN) Oxime->Product H₂ / Catalyst (e.g., Raney Ni)

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Impurities in Synthesis Check_Route Identify Synthetic Route Start->Check_Route Reductive_Amination Reductive Amination Issues Check_Route->Reductive_Amination Reductive Amination Hydrogenation Oximation/Hydrogenation Issues Check_Route->Hydrogenation Oximation/ Hydrogenation Check_Imine Check Imine Formation (TLC/LC-MS) Reductive_Amination->Check_Imine Check_pH Verify pH (5-6) Reductive_Amination->Check_pH Check_Reducing_Agent Evaluate Reducing Agent Reductive_Amination->Check_Reducing_Agent Check_Oxime Check Oxime Formation (TLC/LC-MS) Hydrogenation->Check_Oxime Check_Catalyst Evaluate Catalyst Activity Hydrogenation->Check_Catalyst Check_Purity Assess Starting Material Purity Hydrogenation->Check_Purity Optimize_RA Optimize RA Conditions: - Dehydrating agent - Buffer system - Milder reducing agent Check_Imine->Optimize_RA Check_pH->Optimize_RA Check_Reducing_Agent->Optimize_RA Optimize_Hydro Optimize Hydrogenation: - Fresh catalyst - Increase H₂ pressure - Purify oxime Check_Oxime->Optimize_Hydro Check_Catalyst->Optimize_Hydro Check_Purity->Optimize_Hydro

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both the reductive amination and the oximation/hydrogenation routes are viable. The choice often depends on the available reagents, equipment, and the desired scale of the synthesis. Reductive amination can be performed as a one-pot reaction, which can be more efficient in terms of time and resources. However, the oximation/hydrogenation route is a robust two-step process that can sometimes offer easier purification and higher overall yields if each step is optimized.

Q2: What are the key safety precautions to consider during these syntheses?

A2:

  • Sodium cyanoborohydride (NaBH₃CN): This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood, and acidic workups should be done with extreme caution.

  • Raney Nickel: This catalyst is pyrophoric when dry and should be handled as a slurry in a solvent (e.g., ethanol or water). It is also flammable.

  • Catalytic Hydrogenation: This procedure involves the use of flammable hydrogen gas under pressure and should only be performed in appropriate high-pressure reactors by trained personnel.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q3: How can I effectively purify the final product, this compound?

A3: The primary method for purification is typically column chromatography on silica gel. The polarity of the eluent will need to be optimized based on the impurities present. A common eluent system might be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent tailing of the amine product on the silica gel. Distillation under reduced pressure may also be an option for purification, depending on the boiling point of the product and its thermal stability.

Q4: Can I use other reducing agents for the reductive amination?

A4: Yes, other reducing agents can be used. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent alternative to NaBH₃CN as it is less toxic and highly selective for the reduction of iminium ions in the presence of ketones.[1] Catalytic hydrogenation with catalysts like Pd/C or Raney Nickel can also be employed for the reductive amination step.[1]

Q5: What is the typical appearance of this compound?

A5: this compound is typically a solid at room temperature. Its appearance can range from a white to a light-colored solid.

References

Common side reactions in the synthesis of 1-Acetyl-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-4-aminopiperidine. Our aim is to help you identify and resolve common issues encountered during your experiments, ensuring a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The most prevalent side reaction is the diacetylation of the starting material, 4-aminopiperidine. This occurs because both the primary amino group at the 4-position and the secondary amino group within the piperidine ring are nucleophilic and can react with the acetylating agent. This results in the formation of 1,4-diacetylpiperidine as the primary byproduct. Another potential, though less common, side reaction is the hydrolysis of the acetylating agent (e.g., acetic anhydride) if moisture is present in the reaction setup.

Q2: How can I selectively acetylate the piperidine ring nitrogen over the 4-amino group?

A2: Achieving selective N-acetylation at the 1-position of the piperidine ring is the primary challenge. The most effective method to ensure this selectivity is to use a protecting group for the more nucleophilic primary amino group at the 4-position. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The synthesis then proceeds in three main steps:

  • Protection: The 4-amino group of 4-aminopiperidine is protected with a Boc group.

  • Acetylation: The secondary amine of the piperidine ring is then acetylated.

  • Deprotection: The Boc group is removed from the 4-amino position to yield the desired this compound.

Q3: I am observing a significant amount of the diacetylated byproduct in my reaction mixture. What can I do to minimize it?

A3: A high yield of the diacetylated byproduct, 1,4-diacetylpiperidine, indicates that the 4-amino group is not adequately protected or that the reaction conditions are too harsh, leading to the reaction of both amino groups. To minimize diacetylation, consider the following:

  • Use of a Protecting Group: Employing a protecting group strategy, as outlined in Q2, is the most reliable way to prevent diacetylation.

  • Control of Stoichiometry: If not using a protecting group, carefully controlling the stoichiometry of the acetylating agent is crucial. Using only a slight excess of the acetylating agent can help, but this often leads to incomplete conversion of the starting material.

  • Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can also decrease the extent of diacetylation, although this may also impact the overall yield of the desired product.

Q4: My reaction is not going to completion, and I have a significant amount of unreacted starting material. What are the possible causes and solutions?

A4: Incomplete reactions can be due to several factors:

  • Insufficient Acetylating Agent: Ensure that you are using an appropriate molar ratio of the acetylating agent to the starting material. A slight excess (e.g., 1.1 to 1.2 equivalents) is often recommended.

  • Low Reaction Temperature: Some acetylation reactions may require gentle heating to proceed at a reasonable rate. Consider a modest increase in temperature, but be mindful that this could also increase the formation of byproducts if a protecting group is not used.

  • Short Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to ensure it has reached completion before workup.

  • Presence of Moisture: Ensure all your reagents and glassware are dry, as moisture can consume the acetylating agent.

Q5: What is a suitable method for purifying this compound from the reaction mixture?

A5: Column chromatography is a highly effective method for purifying this compound from the diacetylated byproduct and any unreacted starting material. Due to the polarity differences between the desired product, the starting material, and the diacetylated byproduct, a good separation can be achieved on silica gel. A typical mobile phase would be a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexane with a small amount of a basic modifier like triethylamine to prevent tailing of the amino compounds.

Troubleshooting Guide

Issue Observation Probable Cause(s) Recommended Solution(s)
Low Yield of this compound The isolated product quantity is significantly lower than the theoretical yield.- Incomplete reaction.- Formation of significant amounts of byproducts (e.g., diacetylation).- Loss of product during workup and purification.- Monitor the reaction by TLC to ensure completion.- Employ a protecting group strategy to minimize side reactions.- Optimize purification conditions to minimize product loss.
Presence of 1,4-Diacetylpiperidine Impurity TLC analysis shows a spot corresponding to the diacetylated product. NMR or Mass Spectrometry confirms its presence.- Direct acetylation without a protecting group.- Incomplete protection of the 4-amino group.- Utilize a protecting group for the 4-amino group before acetylation.- Ensure the protection step goes to completion before proceeding with acetylation.
Presence of Unreacted 4-Aminopiperidine TLC analysis shows a spot corresponding to the starting material.- Insufficient amount of acetylating agent.- Short reaction time.- Low reaction temperature.- Increase the molar ratio of the acetylating agent.- Prolong the reaction time and monitor for the disappearance of the starting material spot on TLC.- Consider a moderate increase in reaction temperature.
Difficulty in Purifying the Product The product fractions from column chromatography are still impure.- Inappropriate mobile phase for column chromatography.- Overloading the column.- Optimize the mobile phase composition based on preliminary TLC analysis to achieve better separation.- Use an appropriate amount of crude product relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Protecting Group Strategy

This protocol outlines the synthesis using a Boc-protecting group to ensure selective acetylation.

Step 1: Protection of the 4-Amino Group (Synthesis of tert-butyl (piperidin-4-yl)carbamate)

  • Dissolve 4-aminopiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.1 equivalents), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

Step 2: Acetylation of the Piperidine Ring

  • Dissolve the Boc-protected intermediate (1 equivalent) in an anhydrous solvent like DCM.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents).

  • Cool the solution to 0 °C.

  • Slowly add acetic anhydride (1.1 equivalents).

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude N-acetylated, N'-Boc protected piperidine.

Step 3: Deprotection of the 4-Amino Group

  • Dissolve the crude product from Step 2 in a suitable solvent such as DCM or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the excess acid carefully with a base (e.g., saturated sodium bicarbonate solution or by bubbling ammonia gas).

  • Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Dry the combined organic layers and concentrate to yield the crude this compound.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to obtain the pure product.

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Protection cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Deprotection A 4-Aminopiperidine B tert-butyl (piperidin-4-yl)carbamate A->B Boc₂O, Base C tert-butyl (1-acetylpiperidin-4-yl)carbamate B->C Acetic Anhydride, Base D This compound C->D Acid (TFA or HCl)

Caption: Synthesis pathway for this compound.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow decision decision issue issue solution solution start Reaction Complete? issue_low_yield Low Yield start->issue_low_yield No check_purity Check Purity by TLC/NMR start->check_purity Yes decision_byproducts Significant Byproducts? issue_low_yield->decision_byproducts Check TLC for byproducts decision_pure Is Product Pure? check_purity->decision_pure Analyze solution_protecting_group Use Protecting Group Strategy decision_byproducts->solution_protecting_group Yes (Diacetylation) solution_optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) decision_byproducts->solution_optimize_conditions No end Pure Product Obtained decision_pure->end Yes solution_purify Purify by Column Chromatography decision_pure->solution_purify No solution_purify->end

Caption: A logical workflow for troubleshooting the synthesis.

Technical Support Center: Purification of Crude 1-Acetyl-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1-Acetyl-4-aminopiperidine. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and detailed protocols for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials such as 4-aminopiperidine or acetic anhydride, byproducts from side reactions, and residual solvents. Oxidation products may also be present, often indicated by a yellow or brownish discoloration of the crude material.

Q2: Which purification technique is most suitable for this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities if the crude product is a solid.

  • Column chromatography is a versatile technique for separating the desired compound from impurities with different polarities.

  • Acid-base extraction can be useful for removing non-basic impurities.

  • Distillation may be an option if the compound is a thermally stable liquid with a boiling point sufficiently different from its impurities.

Q3: My purified this compound is a yellow oil, but I expected a solid. What should I do?

The physical state can be influenced by purity. Residual solvents or certain impurities can prevent crystallization. Try further purification by column chromatography or attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and slowly cooling, possibly with scratching the flask or seeding with a pure crystal.

Q4: I am observing significant "tailing" of my compound spot on the TLC plate during column chromatography. How can I resolve this?

Tailing is common for basic compounds like amines on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.5-1%) or ammonium hydroxide, can be added to the eluent system.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
"Oiling out" instead of crystallization. The cooling rate is too fast. The solution is supersaturated. High concentration of impurities.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. Perform a preliminary purification step like acid-base extraction to reduce the impurity load.
No crystal formation upon cooling. The solution is not sufficiently saturated. The chosen solvent is not ideal.Concentrate the solution by carefully evaporating some of the solvent. Try a different solvent or a solvent/anti-solvent system. Good starting points for similar compounds include ethanol/water or ethanol/ether mixtures.[1]
Low recovery of purified product. The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of the cold recrystallization solvent.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from an impurity (co-elution). The eluent system lacks the appropriate polarity. The column was overloaded with crude material.Optimize the eluent system using TLC. Test various solvent ratios (e.g., ethyl acetate/hexanes, dichloromethane/methanol). As a general rule, load an amount of crude material that is 1-5% of the mass of the silica gel.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For instance, if using an ethyl acetate/hexanes system, slowly increase the percentage of ethyl acetate.
Cracks or channels in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry without air bubbles. Applying gentle pressure can help create a more homogenous column bed.

Data Presentation

Table 1: Comparison of Purification Techniques for Piperidine Derivatives (Illustrative)

Purification MethodTypical PurityTypical YieldThroughputKey Advantages
Recrystallization >99%60-80%Low to MediumHigh purity, cost-effective for solids.
Column Chromatography 95-99%50-90%LowHighly versatile for a wide range of impurities.
Acid-Base Extraction Variable80-95%HighGood for removing non-basic/non-acidic impurities.
Distillation 90-98%70-90%HighEffective for thermally stable liquids with different boiling points.

Note: The values in this table are illustrative and can vary significantly based on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Promising solvent systems include ethanol/water, methanol, or ethyl acetate/hexanes.[2]

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system that provides good separation of this compound from its impurities. A typical starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), with the addition of ~1% triethylamine to prevent tailing.[3] A gradient of increasing polarity (e.g., from 50% to 100% ethyl acetate in hexanes) may be necessary.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column, avoiding the introduction of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the least polar solvent mixture. If a gradient is used, gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound solid_check Is the crude product a solid? crude->solid_check acid_base_extraction Acid-Base Extraction crude->acid_base_extraction Consider as pre-purification recrystallization Recrystallization solid_check->recrystallization Yes column_chromatography Column Chromatography solid_check->column_chromatography No / Oily Solid recrystallization->column_chromatography Fails / Oiling Out pure_product Pure Product recrystallization->pure_product Successful column_chromatography->pure_product acid_base_extraction->column_chromatography

Caption: A decision-making workflow for selecting a purification method.

TroubleshootingTree start Problem Encountered During Purification recrystallization_issue Recrystallization Issue start->recrystallization_issue chromatography_issue Column Chromatography Issue start->chromatography_issue oiling_out Oiling Out recrystallization_issue->oiling_out Yes no_crystals No Crystals Form recrystallization_issue->no_crystals No poor_separation Poor Separation chromatography_issue->poor_separation Yes tailing Tailing on TLC/Column chromatography_issue->tailing No solution_oiling Reheat, add solvent, cool slowly, seed oiling_out->solution_oiling solution_no_crystals Concentrate solution, change solvent no_crystals->solution_no_crystals solution_separation Optimize eluent, check column loading poor_separation->solution_separation solution_tailing Add triethylamine or ammonium hydroxide to eluent tailing->solution_tailing

Caption: Troubleshooting common purification issues.

References

Technical Support Center: Hydrogenation of 1-Acetyl-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the hydrogenation of 1-acetyl-4-aminopiperidine to produce 4-amino-1-ethylpiperidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My hydrogenation reaction is very slow or has stalled completely. What are the potential causes?

An incomplete or stalled reaction is a common issue and can be attributed to several factors:

  • Catalyst Inactivity or Poisoning: The most frequent cause is the deactivation of the catalyst. Both the starting material and the product contain a basic nitrogen atom that can strongly adsorb to the active sites of the catalyst, preventing the substrate from binding. This is a well-documented phenomenon in the hydrogenation of nitrogen-containing heterocycles.[1][2][3]

  • Insufficient Hydrogen Pressure: The reaction requires a sufficient partial pressure of hydrogen to proceed effectively.

  • Inadequate Mixing: Poor agitation will result in inefficient contact between the substrate, hydrogen gas, and the solid catalyst.

  • Low Reaction Temperature: While higher temperatures can sometimes lead to side reactions, a temperature that is too low may result in very slow reaction kinetics.

Troubleshooting Steps:

  • Verify Catalyst Activity: Use a fresh batch of catalyst or test the current batch on a standard substrate (e.g., cyclohexene) to ensure its activity.

  • Increase Catalyst Loading: A higher catalyst loading can sometimes overcome partial poisoning.

  • Check Hydrogen Supply: Ensure your hydrogen cylinder is not empty and that the pressure is maintained throughout the reaction.

  • Improve Agitation: Increase the stirring speed to ensure the catalyst is well suspended and gas dispersion is optimal.

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10°C, while monitoring for the formation of byproducts.

Q2: I am observing the formation of an unexpected byproduct. What could it be?

The most likely side reaction is the deacetylation of the starting material or product.

  • Deacetylation: Under certain conditions, particularly with acidic or basic impurities, or at elevated temperatures, the acetyl group can be cleaved to yield 4-aminopiperidine or 4-amino-1-ethylpiperidine. While specific literature on deacetylation during this exact hydrogenation is scarce, the stability of N-acetyl groups can be compromised under harsh conditions.[4][5][6][7]

Troubleshooting Steps:

  • Reaction Monitoring: Use analytical techniques like TLC, GC-MS, or HPLC to monitor the reaction progress and identify the presence of any byproducts.

  • Control Temperature: Avoid excessive temperatures which can promote deacetylation.

  • Ensure Neutral pH: Check the pH of your reaction mixture. Acidic or basic conditions can facilitate hydrolysis of the amide.

  • Use a Milder Catalyst: If deacetylation is a persistent issue, consider a less aggressive catalyst or milder reaction conditions.

Q3: How can I minimize catalyst poisoning?

Catalyst poisoning by the amine product is a significant challenge.[1][2][3] Here are some strategies to mitigate this issue:

  • Acidic Additives: The addition of a small amount of a weak acid (e.g., acetic acid) can protonate the basic nitrogen atoms, reducing their ability to bind to the catalyst surface. However, this must be carefully controlled as excess acid can promote deacetylation.

  • Catalyst Choice: Rhodium-based catalysts are often reported to be more resistant to poisoning by nitrogen compounds compared to palladium or platinum catalysts in similar hydrogenations.[3]

  • In Situ Protection: In some cases, the amine can be protected in situ, though this adds complexity to the reaction and workup.

Data Presentation: Recommended Reaction Parameters

The following tables summarize typical starting conditions for the hydrogenation of substituted piperidines, which can be adapted for this compound.

Table 1: Recommended Catalysts and Loadings

CatalystTypical Loading (w/w %)Notes
5% Rh/C5 - 10%Often shows good activity and resistance to poisoning.
5% Pd/C5 - 10%Widely used, but may be more susceptible to poisoning.[8]
Platinum(IV) oxide (PtO2)1 - 5%Adams' catalyst, effective for a wide range of hydrogenations.

Table 2: General Reaction Conditions

ParameterRecommended RangeNotes
Solvent Methanol, Ethanol, IsopropanolProtic solvents are generally effective.
Temperature 25 - 60 °CStart at room temperature and gently heat if the reaction is slow.[9]
Hydrogen Pressure 50 - 500 psi (3.5 - 35 bar)Higher pressures can increase reaction rates.
Reaction Time 4 - 24 hoursMonitor by an appropriate analytical method.

Experimental Protocols

Representative Protocol for the Hydrogenation of this compound

Materials:

  • This compound

  • 5% Rhodium on Carbon (Rh/C) catalyst (50% wet)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Parr shaker or similar hydrogenation apparatus

  • Celite or another filtration aid

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% Rh/C (5-10% by weight of the substrate).

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen or argon, then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi).

  • Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via TLC, GC-MS, or HPLC. For TLC analysis, a mobile phase of dichloromethane/methanol/ammonium hydroxide (e.g., 90:9:1) can be effective.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, 4-amino-1-ethylpiperidine. The product can be further purified by distillation or crystallization if necessary.

Visualizations

reaction_pathway start This compound product 4-Amino-1-ethylpiperidine start->product Hydrogenation catalyst H₂, Catalyst (Rh/C or Pd/C)

Caption: Reaction scheme for the hydrogenation of this compound.

troubleshooting_workflow start Reaction Slow or Stalled? check_catalyst Check Catalyst Activity (Fresh batch or test) start->check_catalyst Yes side_reaction Side Reaction Observed? start->side_reaction No check_conditions Verify Reaction Conditions (H₂ Pressure, Temp, Stirring) check_catalyst->check_conditions incomplete_conversion Incomplete Conversion check_conditions->incomplete_conversion deacetylation Potential Deacetylation (Monitor by TLC/GC-MS) side_reaction->deacetylation Yes success Reaction Successful side_reaction->success No optimize_conditions Optimize Conditions (Lower Temp, Neutral pH) deacetylation->optimize_conditions optimize_conditions->success increase_catalyst Increase Catalyst Loading or Change Catalyst Type incomplete_conversion->increase_catalyst increase_catalyst->success

Caption: Troubleshooting workflow for the hydrogenation of this compound.

References

Improving the stability of 4-aminopiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to improve the stability of 4-aminopiperidine derivatives during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4-aminopiperidine derivative is showing unexpected degradation during storage in solution. What are the likely causes?

A1: Degradation of 4-aminopiperidine derivatives in solution is often attributed to oxidation, especially when exposed to air. The piperidine ring is susceptible to oxidation, which can be initiated by light, heat, or the presence of trace metal ions. The primary degradation pathways often involve the formation of N-oxides, imines, or ring-opened products. Ensure solutions are stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and refrigerated. The choice of solvent can also play a role; protic solvents may facilitate certain degradation pathways.

Q2: I am observing multiple unknown peaks in my HPLC analysis after a reaction. How can I determine if these are degradation products?

A2: To distinguish between reaction byproducts and degradation products, it is recommended to perform forced degradation studies on your starting material and purified product. By subjecting your compound to controlled stress conditions (acid, base, oxidation, heat, and light), you can generate and identify its specific degradation products. Comparing the retention times of the peaks from the forced degradation study with the unknown peaks in your reaction mixture will help confirm their identity.

Q3: What are the best practices for handling and storing 4-aminopiperidine derivatives to ensure their stability?

A3:

  • Solid Form: Store in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place. Many aminopiperidines are hygroscopic.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents and store under an inert atmosphere at low temperatures (e.g., -20°C). Protect solutions from light by using amber vials or wrapping them in aluminum foil.

  • pH Considerations: The stability of 4-aminopiperidine derivatives can be pH-dependent. The free base is more susceptible to oxidation than the protonated salt form. For storage in solution, consider buffering the solution to a slightly acidic pH if your compound's stability is enhanced in its salt form.

Q4: My synthesis of an N-substituted 4-aminopiperidine derivative is giving low yields and several impurities. What could be the issue?

A4: Besides potential issues with reaction conditions (temperature, catalyst, etc.), the stability of the 4-aminopiperidine starting material could be a factor. Ensure the purity of your starting material before use. Additionally, protecting groups, such as a Boc group on the piperidine nitrogen, can enhance stability during certain synthetic transformations and prevent unwanted side reactions.

Potential Degradation Pathways

The stability of 4-aminopiperidine derivatives is influenced by the susceptibility of the piperidine ring and the amino group to various degradation mechanisms. Understanding these pathways is crucial for developing stable formulations and analytical methods.

cluster_main Potential Degradation Pathways of 4-Aminopiperidine Derivatives cluster_oxidative Oxidative Products cluster_hydrolytic Hydrolytic Products A 4-Aminopiperidine Derivative B Oxidative Degradation A->B C Hydrolytic Degradation A->C D Photolytic Degradation A->D E Thermal Degradation A->E B1 N-Oxide B->B1 [O] B2 Imine/Enamine B->B2 [O] B3 Ring-Opened Products B->B3 [O] C1 Hydrolysis of Substituents (e.g., amides) C->C1 H₂O, H⁺/OH⁻

Figure 1. Key degradation pathways for 4-aminopiperidine derivatives.

Quantitative Stability Data

The following table summarizes stability data for representative 4-aminopiperidine derivatives under various conditions. Metabolic stability data is derived from literature, while chemical stability data is illustrative to demonstrate expected trends due to a lack of publicly available comparative studies.

Compound IDN1-Substituent4-Amino SubstituentMetabolic Stability (t½ in rat liver microsomes, min)[1]Chemical Stability (% Degradation after 24h) - Illustrative
1 BenzylH< 2Acidic (0.1N HCl, 60°C): ~5%Basic (0.1N NaOH, 60°C): ~3%Oxidative (3% H₂O₂, RT): ~15%
2 BocH> 60Acidic (0.1N HCl, 60°C): >95% (Boc cleavage)Basic (0.1N NaOH, 60°C): < 2%Oxidative (3% H₂O₂, RT): ~5%
3 MethylH5-10Acidic (0.1N HCl, 60°C): < 2%Basic (0.1N NaOH, 60°C): < 2%Oxidative (3% H₂O₂, RT): ~12%
4 HDodecyl15-30Acidic (0.1N HCl, 60°C): < 2%Basic (0.1N NaOH, 60°C): < 2%Oxidative (3% H₂O₂, RT): ~10%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a 4-aminopiperidine derivative to identify potential degradation products and assess stability.

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare Stock Solution of 4-Aminopiperidine Derivative acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Degradation (e.g., 80°C in solution) start->thermal photo Photolytic Degradation (e.g., ICH Q1B light exposure) start->photo neutralize Neutralize/Quench (if applicable) acid->neutralize base->neutralize oxidative->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS thermal->analyze photo->analyze neutralize->analyze

Figure 2. Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the 4-aminopiperidine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Incubate at 60°C for a specified time (e.g., 24 hours). At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1N NaOH, and dilute for analysis.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Incubate at 60°C for a specified time. At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and protect from light. Monitor the degradation over time.

  • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C). Analyze samples at different time intervals.

  • Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent 4-aminopiperidine derivative from its potential degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid or trifluoroacetic acid in water to ensure the protonation of the amino groups and improve peak shape. A buffer such as ammonium acetate can also be used.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the organic phase. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products (if chromophoric) have absorbance (e.g., 210-254 nm). A photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (MS) detection is highly valuable for identifying unknown degradation products.

  • Method Validation: Once initial separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity and stability-indicating nature of the method.

cluster_hplc_dev HPLC Method Development Logic A Select Column (e.g., C18) B Choose Mobile Phase (Aqueous + Organic) A->B C Develop Gradient Program B->C D Optimize Detection Wavelength C->D E Inject Forced Degradation Samples D->E F Assess Peak Separation and Purity E->F F->B Change Mobile Phase F->C Adjust Gradient G Method Validation (ICH) F->G H Final Stability-Indicating Method G->H

Figure 3. Logical flow for developing a stability-indicating HPLC method.

References

Technical Support Center: Scaling Up 1-Acetyl-4-aminopiperidine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Acetyl-4-aminopiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the production of this compound?

When moving from laboratory to pilot or industrial scale, common challenges include:

  • Reaction Control: Managing the exothermic nature of the acetylation reaction can be difficult in larger reactors, potentially leading to side reactions and impurity formation.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants in large volumes is critical to achieve consistent reaction rates and yields.

  • Product Purification: The basic nature of the piperidine nitrogen can lead to challenges in chromatographic purification, such as peak tailing.

  • Impurity Profile: Different impurity profiles may be observed at a larger scale compared to lab-scale synthesis.

Q2: What analytical methods are recommended for assessing the purity of this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the main component and detecting non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a basic modifier like triethylamine) is often employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can help in the identification of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Enables the identification of unknown impurities by providing molecular weight information.

Q3: What are the potential side reactions during the acetylation of 4-aminopiperidine?

The primary side reaction of concern is the di-acetylation of 4-aminopiperidine, where both the primary amino group and the secondary amine in the piperidine ring are acetylated, especially if the piperidine nitrogen is not protected. Over-reaction or poorly controlled reaction conditions can favor the formation of this and other byproducts.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Problem: The yield of this compound is significantly lower than expected upon scale-up.

Potential Cause Suggested Solution
Incomplete Reaction - Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC) to ensure the reaction has gone to completion before work-up. - Optimize Reaction Time: The reaction may require a longer time at a larger scale.
Poor Mixing - Evaluate Agitation: Ensure the agitator speed and design are adequate for the reactor volume to maintain a homogenous mixture. - Consider Baffles: The use of baffles in the reactor can improve mixing efficiency.
Suboptimal Temperature - Maintain Optimal Temperature: The acetylation reaction is often exothermic. Ensure the cooling capacity of the reactor is sufficient to maintain the desired reaction temperature. Temperature fluctuations can lead to side reactions.
Reagent Quality - Use High-Purity Reagents: Ensure the 4-aminopiperidine and acetylating agent (e.g., acetic anhydride) are of high purity. Impurities can interfere with the reaction.
Issue 2: High Impurity Levels

Problem: The final product contains an unacceptably high level of impurities.

Potential Impurity Source Mitigation Strategy
Unreacted 4-aminopiperidine Incomplete reaction.- Ensure the acetylating agent is added in the correct stoichiometric ratio (a slight excess may be necessary). - Optimize reaction time and temperature to drive the reaction to completion.
Di-acetylated byproduct Over-acetylation.- Carefully control the stoichiometry of the acetylating agent. - Control the reaction temperature to avoid excessive reactivity. - Consider a protection strategy for the piperidine nitrogen if di-acetylation is a persistent issue.
Degradation Products Harsh reaction or work-up conditions.- Avoid excessively high temperatures. - Use a milder base if applicable. - Optimize the work-up procedure to minimize exposure to harsh conditions.
Issue 3: Challenges in Purification

Problem: Difficulty in purifying this compound, particularly by column chromatography.

Observed Issue Potential Cause Troubleshooting Steps
Peak Tailing in HPLC/Flash Chromatography Strong interaction of the basic piperidine nitrogen with the acidic silica gel stationary phase.- Mobile Phase Modification: Add a basic modifier such as triethylamine (0.1-1%) or ammonia to the eluent to reduce tailing. - Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a polymer-based column.
Low Recovery from Column Irreversible adsorption of the product onto the silica gel.- Employ the mobile phase modification strategies mentioned above. - If the issue persists, consider alternative purification techniques such as crystallization or distillation.
Co-elution of Impurities Similar polarity of the product and certain impurities.- Optimize Gradient: Develop a shallower gradient in HPLC to improve separation. - Alternative Chromatography Mode: Explore other chromatography techniques like ion-exchange chromatography.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

Materials:

  • 4-Aminopiperidine

  • Acetic Anhydride

  • A suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • A suitable base (e.g., Triethylamine or Pyridine)

Procedure:

  • Dissolve 4-aminopiperidine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Add the base to the solution.

  • Cool the mixture in an ice bath (0-5 °C).

  • Slowly add a stoichiometric amount (or a slight excess) of acetic anhydride to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or crystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 4-Aminopiperidine and Base in Solvent cool Cool to 0-5 °C start->cool add_reagent Add Acetic Anhydride cool->add_reagent react React at Room Temperature add_reagent->react quench Quench Reaction react->quench extract Extract Product quench->extract wash_dry Wash and Dry Organic Phase extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify Crude Product (Chromatography/Crystallization) concentrate->purify end Pure this compound purify->end troubleshooting_tree cluster_yield Low Yield Analysis cluster_impurity High Impurity Analysis start Low Yield or High Impurity? check_completion Reaction Incomplete? start->check_completion Low Yield check_reactant Unreacted Starting Material? start->check_reactant High Impurity check_mixing Poor Mixing? check_completion->check_mixing No solution_completion Optimize Reaction Time Monitor with IPC check_completion->solution_completion Yes check_temp Temperature Fluctuation? check_mixing->check_temp No solution_mixing Improve Agitation Use Baffles check_mixing->solution_mixing Yes solution_temp Ensure Adequate Cooling check_temp->solution_temp Yes check_diacetylation Di-acetylation Product? check_reactant->check_diacetylation No solution_reactant Adjust Stoichiometry check_reactant->solution_reactant Yes check_degradation Degradation Products? check_diacetylation->check_degradation No solution_diacetylation Control Stoichiometry and Temperature check_diacetylation->solution_diacetylation Yes solution_degradation Use Milder Conditions check_degradation->solution_degradation Yes

Technical Support Center: Prevention of Byproduct Formation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and preventing common byproduct formation during the synthesis of piperidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine has turned yellow. What is the cause and how can I fix it?

A: A yellow coloration in piperidine is typically due to the formation of oxidation products.[1][2] For applications requiring high purity, it is recommended to purify the piperidine, most effectively through distillation.[1] To prevent future discoloration, store the purified compound under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I am having difficulty separating piperidine from unreacted pyridine starting material by distillation. Why is this challenging?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation difficult.[1][2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[1] To achieve separation, consider methods like azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with carbon dioxide (CO₂) to form a solid carbonate salt, whereas pyridine does not, allowing for separation by filtration.[1][2][3]

Q3: My piperidine solution in an organic solvent crystallized upon storage. What has happened?

A: Crystallization is likely due to the formation of a salt.[1] Piperidine, being basic, can react with atmospheric carbon dioxide to form piperidine carbonate.[1] If acidic gases (e.g., HCl liberated from other stored reagents) are present, it can also form salts like piperidine hydrochloride.[1] To resolve this, you can either try to redissolve the crystals or prepare a fresh solution. To prevent this issue, ensure storage containers are well-sealed and consider storing solutions under an inert atmosphere.[1]

Q4: Is it necessary to protect the piperidine nitrogen during synthesis?

A: It is highly recommended to use an N-protected piperidine derivative, for example, with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. This is particularly important when using reagents that can react with the basic piperidine nitrogen.[1] N-protection prevents side reactions, and the protecting group can be removed in a subsequent step if the free amine is required.[1]

Troubleshooting Guides by Synthetic Route

Catalytic Hydrogenation of Pyridine Derivatives

This is a common and widely used method for piperidine synthesis. However, several byproducts can arise.

Issue 1.1: Incomplete Reduction Leading to Dihydropyridine and Tetrahydropyridine Byproducts

  • Symptoms: The reaction is sluggish, and analysis (e.g., GC-MS, TLC) shows the presence of partially hydrogenated intermediates.

  • Root Cause: Insufficient reaction time or mild reaction conditions can lead to the formation of tetrahydropyridines or dihydropyridines.[1]

  • Solutions:

    • Increase Hydrogen Pressure: Higher H₂ pressure can drive the reaction towards the fully saturated piperidine ring.[4]

    • Optimize Catalyst Loading: Insufficient catalyst can result in incomplete conversion. A typical loading is between 5-10 mol%.[4]

    • Change the Catalyst: Some catalysts are more effective than others for pyridine reduction. Rhodium on carbon (Rh/C) is often more active than palladium on carbon (Pd/C). Platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective.[4]

    • Elevate Temperature: Increasing the reaction temperature can improve the rate, but exercise caution as it may also promote side reactions.[4]

    • Solvent Choice: Protic solvents such as acetic acid or ethanol can enhance the reaction rate.[4]

Issue 1.2: Formation of N-Alkylated Piperidines

  • Symptoms: The final product is contaminated with N-alkylated piperidine derivatives, especially when using alcoholic solvents at elevated temperatures.

  • Root Cause: The newly formed piperidine acts as a nucleophile and reacts with the alcohol solvent, which can act as an alkylating agent.

  • Solutions:

    • Lower Reaction Temperature: If the reaction conditions permit, performing the hydrogenation at a lower temperature can mitigate this side reaction.[4]

    • Use a Non-Alkylating Solvent: Solvents like ethyl acetate or ethereal solvents are less likely to act as alkylating agents.[4]

Issue 1.3: Ring-Opening or Over-reduction

  • Symptoms: Formation of acyclic amines or reduction of other functional groups on the starting material.

  • Root Cause: Certain catalysts, like rhodium complexes, in the presence of water can promote the opening of the pyridine ring.[1] Harsh reaction conditions can lead to the over-reduction of other sensitive functional groups.[1]

  • Solutions:

    • Catalyst Selection: Carefully select the catalyst to avoid those known to promote ring-opening.

    • Control Reaction Conditions: Use milder conditions (temperature, pressure) to prevent the reduction of other functional groups.

Reductive Amination

Issue 2.1: Low Yields and Incomplete Reaction

  • Symptoms: The reaction does not proceed to completion, resulting in low yields of the desired piperidine product.

  • Root Cause: Several factors can contribute to low yields, including suboptimal pH and the presence of water which can hinder the formation of the key imine/enamine intermediate.

  • Solutions:

    • Optimize pH: The pH of the reaction is critical. If it is too low, the amine will be protonated and non-nucleophilic. If it is too high, the formation of the imine will be slow.[4]

    • Use a Dehydrating Agent: The formation of the imine intermediate involves the elimination of water. The addition of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine and improve the overall yield.[4]

    • Increase Reaction Time or Temperature: If the reaction is slow, consider increasing the reaction time or gently heating the mixture.[4]

Data Presentation

Table 1: Comparison of Catalytic Hydrogenation Conditions for Pyridine

Catalyst/ReagentTemperature (°C)Pressure (atm)Reaction TimeYield (%)Reference
Platinum(IV) oxide (PtO₂)Room Temp50 - 706 - 10 hHigh[5]
Ruthenium/Alumina (Ru/Al₂O₃)8050150 s>99[5]
Nickel-based catalyst110 - 25020 - 1008 - 50 h>95[5]
Electrocatalytic (Rh/C)AmbientAmbient-98[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Substituted Pyridine using PtO₂
  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[1]

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[1]

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (e.g., using a Parr shaker) and stir the mixture at room temperature or a slightly elevated temperature.[1][6]

  • Monitoring: Monitor the reaction progress using techniques like GC-MS or TLC until the starting material is fully consumed (typically 4-24 hours).[1][6]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Purge the system with an inert gas (e.g., nitrogen).[1]

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude piperidine product, which can be further purified if necessary.[6]

Protocol 2: Purification of Piperidine from Pyridine via Carbonate Salt Formation

This method is particularly effective for removing pyridine impurities.[2]

  • Dissolution: Dissolve the crude mixture of piperidine and pyridine in a suitable organic solvent.

  • Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being a stronger base, will selectively react to form solid piperidine carbonate, while pyridine remains in the solution.[2]

  • Filtration: Cool the mixture to ensure complete precipitation of the piperidine carbonate. Filter the solid salt from the solution.[2]

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.[2]

  • Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic layer, remove the solvent, and distill to obtain pure piperidine.[2]

Visualizations

Byproduct_Formation_Hydrogenation Pyridine Pyridine Derivative H2_Catalyst H2 / Catalyst Pyridine->H2_Catalyst Piperidine Desired Piperidine Product H2_Catalyst->Piperidine Complete Reduction IncompleteReduction Incomplete Reduction (Dihydropyridines, Tetrahydropyridines) H2_Catalyst->IncompleteReduction Insufficient H2 pressure / Inactive catalyst RingOpening Ring Opening (Acyclic Amines) H2_Catalyst->RingOpening Specific Catalysts + H2O N_Alkylation N-Alkylation (with alcohol solvent) Piperidine->N_Alkylation High Temp + ROH Solvent Troubleshooting_Incomplete_Reduction Start Problem: Incomplete Reduction Pressure Increase H2 Pressure Start->Pressure Catalyst Optimize Catalyst Start->Catalyst Temp Elevate Temperature (with caution) Start->Temp Solvent Change Solvent (e.g., Acetic Acid) Start->Solvent Result Complete Conversion to Piperidine Pressure->Result Catalyst->Result Temp->Result Solvent->Result Pyridine_Purification_Logic Mixture Crude Mixture: Piperidine + Pyridine Distillation Simple Distillation Mixture->Distillation Solution Alternative Method: Selective Salt Formation Mixture->Solution Azeotrope Azeotrope Forms (Incomplete Separation) Distillation->Azeotrope Add_CO2 1. Dissolve in Solvent 2. Bubble CO2 gas Solution->Add_CO2 Salt_Formation Piperidine Carbonate (Solid) + Pyridine (in solution) Add_CO2->Salt_Formation Filter 3. Filter Salt_Formation->Filter Liberate 4. Add Strong Base (NaOH) 5. Extract & Distill Filter->Liberate Pure_Piperidine High-Purity Piperidine Liberate->Pure_Piperidine

References

Managing reaction temperatures for optimal 1-Acetyl-4-aminopiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage reaction temperatures for the optimal synthesis of 1-Acetyl-4-aminopiperidine.

Troubleshooting Guide

This guide addresses specific issues related to temperature control that you might encounter during the synthesis of this compound.

IssueObservationProbable Cause(s)Recommended Solution(s)
Low to No Product Yield TLC or other analysis shows little to no formation of the desired product.Reaction temperature is too low, providing insufficient energy to overcome the activation energy barrier.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each new temperature. Consider a temperature range of 25-70°C as a starting point for optimization.[1]
Formation of Multiple Byproducts TLC or NMR analysis indicates the presence of significant impurities alongside the desired product.The reaction temperature is too high, leading to side reactions or decomposition of the starting material or product.Lower the reaction temperature. If the reaction is exothermic, ensure efficient cooling and slow, controlled addition of reagents.
Incomplete Reaction Analysis shows a significant amount of unreacted 4-aminopiperidine remaining even after extended reaction times.The reaction temperature may be suboptimal, leading to slow reaction kinetics.Increase the reaction temperature moderately to enhance the reaction rate. Ensure the temperature is maintained consistently throughout the reaction.
Product Decomposition The desired product is initially formed but then its concentration decreases over time, as observed by in-process monitoring.The reaction temperature is too high, causing the product to be unstable under the reaction conditions.Reduce the reaction temperature and potentially shorten the overall reaction time.
Exothermic Runaway Reaction A rapid and uncontrolled increase in reaction temperature is observed.Inadequate heat dissipation for a highly exothermic acetylation reaction.Improve the cooling efficiency of the reaction setup. Add the acetylating agent (e.g., acetic anhydride) dropwise and at a slower rate to control the rate of heat generation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the acetylation of 4-aminopiperidine?

A1: The optimal temperature can vary depending on the specific reagents and solvent system used. However, a general starting range for the initial reaction is between 25°C and 70°C.[1] It is recommended to start at a lower temperature (e.g., room temperature) and gradually increase it while monitoring the reaction progress.

Q2: How does temperature affect the rate of reaction?

A2: Generally, increasing the reaction temperature increases the rate of reaction. However, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product. It is crucial to find a balance that provides a reasonable reaction rate without compromising the purity and yield.

Q3: Can the order of reagent addition affect temperature control?

A3: Yes. The acetylation of amines is often an exothermic process. Adding the acetylating agent (e.g., acetic anhydride) slowly and in a controlled manner to the solution of 4-aminopiperidine allows for better management of the heat generated, preventing a rapid temperature increase.

Q4: What are the signs of an exothermic runaway reaction, and what should I do if one occurs?

A4: Signs include a rapid, uncontrolled rise in temperature, vigorous boiling or bubbling, and an increase in pressure within the reaction vessel. If you suspect a runaway reaction, immediately remove the heat source (if any) and apply external cooling (e.g., an ice bath). If the reaction is too vigorous to control, evacuate the area and follow your laboratory's emergency procedures.

Q5: How can I monitor the effect of temperature on my reaction in real-time?

A5: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to take small aliquots from the reaction mixture at different time points and temperatures to monitor the consumption of starting materials and the formation of the product and any byproducts.

Experimental Protocol: Acetylation of 4-Aminopiperidine

This protocol provides a general methodology for the synthesis of this compound with a focus on temperature management.

Materials:

  • 4-Aminopiperidine

  • Acetic Anhydride

  • A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A base (e.g., Triethylamine, Pyridine) - optional, but can accelerate the reaction

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or temperature probe

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4-aminopiperidine (1.0 equivalent) in the chosen aprotic solvent. If using a base, add it to this solution.

  • Initial Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Controlled Addition of Acetylating Agent: While stirring the cooled solution, slowly add acetic anhydride (1.0 - 1.2 equivalents) dropwise from a dropping funnel. Monitor the internal temperature closely to ensure it does not rise significantly. The rate of addition should be adjusted to maintain the desired temperature range.

  • Reaction Monitoring at Low Temperature: After the addition is complete, allow the reaction to stir at 0-5°C for 30-60 minutes. Monitor the reaction progress by TLC.

  • Gradual Warming and Optimization: If the reaction is proceeding slowly, remove the cooling bath and allow the reaction to warm to room temperature. If the reaction is still incomplete, you can gradually heat the mixture in 5-10°C increments, holding at each temperature for a set period and monitoring the progress.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture back to room temperature. Slowly and carefully add saturated aqueous sodium bicarbonate solution to quench any excess acetic anhydride.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography or recrystallization as needed.

Visualizations

Temperature_Troubleshooting_Workflow start Start Synthesis monitor_reaction Monitor Reaction Progress (e.g., TLC, HPLC) start->monitor_reaction check_yield Reaction Complete? Check Yield & Purity monitor_reaction->check_yield end End: Product Isolated check_yield->end Yes low_yield Issue: Low Yield check_yield->low_yield No, Low Yield byproducts Issue: Byproducts Formed check_yield->byproducts No, Impure incomplete_reaction Issue: Incomplete Reaction check_yield->incomplete_reaction No, Incomplete increase_temp Action: Increase Temperature low_yield->increase_temp decrease_temp Action: Decrease Temperature byproducts->decrease_temp optimize_temp Action: Optimize Temperature / Time incomplete_reaction->optimize_temp increase_temp->monitor_reaction decrease_temp->monitor_reaction optimize_temp->monitor_reaction

Caption: Troubleshooting workflow for managing reaction temperature.

Logical_Relationship cluster_increase Increasing Temperature cluster_decrease Decreasing Temperature Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Byproducts Byproduct Formation Temp->Byproducts Increases (if too high) Decomposition Product Decomposition Temp->Decomposition Increases (if too high) Yield Product Yield Rate->Yield Positively Correlates (to a point) Purity Product Purity Byproducts->Purity Decreases Decomposition->Yield Decreases

Caption: Relationship between temperature and reaction outcomes.

References

Removal of impurities from 1-Acetyl-4-aminopiperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyl-4-aminopiperidine. The information is designed to help resolve common issues related to impurity removal during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities in the synthesis of this compound, which is typically prepared by the acetylation of 4-aminopiperidine, are:

  • Unreacted 4-aminopiperidine: Incomplete reaction can leave residual starting material.

  • 1,4-Diacetylpiperidine: Over-acetylation can lead to the formation of a di-substituted byproduct where both the piperidine nitrogen and the 4-amino group are acetylated.

  • Residual Acetic Anhydride/Acetic Acid: If acetic anhydride is used as the acetylating agent, residual anhydride and its hydrolysis product, acetic acid, may be present.[1]

Q2: I am using this compound in an amide coupling reaction. What impurities can I expect from the coupling reagents?

A2: Amide coupling reactions can introduce byproducts from the coupling reagents themselves. For example:

  • Carbodiimides (e.g., DCC, EDC): These reagents form urea byproducts (e.g., dicyclohexylurea) which can sometimes be difficult to remove.[1]

  • HATU/HBTU: These reagents can generate guanidinium byproducts if they react directly with the amine.

Q3: How can I monitor the progress of my reaction to minimize the formation of impurities?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor your reaction's progress. By spotting the reaction mixture alongside your starting material and pure product (if available), you can observe the consumption of the starting material and the formation of the desired product. This allows you to stop the reaction at the optimal time to minimize side reactions. A common eluent system for this compound and its related impurities is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v).

Troubleshooting Guides

Issue 1: Presence of Unreacted 4-aminopiperidine in the Product

This is a common issue arising from incomplete acetylation. The basic nature of the unreacted 4-aminopiperidine can interfere with subsequent reactions.

Solution 1: Acid Wash

An acidic wash can be employed to remove the more basic 4-aminopiperidine.

  • Protocol:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or a saturated solution of ammonium chloride).

    • The protonated 4-aminopiperidine will move into the aqueous layer.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

Solution 2: Column Chromatography

Flash column chromatography is a highly effective method for separating the more polar 4-aminopiperidine from the desired product.

  • See the detailed protocol in the "Experimental Protocols" section below.

Issue 2: Formation of 1,4-Diacetylpiperidine

This byproduct is less polar than the desired product and can be challenging to remove.

Solution: Column Chromatography

Careful column chromatography can separate the di-acetylated compound from the mono-acetylated product. Due to the similar polarity, a shallow solvent gradient is often required.

  • See the detailed protocol in the "Experimental Protocols" section below.

Issue 3: Product is "oiling out" during recrystallization instead of forming crystals.

"Oiling out" occurs when the product separates from the solution as a liquid instead of a solid. This can be due to the solution being too supersaturated or cooling too quickly.

Solution:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation.

  • Allow the solution to cool more slowly to room temperature, and then place it in an ice bath.

  • If crystals still do not form, try scratching the inside of the flask at the surface of the solution with a glass rod to induce crystallization.

  • Adding a seed crystal of the pure product, if available, can also be very effective.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile.

Materials:

  • Crude this compound

  • Silica gel (for normal-phase chromatography)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of methanol, add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., 100% DCM or DCM with a small amount of methanol and a trace of triethylamine to prevent streaking of the amine).

  • Loading: Carefully add the silica gel with the adsorbed crude product to the top of the packed column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient might be from 0% to 10% methanol. The addition of a small amount of triethylamine (e.g., 0.1-0.5%) to the mobile phase can improve the peak shape of the amine product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Expected Purity and Yield:

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~85%>98%
Recovery Yield N/A80-90%
Protocol 2: Recrystallization of this compound

This method is effective for removing less soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl acetate/Hexane, Ethanol/Water)

  • Heating mantle, flasks, and filtration apparatus

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethyl acetate and hexane is often a good choice.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the more soluble solvent (e.g., ethyl acetate) to dissolve it with gentle heating.

  • Crystallization: While the solution is still warm, slowly add the less soluble solvent (e.g., hexane) until the solution becomes slightly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystals should start to form.

  • Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Expected Purity and Yield:

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~90%>99%
Recovery Yield N/A70-85%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification 4-Aminopiperidine 4-Aminopiperidine Acetylation Acetylation 4-Aminopiperidine->Acetylation Starting Material Crude Product Crude Product Acetylation->Crude Product Contains Impurities Column Chromatography Column Chromatography Crude Product->Column Chromatography Method 1 Recrystallization Recrystallization Crude Product->Recrystallization Method 2 Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product troubleshooting_logic Impurity_Detected Impurity Detected in Product? Unreacted_SM Unreacted 4-Aminopiperidine Impurity_Detected->Unreacted_SM Yes Diacetylated 1,4-Diacetylpiperidine Impurity_Detected->Diacetylated Yes Other Other Impurities Impurity_Detected->Other Yes Acid_Wash Acid Wash Unreacted_SM->Acid_Wash Column_Chrom Column Chromatography Unreacted_SM->Column_Chrom Diacetylated->Column_Chrom Other->Column_Chrom Recrystallization Recrystallization Other->Recrystallization

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 1-Acetyl-4-aminopiperidine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 1-Acetyl-4-aminopiperidine is a critical step in the quality control process. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, complete with supporting experimental data and detailed protocols, to aid in selecting the most suitable technique for your analytical needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile, polar, and thermally labile compounds.[1][2] It separates components in a liquid mobile phase as they pass through a solid stationary phase packed in a column.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds.[1][2] In GC-MS, the sample is vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer, which provides detailed structural information.[3]

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the specific impurities to be detected, the required sensitivity, and the available instrumentation. While HPLC is often favored for its versatility with a wide range of pharmaceutical compounds[3][4], GC-MS can offer superior sensitivity for volatile impurities.[3]

Experimental Workflow

The general workflow for the purity analysis of this compound using either HPLC or GC-MS involves several key stages, from sample preparation to data interpretation. The following diagram illustrates this process.

Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (if necessary) Dissolution->Derivatization HPLC HPLC System Dissolution->HPLC HPLC Injection GCMS GC-MS System Dissolution->GCMS GC Injection Derivatization->HPLC HPLC Injection Derivatization->GCMS GC Injection Chromatogram Chromatogram Generation HPLC->Chromatogram GCMS->Chromatogram MassSpectra Mass Spectra (GC-MS) GCMS->MassSpectra Integration Peak Integration & Quantification Chromatogram->Integration MassSpectra->Integration Report Purity Report Integration->Report

A generalized workflow for the purity analysis of this compound.

Detailed Experimental Protocols

The following are model protocols for the analysis of this compound by HPLC and GC-MS. These protocols are based on established methods for similar amine-containing compounds and should be optimized and validated for specific laboratory conditions.[5]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method with UV detection. Since this compound lacks a strong chromophore, derivatization with a UV-active agent or the use of a more universal detector like a Charged Aerosol Detector (CAD) may be necessary for enhanced sensitivity.[6]

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • This compound reference standard and samples

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the initial mobile phase composition (e.g., 1 mg/mL).

  • Prepare working standards by diluting the stock solution to the desired concentrations.

  • Dissolve the this compound sample in the initial mobile phase to a similar concentration as the working standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile impurities in this compound. Derivatization may be required to increase the volatility of the parent compound and any polar impurities.

Instrumentation:

  • GC-MS system with a capillary column suitable for amine analysis (e.g., DB-5ms).

Reagents:

  • Methanol or Dichloromethane (GC grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • This compound reference standard and samples

Chromatographic Conditions:

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Oven Program 60°C (2 min), then 10°C/min to 280°C (5 min)
Injection Mode Split (e.g., 20:1)
Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Scan Range m/z 40-400

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

  • Prepare working standards by serial dilution.

  • Dissolve the this compound sample in methanol to a similar concentration.

  • For derivatization, evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen. Add the derivatizing agent (e.g., BSTFA) and heat as required (e.g., 70°C for 30 minutes).

  • Inject the derivatized solution into the GC-MS.

Comparative Data Summary

The following table summarizes the expected performance characteristics for the HPLC and GC-MS methods. These values are illustrative and should be determined during method validation.[5][7]

ParameterHPLCGC-MS
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantitation (LOQ) ~0.03%~0.003%
Linearity (r²) >0.999>0.999
Precision (%RSD) <2%<5%
Run Time 15-30 minutes20-40 minutes
Selectivity Good for non-volatile impuritiesExcellent for volatile impurities
Compound Volatility Not requiredRequired
Thermal Stability RequiredRequired

Method Selection: A Comparative Overview

The choice between HPLC and GC-MS for purity analysis involves a trade-off between the strengths and limitations of each technique.

Comparison of HPLC and GC-MS cluster_hplc HPLC cluster_gcms GC-MS hplc_adv Advantages: - Suitable for non-volatile and thermally labile compounds - Wide applicability to polar compounds - Robust and reproducible hplc_dis Disadvantages: - Lower sensitivity for some volatile compounds - May require derivatization for UV detection - Higher solvent consumption gcms_adv Advantages: - High sensitivity and selectivity - Provides structural information (MS) - Excellent for volatile and semi-volatile compounds gcms_dis Disadvantages: - Requires volatile and thermally stable analytes - Derivatization often necessary for polar compounds - Potential for thermal degradation of analytes

Advantages and disadvantages of HPLC and GC-MS for purity analysis.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the purity analysis of this compound. HPLC is a versatile method well-suited for the analysis of a broad range of potential non-volatile impurities.[2] GC-MS, on the other hand, offers unparalleled sensitivity for the detection of volatile and semi-volatile impurities.[3] The ultimate choice of method will depend on the specific analytical requirements, the nature of the expected impurities, and the available laboratory resources. For comprehensive purity profiling, a combination of both techniques may be the most effective approach. It is imperative that any chosen method undergoes rigorous validation to ensure it is fit for its intended purpose in a regulated environment.[8][9]

References

A Comparative Guide to the Synthesis of Substituted 4-Aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted 4-aminopiperidine motif is a cornerstone in modern medicinal chemistry, appearing as a crucial structural component in a vast array of therapeutic agents. The strategic introduction of substituents on both the piperidine nitrogen and the 4-amino group allows for the fine-tuning of pharmacological properties, making the development of efficient and versatile synthetic routes a critical endeavor. This guide provides an objective comparison of four prominent synthetic strategies for accessing substituted 4-aminopiperidines: Reductive Amination, the Curtius Rearrangement, the Hofmann Rearrangement, and the Buchwald-Hartwig Amination.

Reductive Amination

Reductive amination is a widely employed and highly versatile method for the synthesis of 4-aminopiperidines, typically commencing from a corresponding 4-piperidone derivative. This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine, followed by in-situ reduction to the desired amine.

Advantages:

  • High Versatility: A broad range of primary and secondary amines can be used, allowing for extensive diversification of the 4-amino substituent.

  • Operational Simplicity: Often performed as a one-pot procedure, minimizing intermediate isolation steps.

  • Mild Reaction Conditions: Commonly utilizes mild reducing agents, making it compatible with a variety of functional groups.

Disadvantages:

  • Availability of Starting Materials: Relies on the availability of the corresponding 4-piperidone, which may require separate synthesis.

  • Control of Over-alkylation: With primary amines, there is a potential for dialkylation, although this can often be controlled by stoichiometry.

Curtius Rearrangement

The Curtius rearrangement provides an elegant method for the conversion of carboxylic acids into primary amines with the loss of one carbon atom. In the context of 4-aminopiperidines, this reaction typically starts from a piperidine-4-carboxylic acid derivative. The key step involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which is then hydrolyzed to the amine.

Advantages:

  • Clean Formation of Primary Amines: Avoids the over-alkylation issues sometimes encountered in other methods.

  • Access to 4-Substituted Scaffolds: Starting from substituted isonipecotate derivatives allows for the introduction of various substituents at the 4-position of the piperidine ring.[1]

Disadvantages:

  • Use of Azides: Acyl azides can be explosive, requiring careful handling and specific safety precautions, especially on a large scale.

  • Multi-step Process: Generally involves more steps compared to a one-pot reductive amination.

Hofmann Rearrangement

Similar to the Curtius rearrangement, the Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. The reaction proceeds by treating a primary amide with a halogen (typically bromine) and a strong base to form an isocyanate intermediate, which is subsequently hydrolyzed.

Advantages:

  • Avoids Azide Intermediates: Offers a safer alternative to the Curtius rearrangement by avoiding the use of potentially explosive acyl azides.

  • Readily Available Starting Materials: Piperidine-4-carboxamides are often easily prepared from the corresponding carboxylic acids or esters.

Disadvantages:

  • Harsh Reaction Conditions: The use of strong base and bromine may not be compatible with sensitive functional groups.

  • Stoichiometric Use of Halogen: Requires the use of a stoichiometric amount of halogen, which can be a drawback in terms of atom economy and waste generation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This modern synthetic method can be applied to the synthesis of 4-aminopiperidines by coupling a 4-halopiperidine with an amine or by N-arylation of a 4-aminopiperidine derivative.

Advantages:

  • Broad Substrate Scope: Allows for the coupling of a wide variety of amines, including anilines, with the piperidine core.

  • High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups.

Disadvantages:

  • Catalyst Cost and Removal: The use of a palladium catalyst and specialized phosphine ligands can be expensive, and removal of the metal from the final product is a critical consideration in pharmaceutical synthesis.

  • Ligand Sensitivity: Some phosphine ligands are sensitive to air and moisture, requiring inert atmosphere techniques.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of substituted 4-aminopiperidines via the four discussed routes.

Synthesis RouteStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Reductive Amination N-Boc-4-piperidone, AnilineSodium triacetoxyborohydride, Acetic acidDichloromethaneRoom Temp1689[2]
Reductive Amination 1-Benzyl-4-piperidone, 4-tert-butylanilineSodium triacetoxyborohydrideTetrahydrofuranRoom Temp1270[3]
Curtius Rearrangement N-Boc-4-methyl-4-(carboxy)piperidineDPPA, Et3N; t-BuOHToluene1003~85 (over 2 steps)[1]
Hofmann Rearrangement 1-Boc-4-piperidinecarboxamideBr2, NaOHWaterRefluxNot specifiedHigh[4]
Buchwald-Hartwig N-Boc-piperazine, 4-BromotoluenePd2(dba)3, BINAP, NaO-t-BuToluene1005 min96[5]

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline[2]

To a solution of N-Boc-4-piperidinone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in 13 mL of dichloromethane, cooled in an ice bath, was added sodium triacetoxyborohydride (3.19 g, 15.06 mmol) portion-wise. The mixture was stirred and allowed to warm to room temperature for 16 hours. The reaction was then diluted with 15 mL of aqueous 2M NaOH and stirred for 1 hour. The mixture was transferred to a separatory funnel, and the organic layer was separated. The aqueous layer was extracted twice with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Protocol 2: Synthesis of N'-Boc-4-methyl-4-aminopiperidine via Curtius Rearrangement (Conceptual Outline based on[1])

A solution of N-Boc-4-methylpiperidine-4-carboxylic acid in anhydrous toluene is treated with triethylamine and diphenylphosphoryl azide (DPPA). The mixture is heated to reflux to facilitate the Curtius rearrangement to the corresponding isocyanate. After cooling, tert-butanol is added, and the mixture is heated to reflux to form the Boc-protected amine. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Protocol 3: Synthesis of 1-Boc-4-aminopiperidine via Hofmann Rearrangement[4]

To a solution of sodium hydroxide in water, bromine is added dropwise at low temperature. 1-Boc-4-piperidinecarboxamide is then added to the resulting sodium hypobromite solution. The reaction mixture is heated to reflux. After cooling, the pH is adjusted, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is crystallized from petroleum ether to afford 1-Boc-4-aminopiperidine as a white solid.

Protocol 4: Buchwald-Hartwig Amination of N-Boc-piperazine with 4-Bromotoluene[5]

An oven-dried Schlenk tube is charged with 4-bromotoluene, N-Boc-piperazine, sodium tert-butoxide, a palladium source (e.g., Pd2(dba)3), and a phosphine ligand (e.g., BINAP). The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is added, and the mixture is heated to the specified temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by flash column chromatography.

Visualizing the Synthetic Pathways

Reductive_Amination N-Substituted-4-piperidone N-Substituted-4-piperidone Imine/Iminium Ion Imine/Iminium Ion N-Substituted-4-piperidone->Imine/Iminium Ion + Amine Substituted 4-Aminopiperidine Substituted 4-Aminopiperidine Imine/Iminium Ion->Substituted 4-Aminopiperidine + Reducing Agent (e.g., NaBH(OAc)₃)

Reductive Amination Workflow

Curtius_Rearrangement Piperidine-4-carboxylic Acid Derivative Piperidine-4-carboxylic Acid Derivative Acyl Azide Acyl Azide Piperidine-4-carboxylic Acid Derivative->Acyl Azide + Azide Source Isocyanate Isocyanate Acyl Azide->Isocyanate Heat (Rearrangement) 4-Aminopiperidine Derivative 4-Aminopiperidine Derivative Isocyanate->4-Aminopiperidine Derivative + H₂O

Curtius Rearrangement Pathway

Hofmann_Rearrangement Piperidine-4-carboxamide Piperidine-4-carboxamide N-Bromoamide N-Bromoamide Piperidine-4-carboxamide->N-Bromoamide + Br₂/NaOH Isocyanate Isocyanate N-Bromoamide->Isocyanate Rearrangement 4-Aminopiperidine 4-Aminopiperidine Isocyanate->4-Aminopiperidine + H₂O

Hofmann Rearrangement Pathway

Buchwald_Hartwig_Amination 4-Halopiperidine 4-Halopiperidine Pd(II) Complex Pd(II) Complex 4-Halopiperidine->Pd(II) Complex + Pd(0) Catalyst Product Complex Product Complex Pd(II) Complex->Product Complex + Amine, Base Substituted 4-Aminopiperidine Substituted 4-Aminopiperidine Product Complex->Substituted 4-Aminopiperidine Reductive Elimination

Buchwald-Hartwig Catalytic Cycle

Conclusion

The selection of an optimal synthetic route for a particular substituted 4-aminopiperidine target depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, scalability, and safety considerations.

  • Reductive amination stands out for its operational simplicity and versatility in introducing a wide range of substituents at the 4-amino position.

  • The Curtius and Hofmann rearrangements are valuable for accessing primary 4-aminopiperidines from carboxylic acid or amide precursors, with the Hofmann rearrangement offering a potentially safer alternative by avoiding azide intermediates.

  • The Buchwald-Hartwig amination provides a powerful and highly tolerant method for C-N bond formation, particularly for the synthesis of N-aryl-4-aminopiperidines, a class of compounds of significant interest in drug discovery.

A thorough evaluation of these factors will enable researchers to choose the most efficient and practical pathway for the synthesis of their target 4-aminopiperidine derivatives.

References

NMR Characterization of 1-Acetyl-4-aminopiperidine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of 1-Acetyl-4-aminopiperidine and its derivatives. Due to the limited availability of public domain spectral data for this compound, this guide leverages data from structurally related compounds to predict its NMR spectral features and provides a framework for its characterization.

Introduction to NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For piperidine-based compounds, ¹H and ¹³C NMR provide crucial information about the chemical environment of each proton and carbon atom, including their connectivity and stereochemistry. Key parameters include chemical shifts (δ), coupling constants (J), and signal multiplicities.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR data for 1-Acetylpiperidine and 4-Aminopiperidine, which serve as foundational structures for predicting the spectral characteristics of this compound. Data for other relevant piperidine derivatives are also included for a broader comparison.

Table 1: ¹H NMR Data of Reference Compounds

CompoundSolventH-2, H-6 (axial)H-2, H-6 (equatorial)H-3, H-5 (axial)H-3, H-5 (equatorial)H-4 (axial)H-4 (equatorial)Acetyl (CH₃)Amino (NH₂)
1-AcetylpiperidineCDCl₃~3.4-3.6~3.4-3.6~1.5-1.7~1.5-1.7~1.5-1.7~1.5-1.72.10 (s)-
4-AminopiperidineCDCl₃2.56 (dt)3.08 (dt)1.09 (qd)1.71 (dt)2.65 (tt)--1.36 (br s)
Predicted this compound CDCl₃ ~3.8-4.0 (d) ~2.8-3.0 (t) ~1.2-1.4 (m) ~1.8-2.0 (m) ~2.7-2.9 (m) -~2.1 (s) ~1.5 (br s)

Table 2: ¹³C NMR Data of Reference Compounds

CompoundSolventC-2, C-6C-3, C-5C-4Acetyl (C=O)Acetyl (CH₃)
1-AcetylpiperidineCDCl₃46.8, 41.525.5, 24.526.5169.221.4
4-AminopiperidineCDCl₃46.535.551.0--
Predicted this compound CDCl₃ ~45-47 ~34-36 ~50-52 ~169-171 ~21-22

Note: Predicted values are estimations based on the analysis of related structures and are intended as a guide for spectral interpretation.

Experimental Protocols

A general protocol for the NMR characterization of piperidine derivatives is outlined below.

Sample Preparation:

  • Weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

Visualization of Key Structures and Workflows

The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its NMR characterization.

Caption: Chemical Structure of this compound.

experimental_workflow General NMR Characterization Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1h Acquire ¹H Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c process Process Spectra (FT, Phasing, Baseline Correction) acquire_13c->process analyze Analyze Data (Chemical Shifts, Coupling Constants) process->analyze structure Structure Elucidation analyze->structure

Unveiling the Fragmentation Fingerprints: A Comparative Mass Spectrometry Analysis of 1-Acetyl-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of small molecules is paramount. Mass spectrometry serves as a cornerstone technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a comparative analysis of the mass spectrometric behavior of 1-Acetyl-4-aminopiperidine, a substituted piperidine derivative, against its simpler analogue, 4-aminopiperidine. By examining their fragmentation pathways, we can discern the influence of the N-acetyl group on the molecule's stability and cleavage patterns, offering valuable insights for structural identification and characterization.

Performance Comparison: this compound vs. 4-aminopiperidine

The introduction of an acetyl group to the piperidine nitrogen significantly alters the fragmentation cascade. Below is a summary of the expected and observed fragmentation behavior of this compound compared to 4-aminopiperidine under mass spectrometry, primarily focusing on Electron Ionization (EI) principles.

FeatureThis compound4-aminopiperidine (Alternative)Analysis
Molecular Ion (M+) Expected at m/z 142. Relatively less stable due to the amide linkage.Expected at m/z 100. More prominent due to the simpler structure.The acetyl group provides an additional site for fragmentation, potentially leading to a less abundant molecular ion peak for this compound.
Key Fragmentation Pathways 1. Loss of the acetyl group (CH3CO•, 43 Da) to form a fragment at m/z 99. 2. Alpha-cleavage adjacent to the ring nitrogen, leading to the loss of CH2=NH (29 Da) from the m/z 99 ion. 3. Ring opening and subsequent fragmentation of the piperidine ring.1. Alpha-cleavage with loss of a hydrogen radical to form an iminium ion at m/z 99. 2. Loss of the amino group (NH2•, 16 Da) to yield a fragment at m/z 84. 3. Ring fragmentation.The N-acetyl group in this compound directs the initial fragmentation towards the loss of the acetyl radical, a pathway not available to 4-aminopiperidine. Alpha-cleavage is a common pathway for both, but the resulting fragments differ in their m/z values and relative abundances.
Characteristic Fragments m/z 99 (M - 43), m/z 70, m/z 56, m/z 43 (acetyl cation)m/z 99 (M - 1), m/z 84 (M - 16), m/z 70, m/z 56The presence of a strong peak at m/z 43 is highly indicative of the acetyl group in this compound. The base peak for 4-aminopiperidine is often the m/z 99 fragment resulting from the stabilization of the positive charge on the nitrogen.

Experimental Protocols

To ensure a rigorous and reproducible comparison, standardized experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) are provided below. These protocols are adaptable for the analysis of both this compound and 4-aminopiperidine.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Dilute the stock solution to a final concentration of 10-100 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

For less volatile derivatives or when higher sensitivity is required, LC-MS/MS is a suitable alternative.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Collision Gas: Argon

    • Analysis Mode: Product ion scan of the protonated molecules ([M+H]+).

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for this compound and 4-aminopiperidine.

mol1 This compound (m/z 142) frag1_1 Loss of CH3CO• (m/z 99) mol1->frag1_1 - 43 Da acetyl_ion [CH3CO]+ (m/z 43) mol1->acetyl_ion Cleavage frag1_2 [C5H9N2]+ frag1_1->frag1_2 Rearrangement frag1_3 [C4H8N]+ (m/z 70) frag1_2->frag1_3 - CH2NH frag1_4 [C3H6N]+ (m/z 56) frag1_3->frag1_4 - CH2

Caption: Proposed fragmentation of this compound.

mol2 4-aminopiperidine (m/z 100) frag2_1 Loss of H• (m/z 99) mol2->frag2_1 - 1 Da frag2_2 Loss of NH2• (m/z 84) mol2->frag2_2 - 16 Da frag2_3 [C4H8N]+ (m/z 70) frag2_1->frag2_3 - C2H5 frag2_4 [C3H6N]+ (m/z 56) frag2_3->frag2_4 - CH2

Caption: Proposed fragmentation of 4-aminopiperidine.

References

Comparative Guide to the Structure-Activity Relationship of 4-Aminopiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold is a versatile privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds across a wide range of therapeutic areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminopiperidine analogs, focusing on their performance as antifungal agents, N-type calcium channel blockers, anti-HIV agents, hepatitis C virus (HCV) assembly inhibitors, dipeptidyl peptidase-4 (DPP4) inhibitors, and kinase inhibitors. The information is presented to facilitate drug discovery and development efforts by providing a clear comparison of chemical modifications and their impact on biological activity, supported by experimental data and detailed protocols.

Antifungal Activity

4-Aminopiperidine derivatives have emerged as a promising class of antifungal agents, primarily targeting ergosterol biosynthesis.[1] The key structural features influencing their activity are the substituents on the piperidine nitrogen (N1) and the 4-amino group.

Data Presentation: SAR of Antifungal 4-Aminopiperidine Analogs
Compound IDN1-Substituent4-Amino SubstituentAntifungal Activity (MIC in µg/mL) vs. Candida spp.Antifungal Activity (MIC in µg/mL) vs. Aspergillus spp.Reference
2b Benzyln-Dodecyl1–41–8[2]
3b Phenethyln-Dodecyl1–41–8[2]
Amorolfine --Significantly higher MICsNo complete inhibition at tested concentrations[2]

Key SAR Insights:

  • A long alkyl chain, such as n-dodecyl, at the 4-amino position is crucial for potent antifungal activity.[2]

  • Aromatic substituents like benzyl or phenethyl on the piperidine nitrogen enhance the antifungal potency.[2]

  • Compounds 2b and 3b demonstrate significantly lower MIC values against both Candida and Aspergillus species compared to the established antifungal agent amorolfine, and exhibit fungicidal activity.[2]

Experimental Protocol: Antifungal Susceptibility Testing (Microbroth Dilution)

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal isolate.

Materials:

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Test compounds (4-aminopiperidine analogs)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a specific turbidity, which is then diluted in RPMI-1640 medium to the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).

  • Compound Dilution: A serial two-fold dilution of each test compound is prepared in the microtiter plates using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing medium only (sterility control) and medium with the fungal inoculum (growth control) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. For yeasts, this is often an 80% or 90% reduction in turbidity, while for molds, it is typically 100% inhibition (MIC₉₀ or MIC₁₀₀).[2]

Diagram: Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Inoculum Preparation C Inoculation of Microtiter Plates A->C B Serial Dilution of Test Compounds B->C D Incubation (35°C, 24-48h) C->D E Visual or Spectrophotometric Reading D->E F MIC Determination E->F

Caption: Workflow for the microbroth dilution antifungal susceptibility assay.

N-type Calcium Channel Blockade

4-Aminopiperidine derivatives have been investigated as blockers of N-type calcium channels, which are implicated in pain signaling. Modifications at both nitrogen atoms of the 4-aminopiperidine scaffold are critical for activity.

Data Presentation: SAR of 4-Aminopiperidine N-type Calcium Channel Blockers
Compound IDN1-Substituent4-Amino SubstituentN-type Ca²⁺ Channel Inhibition (IC₅₀ in µM)Analgesic Activity (Mouse Hot-Plate Test)Reference
3 4,4-bis(4-fluorophenyl)butanoylHPotentActive[3]
18 3,3-diphenylpropyl3,3-diphenylpropanoylPotentActive[3]
C101 4-fluorobenzyl(2-ethylbutyl)2.2-[4]

Key SAR Insights:

  • Decoration of both nitrogen atoms with alkyl or acyl moieties containing structural motifs found in known N-type calcium channel antagonists (e.g., verapamil, flunarizine) leads to active compounds.[3]

  • Compounds 3 and 18 show potent antagonism of N-type calcium channels and significant analgesic effects in animal models of pain.[3]

  • Compound C101 demonstrates selective blockade of N-type calcium channels with an IC₅₀ of 2.2 µM.[4]

Experimental Protocol: In Vitro N-type Calcium Channel Assay

This protocol describes a method to evaluate the inhibitory effect of compounds on N-type calcium channels expressed in a cell line.

Objective: To determine the IC₅₀ of test compounds for the inhibition of N-type calcium channels.

Materials:

  • PC12 rat pheochromocytoma cell line (or other cell line expressing N-type calcium channels)

  • Culture medium and supplements

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

  • High potassium buffer (to induce depolarization)

  • Test compounds

  • Fluorometric imaging plate reader

Procedure:

  • Cell Culture and Loading: PC12 cells are cultured to confluence and then loaded with a calcium-sensitive fluorescent dye.

  • Compound Incubation: The cells are incubated with various concentrations of the test compounds.

  • Depolarization and Measurement: The cells are stimulated with a high potassium buffer to open voltage-gated calcium channels. The resulting increase in intracellular calcium is measured by monitoring the fluorescence of the indicator dye.

  • Data Analysis: The inhibition of the calcium influx by the test compounds is calculated relative to control cells (no compound). The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.

Anti-HIV Activity

Derivatives of 4-aminopiperidine have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. These compounds often incorporate pharmacophoric elements from known NNRTIs.

Data Presentation: SAR of 4-Aminopiperidine Anti-HIV NNRTIs
Compound IDCore Structure ModificationAnti-HIV-1 Activity (EC₅₀ in nM) vs. Wild-TypeActivity Against Resistant StrainsReference
5k N-benzyl piperidine-linked aminopyrimidinePotent (single-digit nM)Retains potency against K103N/Y181C and Y188L mutants[5]
5a1 Quinazoline-based1.62-[6]

Key SAR Insights:

  • Fusing pharmacophore templates of existing NNRTIs, such as etravirine, with a 4-aminopiperidine linker can lead to highly potent compounds.[7]

  • N-benzyl substitution on the piperidine ring is a key feature for broad activity against resistant HIV-1 strains.[5]

  • The quinazoline-based analog 5a1 shows potent anti-HIV-1 activity in the low nanomolar range.[6]

Experimental Protocol: Anti-HIV Assay in MT-4 Cells

This is a cell-based assay to evaluate the efficacy of compounds in inhibiting HIV-1 replication.

Objective: To determine the EC₅₀ of test compounds against HIV-1 in a human T-cell line.

Materials:

  • MT-4 human T-cell leukemia cell line

  • HIV-1 viral stock

  • Culture medium

  • Test compounds

  • 96-well plates

  • MTT reagent (for cell viability) or p24 antigen ELISA kit (for viral replication)

  • Plate reader

Procedure:

  • Cell Seeding: MT-4 cells are seeded into 96-well plates.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Infection: The cells are infected with a predetermined amount of HIV-1.

  • Incubation: The plates are incubated at 37°C for 4-5 days.

  • Endpoint Measurement:

    • MTT Assay: The viability of the cells is measured. In the presence of an effective antiviral, the cells are protected from the cytopathic effect of the virus.

    • p24 Antigen ELISA: The amount of p24 viral antigen in the culture supernatant is quantified as a direct measure of viral replication.

  • Data Analysis: The EC₅₀ is calculated as the compound concentration that inhibits viral replication by 50%.

Anti-HCV Activity

4-Aminopiperidine derivatives have been identified as inhibitors of hepatitis C virus (HCV) assembly, a later stage in the viral life cycle.

Data Presentation: SAR of 4-Aminopiperidine HCV Assembly Inhibitors
Compound IDKey Structural FeaturesAnti-HCV Activity (EC₅₀ in µM)Cytotoxicity (CC₅₀ in µM)Reference
1 Initial screening hit2.57>20[8]
2 Initial screening hit2.09>20[8]
Optimized Analogs Modifications to linker and phenyl ringsImproved potencyReduced toxicity[9]

Key SAR Insights:

  • The 4-aminopiperidine scaffold is a valid starting point for developing HCV assembly inhibitors.[8]

  • Systematic SAR studies on the linker region and the phenyl ring substituents have led to the identification of derivatives with increased potency and reduced cytotoxicity.[9]

  • These compounds act synergistically with other approved anti-HCV drugs that target different stages of the viral life cycle.[8]

Experimental Protocol: HCV Replicon Assay

This cell-based assay is used to measure the inhibition of HCV RNA replication.

Objective: To determine the EC₅₀ of test compounds against HCV replication.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (often expressing a reporter gene like luciferase)

  • Culture medium

  • Test compounds

  • Luciferase assay reagent (if applicable)

  • Luminometer or other appropriate plate reader

Procedure:

  • Cell Seeding: Huh-7 replicon cells are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for 48-72 hours.

  • Quantification of Replication: HCV replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity) or by quantifying viral RNA using RT-qPCR.

  • Data Analysis: The EC₅₀ is calculated as the compound concentration that reduces HCV replication by 50%.

DPP4 Inhibition for Diabetes

4-Aminopiperidine-based compounds have been designed as inhibitors of dipeptidyl peptidase-4 (DPP4), a therapeutic target for type 2 diabetes.

Data Presentation: SAR of 4-Aminopiperidine DPP4 Inhibitors
Experimental Protocol: DPP4 Inhibitor Screening Assay

This is a fluorometric assay to measure the inhibition of DPP4 enzyme activity.

Objective: To determine the IC₅₀ of test compounds for DPP4 inhibition.

Materials:

  • Recombinant human DPP4 enzyme

  • Fluorogenic DPP4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer

  • Test compounds

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, the DPP4 enzyme is pre-incubated with various concentrations of the test compounds.

  • Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Incubation: The plate is incubated at 37°C.

  • Fluorescence Measurement: The fluorescence generated from the cleavage of the substrate is measured over time.

  • Data Analysis: The rate of the reaction is calculated, and the percent inhibition for each compound concentration is determined. The IC₅₀ value is obtained by plotting the percent inhibition against the compound concentration.

Kinase Inhibition

The 4-aminopiperidine scaffold has been incorporated into inhibitors of various kinases, including p38 MAP kinase and Akt (Protein Kinase B), which are involved in inflammation and cancer signaling pathways.

Data Presentation: SAR of 4-Aminopiperidine Kinase Inhibitors

p38 MAP Kinase Inhibitors

Compound IDCore Heterocycle4-Aminopiperidine Substitutionp38 Kinase Inhibition (IC₅₀ in nM)Reference
5 Naphthyridinone4-aminopentamethylpiperidineHighly potent[10]

Akt (PKB) Inhibitors

Compound IDCore Heterocycle4-Aminopiperidine SubstitutionAkt1 Inhibition (IC₅₀ in nM)PKA Inhibition (IC₅₀ in nM)Selectivity (PKA/Akt1)Reference
21 7H-pyrrolo[2,3-d]pyrimidine4-amino-4-carboxamidePotentLess potent~14-fold[11]
AZD5363 7H-pyrrolo[2,3-d]pyrimidine4-amino-4-carboxamide3 (Akt1), 8 (Akt2), 8 (Akt3)--[12]

Key SAR Insights:

  • p38 Inhibitors: C7-substitution of naphthyridinones, quinolinones, and dihydroquinazolinones with 4-aminopiperidine moieties leads to potent p38 MAP kinase inhibitors. The 4-aminopentamethylpiperidine group in compound 5 confers excellent inhibitory potency and good oral bioavailability.[10]

  • Akt Inhibitors: The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold provides potent and selective ATP-competitive inhibitors of Akt. Variation of the carboxamide substituent is a key area for SAR optimization.[11] AZD5363 is a clinical candidate from this series.[12]

Experimental Protocol: In Vitro Kinase Assay (Generic)

This is a general protocol for measuring the inhibition of a specific kinase.

Objective: To determine the IC₅₀ of test compounds against a target kinase.

Materials:

  • Recombinant active kinase (e.g., p38α, Akt1)

  • Specific peptide or protein substrate for the kinase

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a luminescence-based assay)

  • Kinase assay buffer

  • Test compounds

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled assays, or luminescence-based ADP detection)

Procedure:

  • Reaction Setup: The kinase, substrate, and various concentrations of the test compound are combined in the kinase assay buffer.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The IC₅₀ value is determined by plotting the percent inhibition of kinase activity against the compound concentration.

Diagram: p38 MAPK Signaling Pathway

G cluster_upstream Upstream Activators cluster_core Core Kinase Cascade cluster_downstream Downstream Effectors Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Kinases Kinases (e.g., MAPKAPK2) p38->Kinases activates TFs Transcription Factors (e.g., ATF2, CREB) p38->TFs activates Inhibitor 4-Aminopiperidine p38 Inhibitor Inhibitor->p38 G cluster_upstream Upstream Activation cluster_akt Akt Activation cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt (PKB) PIP3->Akt recruits CellSurvival Cell Survival Akt->CellSurvival Proliferation Proliferation Akt->Proliferation Metabolism Metabolism Akt->Metabolism PDK1 PDK1 PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor 4-Aminopiperidine Akt Inhibitor Inhibitor->Akt

References

The Ascendancy of 1-Acetyl-4-aminopiperidine Derivatives as Dipeptidyl Peptidase-4 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of type 2 diabetes therapeutics, a new class of compounds derived from a 1-Acetyl-4-aminopiperidine scaffold is demonstrating significant promise as potent Dipeptidyl Peptidase-4 (DPP4) inhibitors. This guide provides a detailed comparison of the efficacy of these emerging compounds against established DPP4 inhibitors, supported by experimental data, protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Executive Summary

Novel 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives, which can be synthesized from a this compound core, have been identified as potent and competitive inhibitors of DPP4. The lead compound in this series, compound 9i, exhibits promising inhibitory activity, positioning it as a viable candidate for further development. This guide will delve into the quantitative comparison of compound 9i's efficacy with that of market-leading DPP4 inhibitors such as Sitagliptin, Vildagliptin, Linagliptin, and Alogliptin. We will explore the underlying mechanism of action, present detailed experimental protocols for assessing DPP4 inhibition, and provide visual representations of the key biological pathways and experimental workflows.

Comparative Efficacy of DPP4 Inhibitors

The inhibitory potential of the novel 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivative, compound 9i, was evaluated against several established DPP4 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Inhibitor ClassCompoundTargetIC50 (nM)Reference
This compound Derivative Compound 9iDPP49250 ± 570[1]
Established DPP4 Inhibitors SitagliptinDPP419
VildagliptinDPP462[2]
LinagliptinDPP41[2]
AlogliptinDPP424[2]
SaxagliptinDPP450[2]

Clinical Efficacy of Established DPP4 Inhibitors (HbA1c Reduction)

InhibitorMonotherapy HbA1c Reduction (%)Add-on to Metformin HbA1c Reduction (%)Reference
Sitagliptin ~0.7-[3]
Alogliptin -0.58-0.69[4]
Linagliptin 0.6 - 0.8-[5]
Vildagliptin --Data not specified in provided snippets

Mechanism of Action: The DPP4 Signaling Pathway

DPP4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP4, these compounds increase the circulating levels of active GLP-1 and GIP, thereby enhancing insulin secretion, reducing glucagon levels, and ultimately lowering blood glucose.[3][6][7]

DPP4_Signaling_Pathway DPP4 Signaling Pathway in Glucose Homeostasis cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Pancreatic Beta-Cells Pancreatic Beta-Cells Incretin Hormones (GLP-1, GIP)->Pancreatic Beta-Cells Stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells Incretin Hormones (GLP-1, GIP)->Pancreatic Alpha-Cells Inhibits DPP4 DPP4 Incretin Hormones (GLP-1, GIP)->DPP4 Degraded by Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion->Lowered Blood Glucose Leads to Increased Blood Glucose Increased Blood Glucose Glucagon Secretion->Increased Blood Glucose Leads to Inactive Incretins Inactive Incretins DPP4->Inactive Incretins DPP4_Inhibitor DPP4 Inhibitor (e.g., this compound derivatives) DPP4_Inhibitor->DPP4 Inhibits

Caption: DPP4 inhibitors block the degradation of incretin hormones, enhancing insulin and suppressing glucagon secretion.

Experimental Protocols

The following protocols are representative of the methods used to determine the in vitro efficacy of DPP4 inhibitors.

DPP4 Inhibitor Screening Assay (Fluorescence-based)

This protocol is based on the principles of commercially available kits such as the Sigma-Aldrich MAK203 DPP4 Inhibitor Screening Kit.[1][8][9]

a. Principle: The assay measures the activity of DPP4 by the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC, to release the fluorescent product, 7-Amino-4-Methyl Coumarin (AMC). The fluorescence intensity is proportional to the DPP4 activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescence signal.[8]

b. Materials:

  • DPP4 Assay Buffer

  • DPP4 Enzyme

  • DPP4 Substrate (H-Gly-Pro-AMC)

  • DPP4 Inhibitor (e.g., Sitagliptin as a positive control)

  • Test compounds (this compound derivatives)

  • 96-well black plates with clear bottoms

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

c. Procedure:

  • Reagent Preparation: Prepare working solutions of the DPP4 enzyme, substrate, and test compounds in DPP4 Assay Buffer.

  • Assay Setup:

    • Sample Wells: Add DPP4 enzyme and the test compound at various concentrations.

    • Enzyme Control Wells (100% activity): Add DPP4 enzyme and assay buffer (without inhibitor).

    • Blank Wells (Background): Add assay buffer only.

    • Inhibitor Control Wells: Add DPP4 enzyme and a known inhibitor (e.g., Sitagliptin).

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Add the DPP4 substrate to all wells to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically for 15-30 minutes at 37°C, with readings taken every minute.[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

DPP4_Inhibition_Assay_Workflow Workflow for DPP4 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Working Solutions (Enzyme, Substrate, Inhibitors) B Dispense Reagents into 96-well Plate (Controls & Test Compounds) A->B C Pre-incubate Plate (10 min @ 37°C) B->C D Initiate Reaction with Substrate C->D E Measure Fluorescence Kinetically (15-30 min @ 37°C) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Values G->H

Caption: A streamlined workflow for determining the inhibitory potency of test compounds against the DPP4 enzyme.

Conclusion

The emergence of this compound derived compounds, particularly the 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil series, represents an exciting development in the search for novel DPP4 inhibitors. While the lead compound 9i currently exhibits a higher IC50 value compared to established drugs, its novel scaffold presents a valuable starting point for further optimization to enhance potency. The detailed experimental protocols and comparative data provided in this guide offer a robust framework for researchers to evaluate and advance this promising new class of antidiabetic agents. Continued structure-activity relationship studies are warranted to unlock the full therapeutic potential of these compounds in the management of type 2 diabetes.

References

Validating the Mechanism of Action for Novel 4-Aminopiperidine Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold is a versatile pharmacophore that has given rise to a diverse range of novel drug candidates targeting distinct mechanisms of action. This guide provides a comparative analysis of three classes of these drugs, focusing on their validation as N-type calcium channel blockers for pain, positive allosteric modulators of AMPA receptors for cognitive enhancement, and CCR5 antagonists for HIV-1 entry inhibition. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the relevant signaling pathways and workflows.

Comparative Efficacy and Potency

The following tables summarize the in vitro and in vivo data for representative 4-aminopiperidine derivatives compared to established drugs.

Table 1: N-Type Calcium Channel Blockers for Analgesia

CompoundIn Vitro Assay (IC₅₀)In Vivo Assay (Hot-Plate Test)ComparatorComparator In Vitro (IC₅₀)Comparator In Vivo
Compound 18 2.2 µM (N-type channels, Xenopus oocytes)[1]Significant increase in latency at 10 mg/kg[2][3]Ziconotide~10 pM (N-type channels)[4]Potent antinociceptive effects via intrathecal administration[5][6]
C101 2.2 µM (N-type channels, Xenopus oocytes)[1]Not availableZiconotide~10 pM (N-type channels)[4]Potent antinociceptive effects via intrathecal administration[5][6]

Table 2: AMPA Receptor Positive Allosteric Modulators for Cognitive Enhancement

CompoundIn Vivo Assay (Passive Avoidance Test)ComparatorComparator In Vivo
Compound 9 Active at 0.01 mg/kg (i.p.)[7]PiracetamImproves learning and memory in animal models[[“]][9]
Aniracetam Enhances cognitive performance in animal modelsPiracetamImproves learning and memory in animal models[[“]][9]

Table 3: CCR5 Antagonists for HIV-1 Entry Inhibition

CompoundIn Vitro Assay (IC₅₀)ComparatorComparator In Vitro (IC₅₀)
Sch-350634 Potent anti-HIV-1 activityMaraviroc1.13 nM (R5-tropic HIV-2)[10]
Vicriviroc Potent viral inhibitionMaraviroc1.13 nM (R5-tropic HIV-2)[10]
Aplaviroc Potent antiviral activityMaraviroc1.13 nM (R5-tropic HIV-2)[10]
INCB9471 Not availableMaraviroc1.13 nM (R5-tropic HIV-2)[10]

Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of 4-aminopiperidine derivatives stem from their distinct molecular targets and subsequent modulation of signaling cascades.

N-Type Calcium Channel Blockade in Analgesia

Novel 4-aminopiperidine-based analgesics function by blocking N-type (Cav2.2) voltage-gated calcium channels, which are predominantly located on presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord. Blockade of these channels inhibits the influx of calcium ions, which is a critical step for the release of pronociceptive neurotransmitters such as glutamate and substance P. This reduction in neurotransmitter release dampens the transmission of pain signals to the brain.

N_Type_Calcium_Channel_Blockade Nociceptive_Stimulus Nociceptive Stimulus Action_Potential Action Potential Propagation Nociceptive_Stimulus->Action_Potential Presynaptic_Terminal Presynaptic Terminal of Nociceptive Neuron Action_Potential->Presynaptic_Terminal N_Type_Ca_Channel N-Type Ca2+ Channel (Cav2.2) Ca_Influx Ca2+ Influx N_Type_Ca_Channel->Ca_Influx Opens Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Release of Glutamate & Substance P Vesicle_Fusion->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Activates Pain_Signal Pain Signal Transmission Postsynaptic_Neuron->Pain_Signal Drug 4-Aminopiperidine N-Type Blocker Drug->N_Type_Ca_Channel Blocks

Mechanism of N-Type Calcium Channel Blockers in Pain.

Positive Allosteric Modulation of AMPA Receptors in Cognition

Certain 4-aminopiperidine derivatives enhance cognitive function by acting as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7] These receptors are critical for fast excitatory synaptic transmission in the brain. By binding to an allosteric site on the AMPA receptor, these drugs prolong the time the ion channel remains open in response to glutamate binding.[11] This enhances the influx of sodium and calcium ions, leading to a stronger and more sustained excitatory postsynaptic potential, which is a cellular mechanism thought to underlie learning and memory.[11][12]

AMPA_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Release Glutamate Release AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Binds Ion_Channel Ion Channel AMPA_Receptor->Ion_Channel Opens Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx EPSP Enhanced Excitatory Postsynaptic Potential (EPSP) Na_Ca_Influx->EPSP LTP Long-Term Potentiation (LTP) EPSP->LTP Cognition Cognitive Enhancement LTP->Cognition Drug 4-Aminopiperidine AMPA PAM Drug->AMPA_Receptor Binds Allosterically

Positive Allosteric Modulation of AMPA Receptors.

CCR5 Antagonism for HIV-1 Entry Inhibition

A third class of 4-aminopiperidine derivatives acts as antagonists of the C-C chemokine receptor type 5 (CCR5). This receptor is a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, such as T-lymphocytes and macrophages. By binding to the CCR5 receptor, these drugs induce a conformational change that prevents the viral envelope protein gp120 from interacting with it, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.

CCR5_Antagonism cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding_CD4 gp120 binds to CD4 CCR5 CCR5 Co-receptor Binding_CCR5 gp120 binds to CCR5 Conformational_Change Conformational Change in gp120 Binding_CD4->Conformational_Change Conformational_Change->Binding_CCR5 Membrane_Fusion Membrane Fusion Binding_CCR5->Membrane_Fusion Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry Drug 4-Aminopiperidine CCR5 Antagonist Drug->CCR5 Blocked Binding Blocked

Mechanism of CCR5 Antagonists in HIV-1 Entry Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Hot-Plate Test for Analgesia

This method assesses the central analgesic activity of a compound by measuring the latency of a mouse to react to a thermal stimulus.

Workflow:

Hot_Plate_Workflow Acclimatize Acclimatize Mice (15-30 min) Administer Administer Compound or Vehicle (i.p.) Acclimatize->Administer Place Place Mouse on Hot Plate (55±1°C) Administer->Place Measure Measure Latency to Paw Lick or Jump (max 30s cutoff) Place->Measure Record Record Latency Measure->Record Passive_Avoidance_Workflow cluster_training Training Day cluster_testing Testing Day (24h later) Place_Light Place Mouse in Light Compartment Enter_Dark Mouse Enters Dark Compartment Place_Light->Enter_Dark Foot_Shock Deliver Mild Foot Shock Enter_Dark->Foot_Shock Administer_Drug Administer Compound or Vehicle (i.p.) Place_Light_Test Place Mouse in Light Compartment Administer_Drug->Place_Light_Test Measure_Latency Measure Latency to Enter Dark Compartment Place_Light_Test->Measure_Latency HIV_Entry_Assay_Workflow Seed_Cells Seed Target Cells (e.g., TZM-bl) Add_Compound Add Serial Dilutions of CCR5 Antagonist Seed_Cells->Add_Compound Add_Virus Infect with R5-tropic HIV-1 Pseudovirus Add_Compound->Add_Virus Incubate Incubate (e.g., 48h) Add_Virus->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Calculate_IC50 Calculate IC50 Measure_Luciferase->Calculate_IC50

References

A Comparative Guide to 1-Acetyl-4-aminopiperidine Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-acetyl-4-aminopiperidine scaffold is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents. Derivatives of this core structure have demonstrated significant potential in treating a diverse range of conditions, from neurodegenerative diseases to viral infections and metabolic disorders. This guide provides a comparative analysis of the in vitro and in vivo activities of various this compound derivatives, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts.

I. Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases

A significant area of investigation for 4-aminopiperidine derivatives has been their potential as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease and other dementias. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

Comparative In Vitro Activity of AChE Inhibitors:

CompoundTargetIC₅₀ (nM)Selectivity (AChE vs. BuChE)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)Acetylcholinesterase0.5618,000-fold[1]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, E2020, Donepezil)Acetylcholinesterase5.71250-fold[2]
3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y)Acetylcholinesterase120Not Specified[3]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The anti-AChE activity of the compounds is typically evaluated using a modification of the Ellman's method.

  • Enzyme Source: Acetylcholinesterase from electric eel or homogenized rat striatum.[3]

  • Substrate: Acetylthiocholine iodide.

  • Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with thiocholine to produce a colored product.

  • Procedure:

    • The test compound, AChE, and DTNB are pre-incubated in a phosphate buffer (pH 8.0).

    • The reaction is initiated by the addition of acetylthiocholine iodide.

    • The rate of the reaction is monitored by measuring the change in absorbance at 412 nm.

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.

In Vivo Efficacy of AChE Inhibitors:

Compound 21, at a dose of 3 mg/kg, demonstrated a significant increase in acetylcholine levels in the cerebral cortex and hippocampus of rats.[1] Similarly, compound 13e (Donepezil) showed a longer duration of action than physostigmine at a 5 mg/kg oral dose and also increased acetylcholine content in the rat cerebral cortex.[2]

Experimental Protocol: In Vivo Measurement of Acetylcholine Levels

  • Animal Model: Male Wistar rats.

  • Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.).

  • Tissue Collection: At a specified time after drug administration, the animals are sacrificed, and the cerebral cortex and hippocampus are dissected.

  • Acetylcholine Measurement: Acetylcholine levels in the brain tissue are quantified using methods such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Neurotransmission Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle ACh Vesicle Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release of ACh ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor AChE AChE Synaptic_Cleft->AChE ACh Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction AChE->Synaptic_Cleft Hydrolysis of ACh Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibition

Caption: Inhibition of AChE by this compound derivatives increases acetylcholine levels in the synaptic cleft.

II. Cognition Enhancing Effects

Certain 4-aminopiperidine derivatives have been investigated for their nootropic or cognition-enhancing properties, which could be beneficial in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.

In Vivo Cognition Enhancement:

CompoundAnimal ModelTestActive DoseReference
Compound 9MousePassive Avoidance Test0.01 mg/kg (i.p.)[4]

Experimental Protocol: Mouse Passive Avoidance Test

This test assesses learning and memory in rodents.

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.

  • Training: A mouse is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.

  • Testing: After a set period (e.g., 24 hours), the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. An increased latency indicates memory of the aversive stimulus.

  • Drug Administration: The test compound is administered before the training or testing session to evaluate its effect on memory acquisition or retrieval.

III. Antifungal Activity

A novel class of 4-aminopiperidines has been explored as antifungal agents, targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

Comparative In Vitro Antifungal Activity:

CompoundFungal SpeciesMIC (µg/mL)Reference
1-benzyl-N-dodecylpiperidin-4-amineCandida spp., Aspergillus spp.Not specified, but identified as a promising candidate[5]
N-dodecyl-1-phenethylpiperidin-4-amineCandida spp., Aspergillus spp.Not specified, but identified as a promising candidate[5]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using a standardized microbroth dilution assay.

  • Fungal Strains: Clinically relevant fungal isolates such as Candida and Aspergillus species.

  • Culture Medium: RPMI 1640 medium.

  • Procedure:

    • Serial dilutions of the test compounds are prepared in a microtiter plate.

    • A standardized inoculum of the fungal suspension is added to each well.

    • The plates are incubated at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Analysis of the sterol patterns after incubation with the 4-aminopiperidine derivatives suggests that they inhibit the enzymes sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway.[5]

Logical Relationship: Antifungal Drug Action

Antifungal_Action Derivative 4-Aminopiperidine Derivative Enzyme_Inhibition Inhibition of Sterol C14-reductase & C8-isomerase Derivative->Enzyme_Inhibition Ergosterol_Depletion Depletion of Ergosterol Enzyme_Inhibition->Ergosterol_Depletion Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: The proposed mechanism of antifungal action for 4-aminopiperidine derivatives.

IV. Anticancer Activity

Recent studies have explored this compound derivatives as potential anticancer agents, with some compounds demonstrating potent cytotoxic effects against various cancer cell lines.

In Vitro Anticancer Activity:

CompoundCell LineIC₅₀ (µM)Reference
Compound 5h (a 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivative)SW480 (colorectal cancer)15.70 ± 0.28[6]
MCF-7 (breast cancer)16.50 ± 4.90[6]
Compound 7a (a substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine)Various cancer cell lines0.029-0.147[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, SW480).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • MTT solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

In Vivo Antitumor Efficacy:

Compound 7a significantly inhibited tumor growth in HepG2 xenograft models in mice without causing significant loss of body weight, suggesting a favorable in vivo safety profile.[7]

Experimental Workflow: In Vivo Xenograft Model

Xenograft_Workflow Cell_Culture Human Cancer Cell Culture (e.g., HepG2) Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Treatment Treatment with Test Compound Tumor_Growth->Treatment Monitoring Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Histology Monitoring->Endpoint

Caption: A typical workflow for evaluating the in vivo antitumor efficacy of a test compound using a xenograft model.

V. Other Therapeutic Applications

Derivatives of 4-aminopiperidine have also been investigated for a variety of other therapeutic applications, highlighting the versatility of this chemical scaffold.

  • FXR Partial Agonists: Compound V15, a 1-(4-aminophenylacetyl)piperidine derivative, is a potent and selective Farnesoid X receptor (FXR) partial agonist with an EC₅₀ of 0.67 nM. It has shown promise in ameliorating metabolic dysfunction-associated steatohepatitis (MASH) in mice.[8]

  • CCR5 Antagonists: 4-Substituted-4-aminopiperidine derivatives have been synthesized as potent CCR5 antagonists, which are of interest as HIV-1 entry inhibitors.[9]

  • Hepatitis C Virus (HCV) Assembly Inhibitors: A 4-aminopiperidine scaffold has been identified as an inhibitor of the assembly and release of infectious HCV particles.[10]

  • N-type Calcium Channel Blockers: Certain 4-aminopiperidine derivatives have been developed as N-type calcium channel blockers, showing potent analgesic activity in models of pain and neuropathic pain.[11]

  • DPP-4 Inhibitors: A series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives have been designed and synthesized as dipeptidyl peptidase-4 (DPP-4) inhibitors for the potential treatment of type 2 diabetes. Compound 9i showed promising activity with an IC₅₀ of 9.25 µM.[12][13]

This comparative guide underscores the broad therapeutic potential of this compound derivatives. The provided data and experimental protocols offer a valuable resource for researchers working on the design and development of novel therapeutics based on this versatile scaffold. Further optimization of these derivatives holds the promise of delivering new and effective treatments for a wide range of diseases.

References

Comparative analysis of different acetylating agents for 4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-acetylation of 4-aminopiperidine is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The choice of acetylating agent can significantly impact reaction efficiency, product purity, and overall process viability. This guide provides a comparative analysis of various acetylating agents for the selective N-acetylation of the primary amino group of 4-aminopiperidine, supported by experimental data and detailed protocols.

Performance Comparison of Acetylating Agents

The selection of an appropriate acetylating agent is a balance between reactivity, selectivity, cost, and ease of handling. Below is a summary of common acetylating agents and their performance in the N-acetylation of 4-aminopiperidine.

Acetylating AgentTypical Yield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
Acetic Anhydride 85-95>981-3 hoursHigh reactivity, readily available, cost-effective.Can lead to di-acetylation if not controlled; exothermic reaction.
Acetyl Chloride 90-98>980.5-2 hoursVery high reactivity, often faster than acetic anhydride.Highly corrosive and moisture-sensitive; generates corrosive HCl gas.
Ketene (in situ) >90High1-2 hoursHigh reactivity and atom economy; byproduct is inert CO2.Requires specialized equipment for in situ generation; ketene is toxic.
Ethyl Acetate 60-80>9512-24 hoursMild and selective; environmentally benign solvent and reagent.Slower reaction rates requiring longer reaction times or catalysts.
Vinyl Acetate 70-85>954-8 hoursMilder than anhydrides/halides; byproduct (acetaldehyde) is volatile.Requires a catalyst (e.g., a lipase or a transition metal).

Experimental Protocols

Detailed methodologies for the N-acetylation of 4-aminopiperidine using selected acetylating agents are provided below.

Protocol 1: Acetylation using Acetic Anhydride

This protocol describes a standard procedure for the selective N-acetylation of 4-aminopiperidine using acetic anhydride.

Materials:

  • 4-Aminopiperidine

  • Acetic Anhydride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-aminopiperidine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization to obtain 4-acetamidopiperidine.

Protocol 2: Acetylation using Acetyl Chloride

This protocol details the N-acetylation of 4-aminopiperidine using the highly reactive acetyl chloride.

Materials:

  • 4-Aminopiperidine

  • Acetyl Chloride

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (flame-dried)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-aminopiperidine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to afford the crude product.

  • Purify by column chromatography.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification Reactants 4-Aminopiperidine + Base ReactionVessel Reaction at Controlled Temperature (0°C to RT) Reactants->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->ReactionVessel Quench Quench with NaHCO3 ReactionVessel->Quench Add Acetylating Agent Extract Extraction Quench->Extract Dry Drying Extract->Dry Purify Purification (Chromatography/Recrystallization) Dry->Purify Product 4-Acetamidopiperidine Purify->Product

Caption: General experimental workflow for the N-acetylation of 4-aminopiperidine.

reaction_pathway Substrate 4-Aminopiperidine Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Acetylating Agent (e.g., Acetic Anhydride) Reagent->Intermediate Product 4-Acetamidopiperidine Intermediate->Product Elimination of Leaving Group Byproduct Byproduct (e.g., Acetic Acid) Intermediate->Byproduct

Caption: Generalized reaction pathway for the N-acetylation of 4-aminopiperidine.

Selectivity Considerations

A key challenge in the acetylation of 4-aminopiperidine is achieving chemoselectivity for the primary amine over the secondary amine within the piperidine ring. The primary amine is generally more nucleophilic and less sterically hindered, favoring its reaction. However, with highly reactive acetylating agents like acetyl chloride and acetic anhydride, over-acetylation to form the di-acetylated product can occur if the reaction conditions (e.g., stoichiometry, temperature, and reaction time) are not carefully controlled. Milder acetylating agents such as ethyl acetate or vinyl acetate offer higher selectivity but at the cost of longer reaction times. The use of a slight excess of the amine substrate or careful, slow addition of the acetylating agent at low temperatures can help to minimize the formation of the di-acetylated byproduct.

A Comparative Guide to the Synthesis of 4-Aminopiperidine: Established Protocols vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and robust synthesis of key building blocks is paramount. 4-Aminopiperidine, a crucial scaffold in numerous pharmaceuticals, is a prime example of a molecule with diverse synthetic routes. This guide provides an objective comparison of established and novel methods for its synthesis, supported by experimental data and detailed protocols to aid in methodological selection.

This guide will delve into a comparative analysis of traditional and contemporary methods for the synthesis of 4-aminopiperidine and its derivatives. Established protocols such as reductive amination of 4-piperidone precursors and the Hofmann rearrangement of 4-piperidinecarboxamides will be benchmarked against newer, more innovative approaches including enzymatic transamination and palladium-catalyzed Buchwald-Hartwig amination. The comparison will focus on key metrics such as chemical yield, reaction conditions, scalability, and stereoselectivity.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for established and novel synthesis methods for 4-aminopiperidine and its derivatives, providing a clear comparison of their key performance indicators.

Table 1: Established Synthesis Methods for 4-Aminopiperidine Derivatives

MethodStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Reductive AminationN-Boc-4-piperidoneAmmonium acetate, Sodium cyanoborohydrideMethanolRoom Temp.Not SpecifiedHighNot Specified[1]
Reductive AminationN-Benzyl-4-piperidoneAmine, Sodium triacetoxyborohydride1,2-DichloroethaneRoom Temp.1280-85>97
Catalytic HydrogenationImine of N-benzyl-4-piperidonePd/C, H₂Methanol60788.199.1[2]
Hofmann Rearrangement1-Boc-4-piperidinecarboxamideBromine, Sodium hydroxideNot SpecifiedRefluxNot SpecifiedHighHigh[3]

Table 2: Novel Synthesis Methods for 4-Aminopiperidine Derivatives

MethodStarting MaterialKey Reagents/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio/ee (%)Reference
Enzymatic TransaminationN-Boc-3-fluoro-4-oxopiperidineTransaminase (ATA-3), PLP, IsopropylamineDMSO/Borate Buffer45246615:1 dr, 96 ee[4]
Curtius RearrangementN-Boc-4-carboxy-4-methylpiperidineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedExcellentNot Specified[5]
Buchwald-Hartwig Amination4-Bromoanisole, Piperidine(NHC)Pd(allyl)Cl catalyst, NaOtBuNot SpecifiedNot Specified< 193N/A[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison tables.

Established Method: Reductive Amination of N-Boc-4-piperidone

This protocol is a widely used method for the synthesis of N-Boc-4-aminopiperidine.[1]

Materials:

  • N-Boc-4-piperidone

  • Ammonium acetate or Ammonia

  • Sodium cyanoborohydride

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve N-Boc-4-piperidone in methanol in a round-bottom flask.

  • Add an amine source, such as ammonium acetate or a solution of ammonia in methanol.

  • Stir the mixture at room temperature.

  • Slowly add sodium cyanoborohydride to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction carefully, for example, by the addition of aqueous acid.

  • Perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method such as column chromatography to obtain N-Boc-4-aminopiperidine.

  • The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA or HCl in dioxane) to yield 4-aminopiperidine.[1]

New Method: Enzymatic Dynamic Kinetic Asymmetric Transamination

This protocol describes a novel, stereoselective synthesis of a syn-3-fluoro-4-aminopiperidine derivative using a transaminase.[4]

Materials:

  • N-Boc-3-fluoro-4-oxopiperidine

  • Transaminase enzyme (e.g., ATA-3)

  • Pyridoxal-5'-phosphate (PLP)

  • Isopropylamine

  • Borate buffer (0.2 M, pH 10.5)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware, temperature-controlled shaker/stirrer

Procedure:

  • Prepare a reaction vessel containing a solution of 0.2 M borate buffer (pH 10.5) and DMSO (20 vol).

  • To this solution, add the N-Boc-3-fluoro-4-oxopiperidine substrate.

  • Add the transaminase enzyme (1 mol%) and the cofactor PLP (1 g/L).

  • Add isopropylamine (1 M) as the amine donor.

  • Seal the vessel and incubate at 45°C with stirring or shaking for 24 hours.

  • To avoid reaction reversibility, continuously dose with the amine and remove the acetone byproduct, for instance, with a nitrogen sweep.

  • After 24 hours, stop the reaction and proceed with product extraction using a suitable organic solvent.

  • Purify the product by column chromatography to yield the syn-3-fluoro-4-aminopiperidine derivative.

Mandatory Visualization

The following diagrams illustrate the logical workflows of an established and a novel synthesis method for 4-aminopiperidine derivatives.

G cluster_0 Established Method: Reductive Amination cluster_1 New Method: Enzymatic Transamination start_RA N-Protected-4-piperidone imine_formation Imine/Iminium Ion Formation (+ Amine Source) start_RA->imine_formation reduction_RA Reduction (e.g., NaBH3CN) imine_formation->reduction_RA product_RA N-Protected-4-aminopiperidine reduction_RA->product_RA deprotection_RA Deprotection product_RA->deprotection_RA final_product_RA 4-Aminopiperidine deprotection_RA->final_product_RA start_ET N-Protected-4-oxopiperidine Derivative enzymatic_reaction Enzymatic Transamination (Transaminase, Amine Donor) start_ET->enzymatic_reaction product_ET Chiral N-Protected-4-aminopiperidine Derivative enzymatic_reaction->product_ET deprotection_ET Deprotection product_ET->deprotection_ET final_product_ET Chiral 4-Aminopiperidine Derivative deprotection_ET->final_product_ET

Caption: Comparative workflow of established vs. new synthesis.

The following diagram illustrates the key steps in the Buchwald-Hartwig amination, a powerful modern method for C-N bond formation.

BuchwaldHartwig cluster_0 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex L_nPd(II)(Ar)X OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord + HNR'R'' PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]X Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination.

References

Safety Operating Guide

Proper Disposal of 1-Acetyl-4-aminopiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Acetyl-4-aminopiperidine is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. As a chemical intermediate used in pharmaceutical research, it must be handled as hazardous waste unless explicitly determined otherwise by a qualified professional. This guide provides detailed procedures for its safe disposal.

Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) and StorageSpecification/RequirementSource
Eye Protection Chemical safety goggles or face shield.[1][2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).[1][2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, an apron or chemical-resistant suit is recommended.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]
Storage of Waste Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][2][3] The waste container must be kept tightly closed and properly labeled.[4][5][6][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[3] The following protocol outlines the necessary steps for its safe disposal as hazardous waste.

Step 1: Waste Identification and Segregation
  • Treat as Hazardous Waste: Unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department, this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.[6][8]

  • Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[7] Incompatible chemicals can react dangerously.

  • Segregate by Hazard Class: Store the waste container with other flammable and toxic organic compounds, away from acids, bases, and oxidizers.[1][5]

Step 2: Containerization
  • Select an Appropriate Container: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is generally suitable.[4][7] The original container, if in good condition, can be used.[7]

  • Ensure Container Integrity: The container must be in good condition, free from leaks, cracks, or rust.[5][7]

  • Keep Container Closed: The waste container must be kept closed at all times, except when adding waste.[5][7][8]

Step 3: Labeling
  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's EHS department.[4][6]

  • Complete the Label Information: The label must include the following information[4]:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • The approximate quantity or concentration of the waste.

    • The date of waste generation (the date the first waste was added).

    • The name and contact information of the principal investigator or laboratory supervisor.

    • The laboratory room number and building.

    • Relevant hazard pictograms (e.g., flammable, toxic, corrosive).

Step 4: Accumulation and Storage
  • Store in a Designated Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6]

  • Monitor Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in your SAA (typically 55 gallons) and the time limits for accumulation.[6]

Step 5: Disposal Request and Pickup
  • Submit a Pickup Request: Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[4][6][7] This is often done through an online system or a specific form.

  • Do Not Transport: Do not transport the hazardous waste yourself outside of the laboratory. Trained EHS personnel will collect the waste from your designated accumulation area.[6]

Disposal of Empty Containers

An empty container that has held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or an organic solvent capable of removing the residue).[5][6]

  • Collect Rinsate: The rinsate from the cleaning process is considered hazardous waste and must be collected and disposed of accordingly.[5][6]

  • Deface Label: After triple-rinsing and air-drying, the original label on the container must be defaced or removed.[6]

  • Dispose of Container: The clean, de-labeled container can then be disposed of in the regular trash or recycled, depending on institutional policies.[5][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_container Containerization & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Identify this compound as Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Affix 'Hazardous Waste' Label C->D E Complete Label Information: - Chemical Name - Quantity - Date - Contact Info D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Keep Container Securely Closed G->H I Is Container Full or Ready for Disposal? H->I J Submit Waste Pickup Request to EHS Office I->J Yes L Continue to Store Safely I->L No K Await Collection by Authorized Personnel J->K L->H

References

Personal protective equipment for handling 1-Acetyl-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Acetyl-4-aminopiperidine in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.

Chemical Identifier:

Compound NameCAS Number
This compound160357-94-8
This compound HCl214147-48-5

While a comprehensive Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on hazard information for the compound and safety protocols for structurally similar chemicals, such as 4-Aminopiperidine.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available data for this compound and related compounds, this substance should be handled with care. The following table summarizes the known and potential hazards and the required personal protective equipment.

Hazard Summary:

Hazard StatementDescription
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H318 / H319Causes serious eye damage / irritation.[1][2]
H335May cause respiratory irritation.[1]
Potential for Corrosivity and FlammabilityBased on similar aminopiperidine structures.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or safety goggles. A face shield may be necessary for splash hazards.[3][4]
Hand Protection Handle with compatible chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[3][4]
Skin and Body Protection Laboratory coat. Choose body protection according to the amount and concentration of the substance at the workplace.[3]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) if ventilation is inadequate or for spill response.[3]

Operational and Handling Plan

Safe handling of this compound requires adherence to standard laboratory safety protocols and specific precautions due to its potential hazards.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[3][5]

    • Verify that an eyewash station and safety shower are readily accessible.[6]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill control materials readily available.

  • Handling the Chemical:

    • Avoid contact with skin, eyes, and clothing.[5]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[5]

    • Keep away from heat, sparks, and open flames.[5]

    • Use non-sparking tools and take precautionary measures against static discharge.[5]

    • Keep the container tightly closed when not in use.[5]

  • After Handling:

    • Wash hands thoroughly after handling.[3]

    • Remove and wash contaminated clothing before reuse.[5]

    • Clean the work area and properly store the chemical.

Storage:

Storage ConditionRecommendation
General Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[5]
Incompatible Materials Strong oxidizing agents, strong acids, and acid chlorides.[3][5]

Emergency and Disposal Plan

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5]

  • For large spills, contain the spill and follow institutional and local regulations for cleanup.

  • Do not allow the product to enter drains.[3]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Disposal Plan:

  • Dispose of waste in accordance with federal, state, and local environmental control regulations.[3]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

  • Contaminated packaging should be treated as the chemical itself.

Workflow and Safety Relationships

The following diagrams illustrate the safe handling workflow and the logical relationships of the safety precautions.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE handle_chem Handle Chemical prep_ppe->handle_chem prep_area Prepare Well-Ventilated Area prep_area->handle_chem prep_spill Ready Spill Kit prep_spill->handle_chem post_wash Wash Hands handle_chem->post_wash dispose_waste Dispose of Waste per Regulations handle_chem->dispose_waste post_clean Clean Work Area post_wash->post_clean post_store Store Chemical post_clean->post_store post_doff Doff PPE post_store->post_doff

Caption: A workflow for safely handling this compound.

Safety Precautions Relationship Diagram ppe Personal Protective Equipment safe_handling Safe Chemical Handling ppe->safe_handling eng_controls Engineering Controls (Fume Hood) eng_controls->safe_handling admin_controls Administrative Controls (SOPs, Training) admin_controls->safe_handling

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.